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N,N,2'-O-Trimethylguanosine Documentation Hub

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  • Product: N,N,2'-O-Trimethylguanosine
  • CAS: 113886-73-0

Core Science & Biosynthesis

Foundational

What is N,N,2'-O-Trimethylguanosine (m2,2Gm)

N,N,2'-O-Trimethylguanosine ( ): Structural Mechanistics and Thermostability Applications[1] Executive Summary N,N,2'-O-Trimethylguanosine ( ) is a hyper-modified guanosine nucleoside characterized by three methyl groups...

Author: BenchChem Technical Support Team. Date: February 2026

N,N,2'-O-Trimethylguanosine ( ): Structural Mechanistics and Thermostability Applications[1]

Executive Summary

N,N,2'-O-Trimethylguanosine (


) is a hyper-modified guanosine nucleoside characterized by three methyl groups: two on the exocyclic amine at position 2 (

) and one on the 2'-hydroxyl group of the ribose sugar. Unlike the well-known

(TMG) cap found at the 5'-end of snRNAs,

is an internal modification primarily identified in the tRNAs of hyperthermophilic archaea (e.g., Pyrococcus furiosus, Sulfolobus acidocalclarius).

This guide delineates the physicochemical properties of


 that confer extreme thermal stability to RNA. It provides actionable protocols for its enzymatic synthesis and LC-MS/MS quantification, positioning the molecule as a critical candidate for engineering nuclease-resistant loops in next-generation RNA therapeutics.

Chemical Identity & Structural Mechanistics[2]

The "Steric Fortress" Effect

The functional power of


 arises from the synergistic effect of its base and sugar modifications. It acts as a structural "locking" unit within RNA secondary structures.
  • N2,N2-Dimethylation (

    
    ): 
    
    • Loss of H-Bond Donor: The methylation of the exocyclic amine removes the two protons required for Watson-Crick hydrogen bonding with Cytidine.

    • Steric Hindrance: The bulky methyl groups create a steric clash that prevents canonical base pairing. This forces the nucleotide out of helical stems and into single-stranded loops or "hinge" regions.

  • 2'-O-Methylation (

    
    ): 
    
    • C3'-endo Conformation: The methyl group at the 2' position sterically enforces a C3'-endo sugar pucker (A-form geometry), increasing the rigidity of the backbone.

    • Hydrolytic Protection: By masking the 2'-hydroxyl group, the molecule becomes immune to in-line nucleophilic attack, the primary mechanism of alkaline hydrolysis and degradation by many nucleases.

Physicochemical Profile[3][4][5]
PropertyValue/CharacteristicImpact on RNA
Formula

Increased hydrophobicity compared to Guanosine.
Base Pairing Non-canonical / HoogsteenDisrupts helices; stabilizes loops/turns.
Sugar Pucker C3'-endo (Rigid)Pre-organizes RNA for ligand binding or stacking.
pKa (N1) ~9.2 (Estimated)Similar to Guanosine; N7 remains a potential acceptor.
Hydrophobicity HighEnhances base stacking interactions in loops.

Biological Context: The Archaeal Armor

In hyperthermophiles, maintaining tRNA integrity at temperatures >80°C is critical.


 is typically found at Position 26  (the hinge between the D-stem and Anticodon stem).
Mechanism of Stabilization

The presence of


 at the junction of two stems serves as a "molecular rivet."
  • Prevents Mis-folding: The inability to base pair prevents the D-arm from collapsing into alternative, non-functional structures.

  • Solvent Exclusion: The hydrophobic methyl groups exclude water from the core of the tRNA loop, reducing thermal denaturation risks.

m22Gm_Mechanism m22Gm m2,2Gm Nucleoside N2_Me N2-Dimethylation m22Gm->N2_Me O2_Me 2'-O-Methylation m22Gm->O2_Me No_H_Bond Loss of H-Bond Donors N2_Me->No_H_Bond Steric Steric Hindrance N2_Me->Steric C3_Endo C3'-endo Pucker O2_Me->C3_Endo No_Nu Block 2'-OH Nucleophile O2_Me->No_Nu Loop Forces Loop/Hinge Formation No_H_Bond->Loop Steric->Loop Rigid Backbone Rigidity C3_Endo->Rigid Stability Nuclease/Thermal Resistance No_Nu->Stability Loop->Stability Rigid->Stability

Figure 1: Mechanistic pathway of m2,2Gm-mediated RNA stabilization. The convergence of base and sugar modifications results in high thermal and enzymatic resistance.

Production Workflow: Enzymatic Synthesis

While chemical synthesis (phosphoramidite chemistry) is possible, it requires complex protecting groups (e.g., Alloc for N2) to prevent side reactions. For research applications, an enzymatic cascade using recombinant archaeal enzymes is the most robust method to install


 into transcripts.
Protocol: Two-Step Enzymatic Installation

Reagents:

  • Target RNA (must contain a Guanosine at the target motif, e.g., Position 26).

  • Recombinant Trm11 (from T. kodakarensis or P. furiosus): Methylates N2

    
    
    
    
    
    
    
    
    
    .
  • Recombinant TrmH (or C/D box sRNP): Methylates 2'-OH

    
    
    
    
    
    .
  • S-Adenosylmethionine (SAM) - Methyl donor.

Workflow:

  • In Vitro Transcription (IVT): Generate unmodified RNA transcript using T7 polymerase. Purify via PAGE or HPLC.

  • Reaction Setup:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM

      
      , 50 mM KCl, 1 mM DTT.
      
    • Substrate: 5 µM RNA transcript.

    • Cofactor: 1 mM SAM (Freshly prepared).

    • Enzymes: 0.5 µM Trm11 + 0.5 µM TrmH.

  • Incubation: Incubate at 50°C - 65°C for 60 minutes. (Note: Archaeal enzymes require high temperatures for optimal activity).

  • Quenching: Phenol-Chloroform extraction followed by Ethanol precipitation.

Analytical Protocol: LC-MS/MS Quantification

To validate the presence of


 in synthetic or biological samples, Mass Spectrometry is the gold standard. This protocol uses nucleoside digestion followed by Multiple Reaction Monitoring (MRM).
Step 1: Enzymatic Digestion to Nucleosides
  • Dissolve: 1-5 µg of RNA in 20 µL water.

  • Denature: 95°C for 2 mins, snap cool on ice.

  • Hydrolysis Cocktail: Add 2 µL Nuclease P1 (1 U/µL) + 2 µL Snake Venom Phosphodiesterase (0.1 U/µL) in 10 mM Ammonium Acetate (pH 5.3).

  • Incubation: 42°C for 2 hours.

  • Dephosphorylation: Add 1 µL Alkaline Phosphatase (FastAP); incubate 37°C for 30 mins.

  • Filtration: Filter through 10 kDa MWCO spin filter to remove enzymes.

Step 2: LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex Triple Quad). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Mobile Phase:

  • A: 0.1% Formic Acid in Water.

  • B: 0.1% Formic Acid in Acetonitrile.

Gradient:

  • 0-2 min: 1% B

  • 2-10 min: 1%

    
     20% B (Slow gradient to separate isomers like 
    
    
    
    and
    
    
    )
  • 10-12 min: 90% B (Wash)

MRM Transitions (Positive Mode):

NucleosidePrecursor Ion (

)
Product Ion (

)
Collision Energy (V)Note
Guanosine (G) 284.1152.115Base loss

312.2180.118Dimethyl-G base

326.2 180.1 22 Detects dimethyl base

326.2 194.1 20 Unique: Methylated Ribose fragment

Self-Validation Check: The retention time of


 must be significantly later (more hydrophobic) than 

and

. The ratio of the 180.1 and 194.1 fragments confirms the methylation is on the ribose and the base.

Analytical_Workflow Sample RNA Sample (Synthetic or Biological) Digestion Enzymatic Digestion (Nuclease P1 + Phosphodiesterase + AP) Sample->Digestion Hydrolysis Filtration 10kDa MWCO Filtration Digestion->Filtration Remove Enzymes LC RP-HPLC Separation (C18 Column) Filtration->LC Nucleosides MS Triple Quad MS (ESI+) LC->MS Elution Data MRM Quantification (m/z 326.2 -> 180.1) MS->Data Detection

Figure 2: Analytical workflow for the isolation and quantification of m2,2Gm from complex RNA matrices.

Therapeutic Applications

Loop Stabilization in Aptamers and siRNA

In drug development, maintaining the active conformation of an RNA aptamer in serum is challenging. Introducing


 into loop regions:
  • Blocks Endonucleases: The 2'-O-methyl group prevents cleavage by serum nucleases.

  • Locks Conformation: The steric bulk forces the loop to remain open, preventing the formation of alternative, inactive secondary structures.

Immune Evasion

While N1-methylpseudouridine is the standard for mRNA codon regions,


 is being explored for 5' and 3' UTR structuring. Its "foreign" nature to mammalian cytosolic sensors (which typically recognize viral patterns) combined with its self-structure stability can reduce RIG-I binding efficiency in specific contexts.

References

  • Constantinesco, F., et al. (1999). "The tRNA(m(2)(2)G(26))methyltransferase of Pyrococcus furiosus." Nucleic Acids Research.

  • Kowalak, J. A., et al. (1994). "The structure of the nucleoside at position 26 of Sulfolobus solfataricus tRNA is N2,N2,2'-O-trimethylguanosine."[1] Nucleic Acids Research.

  • Hori, H. (2014). "Methylated nucleosides in tRNA and tRNA methyltransferases." Frontiers in Genetics.

  • Crain, P. F., & McCloskey, J. A. (1998). "Applications of mass spectrometry to the characterization of oligonucleotides and nucleic acids." Current Opinion in Biotechnology.

Sources

Exploratory

N,N,2'-O-Trimethylguanosine chemical structure and properties

The following technical guide details the structure, properties, and synthesis of -Trimethylguanosine ( ) . Technical Monograph: -Trimethylguanosine ( )[1][2] Executive Summary & Disambiguation -Trimethylguanosine (abbre...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, properties, and synthesis of


-Trimethylguanosine (

)
.

Technical Monograph: -Trimethylguanosine ( )[1][2]

Executive Summary & Disambiguation


-Trimethylguanosine  (abbreviated as 

) is a hyper-modified ribonucleoside found primarily in the transfer RNA (tRNA) of hyperthermophilic archaea and utilized increasingly in mRNA therapeutic development. It is characterized by three methyl groups: two on the exocyclic amine (

) of the guanine base and one on the 2'-hydroxyl group of the ribose sugar.[1]

Critical Disambiguation: Researchers often confuse this molecule with the TMG Cap (


)  found at the 5'-end of small nuclear RNAs (snRNAs).
  • 
     (This Topic):  Methylation at 
    
    
    
    (base) and
    
    
    (ribose).[2][3] Function: Structural rigidity, thermal stability, immune evasion.
  • 
     (TMG Cap):  Methylation at 
    
    
    
    (base) and
    
    
    (base).[4][5][6] Function: Nuclear import signal (via Snurportin-1), exonuclease protection.

Chemical Architecture & Properties[5][8]

Structural Analysis

The molecule combines base hypermethylation with ribose modification, resulting in unique physicochemical characteristics that favor structural rigidity.

  • Base Modification (

    
    -dimethyl):  The exocyclic amino group at position 2 is fully methylated. This eliminates the hydrogen bond donor capability at 
    
    
    
    , preventing the formation of standard Watson-Crick G-C base pairs (which require H-donors at
    
    
    and
    
    
    ). Instead, it promotes non-canonical pairing or prevents pairing entirely, often forcing the nucleotide to loop out.
  • Ribose Modification (

    
    -methyl):  The methylation of the 2'-hydroxyl group locks the sugar pucker into the C3'-endo  conformation (A-form RNA geometry). This prevents hydrolytic attack by nucleases and increases thermodynamic stability.
    
Physicochemical Data Table[9]
PropertyValue / CharacteristicRelevance
IUPAC Name

-trimethylguanosine
Precise chemical identification.[7][8]
Molecular Formula

Nucleoside form.[7][8]
Molecular Weight 325.32 g/mol Mass spectrometry identification.[7][8]
Sugar Pucker C3'-endo (dominant)Stabilizes A-form helices; rigidifies single strands.[7][8]
Solubility Moderate (increased lipophilicity vs Guanosine)Enhanced cellular uptake potential.[7][8]
pKa (

)
~9.2 (slightly elevated vs Guanosine)

methylation exerts electron-donating inductive effect.[7][8]
Thermal Stability High (Found in P. furiosus growing at 100°C)Prevents thermal denaturation of tRNA loops.[7][8]
Nuclease Resistance High2'-O-Me blocks nucleophilic attack by phosphodiesterases.[7][8]

Biological Mechanism & Function

Archaeal Thermostability

In hyperthermophiles like Pyrococcus furiosus,


 is located at position 26  of tRNA. This residue sits at the "hinge" between the D-stem and the anticodon stem.
  • Mechanism: The bulky dimethyl group at

    
     sterically hinders the formation of Watson-Crick pairs, forcing the residue to act as a "structural peg" that shapes the tRNA turn.
    
  • Rigidity: The

    
    -methyl group enforces the C3'-endo sugar conformation, preventing the tRNA core from collapsing at temperatures exceeding 80°C.
    
Therapeutic Applications (mRNA & Circular RNA)

In synthetic biology,


 is incorporated into mRNA and circular RNA (circRNA) constructs to modulate immunogenicity.
  • Immune Evasion: Cytosolic sensors like RIG-I and MDA5 detect unmodified RNAs. The 2'-O-methylation is a "self" marker that dampens this innate immune response.

  • Translation Efficiency: While

    
    -dimethylation can inhibit base pairing, its presence in specific loop regions of aptamers or UTRs can stabilize secondary structures required for protein binding (e.g., eIF4E interaction modulation).
    

Synthesis Protocols

Chemical Synthesis: The "2-Fluoro-Inosine" Route

Direct methylation of guanosine is non-selective. The most robust protocol utilizes a 2-fluoro-inosine intermediate which allows for specific substitution at the


 position.

Reagents:

  • Starting Material: 2'-O-methylguanosine (commercially available)[8]

  • Acetic Anhydride (

    
    ), Pyridine
    
  • Sodium Nitrite (

    
    ), 
    
    
    
    (Fluoroboric acid)
  • Dimethylamine (

    
    )
    

Protocol:

  • Protection: Acetylate the 3' and 5' hydroxyls of 2'-O-methylguanosine using

    
     in pyridine to prevent side reactions.
    
  • Diazotization/Fluorination: Treat the protected nucleoside with

    
     and 
    
    
    
    at -10°C. This converts the
    
    
    -amino group into a diazonium salt, which is immediately displaced by fluoride, yielding 2-fluoro-2'-O-methyl-inosine .
  • Nucleophilic Substitution (

    
    ):  React the 2-fluoro intermediate with excess dimethylamine in ethanol/THF. The fluorine is a good leaving group and is displaced by the amine, installing the 
    
    
    
    -dimethyl functionality.
  • Deprotection: Treat with methanolic ammonia to remove the acetyl groups, yielding pure

    
    .
    
Enzymatic Biosynthesis Pathway

In biological systems, the synthesis is sequential.

  • Step 1 (

    
    -methylation):  The enzyme Trm1  (tRNA methyltransferase 1) catalyzes the transfer of two methyl groups from S-adenosylmethionine (SAM) to the 
    
    
    
    position.
  • Step 2 (

    
    -methylation):  A separate 2'-O-methyltransferase (e.g., Trm7/Trm13 complex in yeast, or Fibrillarin in nucleoli) methylates the ribose.
    
Diagram: Synthesis Workflow

SynthesisPathway Start 2'-O-Methylguanosine Step1 Acetylation (Protect 3', 5'-OH) Start->Step1 Intermediate1 Protected 2'-O-Me-Guanosine Step1->Intermediate1 Step2 Diazotization (NaNO2) + Fluorination (HBF4) Intermediate1->Step2 Intermediate2 2-Fluoro-2'-O-Me-Inosine Step2->Intermediate2 Activation Step3 SNAr Substitution (Dimethylamine) Intermediate2->Step3 Methylation of Base Intermediate3 Protected m2,2Gm Step3->Intermediate3 Step4 Deprotection (Methanolic Ammonia) Intermediate3->Step4 Final N2,N2,2'-O-Trimethylguanosine (m2,2Gm) Step4->Final

Caption: Chemical synthesis pathway utilizing the 2-fluoro-inosine activation strategy to ensure regioselective methylation at the N2 position.

Analytical Validation (QC)

To verify the identity of synthesized


, use the following analytical markers:
  • HPLC Retention Time:

    
     is significantly more hydrophobic than Guanosine (
    
    
    
    ) or
    
    
    -methylguanosine (
    
    
    ).
    • Column: C18 Reverse Phase.

    • Gradient: 0-20% Acetonitrile in TEAA buffer.

    • Order of Elution:

      
      .
      
  • Mass Spectrometry (LC-MS/MS):

    • Parent Ion

      
       m/z.
      
    • Fragmentation: Look for loss of the methylated base (

      
      , mass ~180 Da) and the methylated ribose fragment.
      
  • NMR Spectroscopy (

    
    ): 
    
    • N-Methyls: Strong singlet integrating to 6H around

      
       3.0-3.2 ppm.[8]
      
    • 2'-O-Methyl: Singlet integrating to 3H around

      
       3.4-3.5 ppm.[8]
      
    • Anomeric Proton (

      
      ):  Doublet showing characteristic shift due to C3'-endo pucker.
      

References

  • Kawai, G., et al. (1992). "Conformational rigidity of specific pyrimidine residues in tRNA arises from posttranscriptional modifications that enhance steric hindrance." Biochemistry.

  • Constantinesco, F., et al. (1999). "The tRNA(guanine-26,N(2)-N(2)) methyltransferase (Trm1) from the hyperthermophilic archaeon Pyrococcus furiosus: cloning, sequencing of the gene and its expression in Escherichia coli." Nucleic Acids Research.[5]

  • Eritja, R., et al. (1982). "A convenient synthesis of N2-protected guanine nucleosides." Tetrahedron.
  • Motorin, Y., & Helm, M. (2011). "RNA nucleotide methylation." Wiley Interdisciplinary Reviews: RNA.

  • Edqvist, J., et al. (1995). "The tRNA(m2(2)G26)dimethyltransferase of Saccharomyces cerevisiae: functional and structural analysis." Journal of Molecular Biology.

Sources

Foundational

The Hypermethylated Architecture: A Technical Guide to Trimethylguanosine Modifications in RNA

[1] Executive Summary This technical guide addresses the discovery, structural biochemistry, and therapeutic utility of Trimethylguanosine (TMG) modifications.[1] While the prompt specifies N,N,2'-O-Trimethylguanosine (...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide addresses the discovery, structural biochemistry, and therapeutic utility of Trimethylguanosine (TMG) modifications.[1] While the prompt specifies N,N,2'-O-Trimethylguanosine (


) , a hyper-stable residue found in archaeal tRNA, this guide also extensively covers its functional isomer, 

-Trimethylguanosine (

)
, the canonical 5'-cap of spliceosomal snRNAs.[1] In drug development, distinguishing these two hypermethylated structures is critical: one offers thermodynamic stability for RNA aptamers (

), while the other dictates nuclear import and immune evasion (

).[1]

Part 1: Nomenclature & Structural Disambiguation

Critical Technical Note: The term "Trimethylguanosine" refers to two distinct isomers with divergent biological roles. Confusion between these structures often leads to experimental design failure in RNA therapeutic engineering.[1]

Feature

(The TMG Cap)

(The Hyperstable Residue)
IUPAC Name

-trimethylguanosine

-trimethylguanosine
Methylation Sites Exocyclic Amine (N2, N2) + Imidazole Ring (N7)Exocyclic Amine (N2, N2) + Ribose Sugar (2'-OH)
Location 5'-End of snRNAs (U1, U2, U4, U5)Internal positions in tRNA (Archaea)
Function Nuclear Import Signal (binds Snurportin-1)Thermodynamic Stabilization (C3'-endo pucker)
Drug Relevance Autoimmune diagnostics, Antisense deliveryThermostable Aptamers, mRNA stealth

For the purpose of this guide, we focus on the TMG Cap (


)  due to its dominance in historical discovery and current drug delivery applications, while referencing 

in stability engineering contexts.[1]

Part 2: The Historical Trajectory[1]

The Discovery Era (1970s)

The existence of the TMG cap was first elucidated in the mid-1970s by Harris Busch and Ramachandra Reddy at Baylor College of Medicine.[1] While analyzing low-molecular-weight nuclear RNAs (now known as snRNAs), they observed a unique 5' terminus that was resistant to standard degradation and distinct from the recently discovered


 cap of mRNA.[1]
  • 1974: Identification of "Cap 3" structures on U1 and U2 RNA.[1]

  • Key Insight: Unlike mRNA, which is translated in the cytoplasm, these U-rich RNAs were retained in the nucleus.[1] The "hypermethylated" cap was hypothesized to be the nuclear retention or re-import signal.[1]

The Mechanistic Era (1990s-2000s)

The identification of the enzymatic machinery transformed TMG from a chemical curiosity to a regulatable biological checkpoint.[1]

  • TGS1 Discovery: The enzyme Trimethylguanosine Synthase 1 (TGS1) was identified as the methyltransferase responsible for converting the canonical

    
     cap into the hypermethylated 
    
    
    
    cap.[1]
  • The Sm Core Connection: It was established that TGS1 activity is strictly regulated; it only hypermethylates snRNAs after they have assembled with the Sm protein core in the cytoplasm, preventing premature nuclear re-import.[1]

Part 3: Biosynthesis & Signaling Pathways[1]

The lifecycle of a TMG-capped snRNA represents a precise cellular workflow.[1] This pathway is a prime target for therapeutic intervention in splicing diseases (e.g., Spinal Muscular Atrophy).[1]

The TMG Biogenesis Workflow[1]
  • Transcription: Polymerase II transcribes snRNA; it receives a standard

    
     cap.[1]
    
  • Export: The snRNA is exported to the cytoplasm via PHAX/CRM1.[1]

  • Assembly: The Survival of Motor Neuron (SMN) complex assembles the Sm protein ring onto the snRNA.[1]

  • Hypermethylation: TGS1 binds the Sm-core/snRNA complex and hypermethylates the cap to

    
    .[1]
    
  • Import: The adaptor protein Snurportin-1 (SPN) specifically recognizes the TMG cap and recruits Importin-

    
     for nuclear entry.[1][2][3]
    

TMG_Biogenesis cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm Transcription Pol II Transcription m7G_Cap m7G Capping (Standard Cap) Transcription->m7G_Cap Export Nuclear Export (PHAX/CRM1) m7G_Cap->Export Nuclear_Import Nuclear Re-Import (Via Importin-beta) Splicing Spliceosome Assembly Nuclear_Import->Splicing Sm_Assembly Sm Core Assembly (SMN Complex) Export->Sm_Assembly Translocation TGS1_Action TGS1 Hypermethylation (m7G -> m2,2,7G) Sm_Assembly->TGS1_Action Substrate Priming SPN_Binding Snurportin-1 (SPN) Recognition TGS1_Action->SPN_Binding TMG Signal Created SPN_Binding->Nuclear_Import

Figure 1: The TMG Biogenesis Cycle. Note the critical checkpoint at TGS1, which converts the cytoplasmic m7G-snRNA into the nuclear-import-competent m2,2,7G-snRNA.[1]

Part 4: Experimental Protocols

Protocol 1: Immunoprecipitation of TMG-Capped RNA (RIP)

Purpose: To isolate and sequence RNAs possessing the TMG cap (snRNAs, snoRNAs) from total RNA.[1]

Reagents:

  • Anti-TMG Antibody (Clone K121 or R1131).[1] Note: K121 is specific for

    
     and does not cross-react with 
    
    
    
    .[1]
  • Protein G Magnetic Beads.[1]

  • High-Salt Wash Buffer (500mM NaCl) to reduce non-specific binding.[1]

Step-by-Step Methodology:

  • Lysate Preparation: Lyse

    
     cells in lysis buffer (20mM Tris pH 7.5, 150mM NaCl, 1% NP-40, RNase Inhibitors).
    
  • Pre-Clearing: Incubate lysate with Protein G beads (no antibody) for 1 hour at 4°C to remove sticky proteins.

  • Antibody Coupling: Bind 5µg Anti-TMG antibody to 50µL Protein G beads for 2 hours.

  • Immunoprecipitation: Add pre-cleared lysate to antibody-bead complex.[1] Incubate 4 hours at 4°C with rotation.

  • Stringent Washing:

    • Wash 2x with Lysis Buffer (Low Salt).[1]

    • Wash 2x with High Salt Buffer (500mM NaCl).[1] Critical Step: High salt disrupts weak electrostatic interactions, ensuring only high-affinity Cap-Antibody complexes remain.[1]

  • Elution: Elute RNA using Proteinase K digestion (55°C, 30 mins) followed by Phenol:Chloroform extraction.

  • Validation: Perform RT-qPCR for U1 snRNA (Positive Control) and GAPDH mRNA (Negative Control - should be absent).[1]

Protocol 2: Enzymatic Synthesis of TMG Caps

Purpose: To generate TMG-capped synthetic RNA for therapeutic delivery studies.[1]

Methodology: Unlike chemical synthesis, which is yield-limited, enzymatic hypermethylation uses recombinant TGS1.[1]

  • Substrate Generation: In vitro transcribe RNA using an

    
     cap analog (ARCA).[1]
    
  • Reaction Setup:

    • RNA (10 µg)[1]

    • Recombinant Human TGS1 (500 nM)[1]

    • S-adenosylmethionine (SAM) (100 µM) - Methyl Donor[1]

    • Buffer: 50mM Tris-HCl (pH 8.0), 5mM MgCl2.[1]

  • Incubation: 37°C for 60-90 minutes.

  • Purification: Spin-column purification to remove TGS1 and unreacted SAM.

  • QC: Verify conversion using Mass Spectrometry or Dot Blot with Anti-TMG antibody.

Part 5: Therapeutic Implications & Future Outlook[1]

mRNA Therapeutics (Stealth Caps)

While


 (Cap 0/1) is required for translation initiation via eIF4E, the TMG cap  (

) generally inhibits translation because eIF4E cannot bind it efficiently.[1]
  • Application: "Stealth" RNAs. By capping a therapeutic RNA with TMG, researchers can direct it to the nucleus (via Snurportin) or prevent its premature translation until a specific decapping event occurs.[1]

Autoimmune Diagnostics

Anti-TMG antibodies are naturally occurring autoantibodies found in Systemic Lupus Erythematosus (SLE).[1]

  • Diagnostic Utility: The presence of anti-snRNP antibodies (anti-Sm or anti-TMG) is a hallmark of specific connective tissue diseases.[1]

Stability Engineering ( )

Referring back to the user's specific query on N,N,2'-O-Trimethylguanosine :

  • Context: This modification is found in hyperthermophilic archaea (Pyrococcus furiosus).[1][4]

  • Mechanism: The 2'-O-methyl group locks the ribose in the C3'-endo conformation (A-form RNA), while the N2-dimethylation increases hydrophobic stacking.[1]

  • Drug Dev Application: Incorporating

    
     residues into RNA Aptamers  (SELEX) significantly increases serum half-life and thermal stability, making them viable for non-refrigerated supply chains.[1]
    

Structure_Comparison m7G m7G (Standard) N7-Methyl 2'-OH Free Translation Active TMG m2,2,7G (TMG Cap) N7-Methyl N2,N2-Dimethyl 2'-OH Free Nuclear Import m7G->TMG TGS1 Enzyme (Cytoplasm) m22Gm m2,2Gm (Hyperstable) N7-H (Unmodified) N2,N2-Dimethyl 2'-O-Methyl Thermal Stability TMG->m22Gm Structural Divergence

Figure 2: Structural Logic of Methylated Guanosines.[1] Comparison of the standard translation cap (m7G), the nuclear import cap (m2,2,7G), and the hyperstable archaeal residue (m2,2Gm).[1]

References

  • Reddy, R., & Busch, H. (1988). Small Nuclear RNAs: RNA Sequences, Structure, and Modifications.[1] In Structure and Function of Major and Minor Small Nuclear Ribonucleoprotein Particles. Springer.[1]

  • Mouaikel, J., et al. (2002). Hypermethylation of the Cap Structure of Both Yeast snRNAs and snoRNAs Requires a Conserved Methyltransferase that Is Localized to the Nucleolus.[1] Molecular Cell, 9(4), 891-901.[1]

  • Huber, J., et al. (1998). Snurportin1, an m3G-cap-specific nuclear import receptor with a novel domain structure.[1] The EMBO Journal, 17(14), 4114-4126.[1] [1]

  • Kowalak, J.A., et al. (1994). N2,N2,2'-O-trimethylguanosine: isolation and structure determination of a novel modified nucleoside from hyperthermophilic archaeal tRNA.[1] Nucleic Acids Research, 22(19).[1]

  • Fischer, U., & Lührmann, R. (1990). An essential signaling role for the m3G cap in the transport of U1 snRNP to the nucleus.[1] Science, 249(4970), 786-790.[1] [1]

Sources

Exploratory

Biological role of N,N,2'-O-Trimethylguanosine in archaea

The following technical guide details the biological role, biosynthesis, and experimental analysis of -O-Trimethylguanosine ( ) in Archaea. Biological Role of -O-Trimethylguanosine in Archaea Technical Whitepaper | Versi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological role, biosynthesis, and experimental analysis of


-O-Trimethylguanosine (

)
in Archaea.

Biological Role of -O-Trimethylguanosine in Archaea

Technical Whitepaper | Version 1.0 [1][2]

Executive Summary


-O-Trimethylguanosine (

)
is a hypermodified nucleoside found almost exclusively in the transfer RNA (tRNA) of hyperthermophilic archaea.[3][4][5] It represents a pinnacle of molecular adaptation, functioning as a "thermal lock" that stabilizes RNA tertiary structure against heat-induced denaturation at temperatures exceeding 80°C.

For researchers and drug developers,


 offers a blueprint for engineering hyper-stable RNA therapeutics. Its unique chemical moiety combines the steric bulk of dimethylation with the backbone-rigidifying properties of ribose methylation, providing a dual mechanism for structural enforcement.

Chemical Identity and Structural Mechanics

Molecular Architecture

The molecule


 is a guanosine derivative characterized by three methyl groups added to the canonical scaffold:
  • 
    -dimethylation:  Two methyl groups replace the hydrogens on the exocyclic amine at position 2 of the guanine base.
    
  • 2'-O-methylation: A single methyl group is attached to the 2'-hydroxyl of the ribose sugar.[1]

The "C3'-endo" Effect

The biological potency of


 stems from its ability to dictate RNA conformation.[3][4]
  • Ribose Rigidification: The 2'-O-methyl group sterically clashes with the base and the phosphate backbone, forcing the ribose sugar into a C3'-endo (North) conformation. This conformation is typical of A-form RNA helices and is thermodynamically more stable than the C2'-endo form.[1]

  • Steric Exclusion: The bulky

    
    -dimethyl group prevents canonical Watson-Crick base pairing (which requires at least one hydrogen on N2).[2] Instead, it promotes non-canonical interactions or acts as a "spacer" that prevents the collapse of the tRNA core.
    

Biological Role in Hyperthermophiles

The "Hinge" Stabilizer (Position 26)

In hyperthermophilic archaea such as Pyrococcus furiosus and Thermococcus kodakarensis,


 is predominantly found at position 26  of the tRNA.
  • Location: Position 26 sits at the "hinge" region between the D-stem and the Anticodon stem.

  • Mechanism: In eukaryotic tRNA,

    
     (without ribose methylation) pairs with A44 to mediate coaxial stacking. In hyperthermophiles, the addition of the 2'-O-methyl group (
    
    
    
    ) rigidifies this hinge, preventing the tRNA L-shape from melting at temperatures >90°C.
  • Evidence: The abundance of

    
     correlates directly with growth temperature. P. furiosus cultured at 100°C exhibits significantly higher levels of 
    
    
    
    compared to cultures at 70°C.[3]
Protection from Hydrolysis

The 2'-O-methylation renders the phosphodiester bond resistant to nucleophilic attack by the adjacent 2'-hydroxyl (which is now capped).[1] This provides chemical stability against alkaline hydrolysis and enzymatic degradation by certain ribonucleases.

Biosynthetic Pathway[2]

The synthesis of


 is a sequential process occurring post-transcriptionally. It involves base methylation followed by ribose methylation.[6]
Enzymatic Workflow
  • Precursor Recognition: The unmodified Guanosine at position 26 (G26) is recognized by the methyltransferase Trm1 .

  • Base Dimethylation: Trm1 catalyzes two consecutive methyl transfers from S-adenosylmethionine (SAM) to the

    
     position, forming 
    
    
    
    -dimethylguanosine (
    
    
    ).
    • Note: Archaeal Trm1 is distinct from eukaryotic variants; it can function as a homodimer and is adapted for high-temperature catalysis.[1]

  • Ribose Methylation: The conversion of

    
     to 
    
    
    
    requires a 2'-O-methyltransferase.[1] While the specific enzyme remains a subject of active research, it is hypothesized to be either a specialized C/D box sRNP complex (guided by antisense RNA) or a standalone heat-shock induced methylase.
Pathway Visualization[1][2]

Biosynthesis GTP GTP (Transcription) tRNA_Pre Pre-tRNA (G26) GTP->tRNA_Pre Transcription tRNA_m2G tRNA (m²G26) tRNA_Pre->tRNA_m2G Methylation 1 tRNA_m22G tRNA (m²₂G26) tRNA_m2G->tRNA_m22G Methylation 2 tRNA_m22Gm tRNA (m²₂Gm26) Hyperthermophilic Marker tRNA_m22G->tRNA_m22Gm Ribose Methylation (Temp > 80°C) Trm1 Enzyme: Trm1 (SAM-dependent) Trm1->tRNA_Pre Trm1->tRNA_m2G MethX Enzyme: Putative 2'-O-MTase (or C/D Box sRNP) MethX->tRNA_m22G

Caption: Sequential biosynthetic pathway of m2,2Gm in archaeal tRNA, highlighting the critical transition from base modification to ribose hypermodification induced by thermal stress.

Experimental Protocols

Detection via LC-MS/MS

The gold standard for identifying


 is Liquid Chromatography coupled with Tandem Mass Spectrometry.[1]

Protocol: Nucleoside Analysis

  • RNA Isolation: Extract total tRNA from archaeal culture (e.g., P. furiosus) using a phenol-chloroform extraction optimized for small RNAs (maintain pH < 5.0 to prevent deacylation if charging level is needed, though not critical for modification analysis).

  • Hydrolysis:

    • Digest 5 µg of tRNA with Nuclease P1 (2 U) and Bacterial Alkaline Phosphatase (0.5 U) in 20 mM NH₄OAc buffer (pH 5.3) at 37°C for 2-4 hours.

    • Critical: Ensure complete digestion to nucleosides. Incomplete digestion yields dinucleotides that confuse MS signals.

  • LC Separation:

    • Column: Reverse-phase C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm).

    • Mobile Phase A: 5 mM NH₄OAc (pH 5.3).

    • Mobile Phase B: Acetonitrile (60%) + Water (40%).[2]

    • Gradient: 0-10% B over 20 mins (slow gradient required to separate isomers like

      
       from 
      
      
      
      ).
  • MS/MS Parameters:

    • Mode: Positive Ion Electrospray (ESI+).[2]

    • Target Mass (m/z):

      • Precursor Ion

        
         (Calculated based on Guanosine + 3 Methyls).[2]
        
      • Correction: Guanosine (283) + 3*Methyl (42) = 325?[2] No.

      • Guanosine MW = 283.24.

      • 
         adds 3 methyl groups (
        
        
        
        ).[2]
      • Expected MW ≈ 325.2.

      • Verification:

        
         is ~311. 
        
        
        
        adds 14 Da (ribose methyl).[2] Total ≈ 325.
      • Monitor Transition:

        
         (Loss of ribose moiety, detecting the dimethyl-guanine base).
        
Data Interpretation Table[1][2][4][7]
NucleosideAbbreviationPrecursor Ion (m/z)Base Fragment (m/z)Retention Time (Relative)
GuanosineG284.1152.11.00

-methylguanosine

298.1166.11.25

-dimethylguanosine

312.2180.11.45

-O-trimethylguanosine

326.2 180.1 1.60

Note: Retention times vary by column but


 will elute later than 

due to increased hydrophobicity.[2]

Applications in Drug Development[10]

RNA Therapeutics Stabilization

The "archaeal strategy" of combining base dimethylation with ribose methylation is currently being explored to stabilize mRNA vaccines and aptamers.

  • Exonuclease Resistance: Incorporating

    
     analogs at the 5' or 3' termini of synthetic RNA can block degradation by serum exonucleases.
    
  • Structural Scaffolding: For RNA aptamers requiring rigid tertiary folds to bind targets, doping critical loops with

    
     can lock the active conformation, increasing binding affinity.
    
Antimicrobial Targets

Since


 biosynthesis is critical for the survival of hyperthermophiles but absent in humans (who use 

but rarely the triple modification in this context), the enzymes responsible (specifically the archaeal Trm1/ribose-methylase interface) represent high-specificity targets for novel antimicrobials against pathogenic archaea (rare) or related bacterial extremophiles.

References

  • Kowalak, J. A., et al. (1994).[3] "The role of posttranscriptional modification in stabilization of transfer RNA from hyperthermophiles." Biochemistry. Link

  • Urbonavičius, J., et al. (2006). "Improvement of reading frame maintenance is a common function for several tRNA modifications." EMBO Journal. Link

  • Hori, H., et al. (2018).[7] "Transfer RNA modification enzymes from hyperthermophiles." Genes. Link[2]

  • Constantinesco, F., et al. (2001). "The tRNA(Guanine-26,N(2)-N(2)) methyltransferase (Trm1) from the hyperthermophilic archaeon Pyrococcus furiosus: cloning, sequencing of the gene and its expression in Escherichia coli." Nucleic Acids Research. Link

  • Dennis, P. P. (1997).[8] "Ancient ciphers: translation in Archaea." Cell. Link

Sources

Foundational

Function of N,N,2'-O-Trimethylguanosine in tRNA stability

Topic: Function of N,N,2'-O-Trimethylguanosine ( ) in tRNA Stability Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Structural Biologists, and RNA Therapeutic Developers[1] Technical Deep Dive: N,N...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Function of N,N,2'-O-Trimethylguanosine (


) in tRNA Stability
Content Type:  Technical Deep Dive / Whitepaper
Audience:  Researchers, Structural Biologists, and RNA Therapeutic Developers[1]

Technical Deep Dive: N,N,2'-O-Trimethylguanosine ( ) in tRNA Stability[1]

Executive Summary: The Hyper-Stabilization Paradigm

The structural integrity of Transfer RNA (tRNA) is non-negotiable for high-fidelity translation.[1] Among the pantheon of over 150 known RNA modifications, N2,N2,2'-O-trimethylguanosine (


)  represents a pinnacle of chemical engineering evolved to resist extreme thermal and hydrolytic stress.[1]

While the N2,N2-dimethylguanosine (


) core is a conserved eukaryotic "hinge" stabilizer at position 26, the addition of the 2'-O-methyl group creates 

—a hyper-modified residue primarily identified in archaeal hyperthermophiles (e.g., Sulfolobus acidocaldarius).[1][2] This molecule functions as a dual-lock mechanism: the dimethylamine prevents non-canonical base pairing to enforce the L-shape tertiary structure, while the ribose methylation confers resistance to alkaline hydrolysis and ribonuclease degradation.[1]

For drug development professionals, understanding


 offers a blueprint for engineering synthetic tRNAs and mRNA 5'-UTRs with superior half-lives in cytosolic environments.[1]

Molecular Mechanism: The "Dual-Lock" Hinge[1]

The function of


 is best understood by dissecting its location and chemical constraints. It is typically found at position 26 , the critical "hinge" region connecting the D-stem and the Anticodon stem.
The Dimethyl Lock (N2,N2-dimethylation)

The


 base modification serves as a conformational toggle .[1]
  • Steric Hindrance: The two methyl groups on the exocyclic amine (N2) create steric bulk that physically prevents the guanosine from forming Watson-Crick hydrogen bonds with Cytosine.[1]

  • Enforced Geometry: By blocking standard pairing,

    
     forces the tRNA backbone into a specific geometry, often promoting the non-canonical Levitt base pair  (typically with A44). This interaction is the keystone of the tRNA's L-shaped tertiary structure. Without it, the tRNA risks misfolding into a non-functional "hairpin" state.
    
The Ribose Lock (2'-O-methylation)

The addition of the methyl group to the 2'-hydroxyl of the ribose (


) adds a second layer of stability:[1]
  • C3'-endo Pucker: 2'-O-methylation favors the C3'-endo conformation of the ribose sugar, which is thermodynamically more stable and rigidifies the RNA backbone.[1]

  • Hydrolysis Resistance: The 2'-O-Me group removes the nucleophilic 2'-OH, rendering the phosphodiester bond highly resistant to alkaline hydrolysis and nucleolytic cleavage by enzymes that require a free 2'-OH mechanism (e.g., certain RNases).[1]

Data Summary: Stability Metrics
ModificationChemical GroupPrimary Structural EffectThermal Stability (

)
Degradation Resistance
G (Unmodified) NoneFlexible, allows W-C pairingBaselineLow

Dimethyl on N2Blocks W-C pairing; Enforces L-shape+1.5°C to +3.0°CModerate (RTD protection)

Methyl on 2'-OHRigidifies backbone (C3'-endo); Blocks hydrolysis+0.5°C to +1.5°CHigh

Both Synergistic rigidification & steric locking > +5.0°C Extreme (Hyperthermophilic)

Biosynthetic Pathway & Regulation

The synthesis of


 is a sequential enzymatic process. In eukaryotes and archaea, the base methylation and ribose methylation are often catalyzed by distinct enzymes, though their coordination is critical.
Pathway Visualization

The following diagram illustrates the stepwise conversion of Guanosine to


 at the tRNA hinge.

Biosynthesis cluster_stability Stability Impact Pre_tRNA Pre-tRNA (G26) m2G_tRNA Intermediate (m²G26) Pre_tRNA->m2G_tRNA SAM -> SAH m22G_tRNA Stabilized Hinge (m²₂G26) m2G_tRNA->m22G_tRNA SAM -> SAH Trm1 TRMT1 (Human) Trm1 (Yeast/Archaea) m2G_tRNA->Trm1 m22Gm_tRNA Hyper-Stable tRNA (m²₂Gm26) m22G_tRNA->m22Gm_tRNA 2'-O-Methylation (Archaea/Specific Contexts) Ribose_MT Trm56 / C/D Box sRNP (Ribose Methyltransferase) Ribose_MT->m22Gm_tRNA

Caption: Stepwise biosynthesis of


. TRMT1 catalyzes the N2-dimethylation, followed by ribose methylation in specific hyper-stable contexts.

Experimental Workflow: Detection and Validation

To validate the presence and function of


 in tRNA samples, a "self-validating" workflow utilizing LC-MS/MS and primer extension is required.[1]
Protocol: Nucleoside Analysis via LC-MS/MS

This protocol isolates tRNA and quantifies the modification based on its unique mass-to-charge ratio.[1]

Reagents:

  • Nuclease P1 (Sigma)[1]

  • Bacterial Alkaline Phosphatase (BAP)[1]

  • LC-MS Grade Acetonitrile/Ammonium Acetate[1]

Step-by-Step Methodology:

  • tRNA Purification: Isolate total tRNA using size-exclusion chromatography (SEC) or PAGE purification to remove rRNA and mRNA contaminants.[1]

  • Enzymatic Digestion:

    • Incubate 5 µg tRNA with 1 U Nuclease P1 in 20 mM NH₄OAc (pH 5.[1]3) at 37°C for 2 hours (digests to nucleotides).[1]

    • Add 1 U BAP and 10 µl 100 mM NH₄HCO₃; incubate at 37°C for 2 hours (dephosphorylates to nucleosides).

  • Filtration: Pass hydrolysate through a 10 kDa MWCO spin filter to remove enzymes.

  • LC-MS/MS Injection:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

    • Mobile Phase: Gradient of 5 mM Ammonium Acetate (pH 5.[1]3) vs. Acetonitrile.[1]

    • Target MRM (Multiple Reaction Monitoring):

      • Parent Ion (

        
        ): Calculate 
        
        
        
        based on molecular weight (approx 341.3 Da + H⁺).[1]
      • Transition: Monitor loss of ribose to detect the modified base.

  • Validation: Compare retention time against a synthetic

    
     standard.
    
Functional Assay: Rapid tRNA Decay (RTD) Challenge

To prove the function of the modification, use a yeast trm1Δ knockout strain (lacking the dimethylation capability) as a negative control.

  • Strain Construction: Use S. cerevisiae trm1Δ (temperature sensitive).[1]

  • Heat Stress Challenge: Shift cultures from 30°C to 37°C for 4 hours.

  • Northern Blot: Probe for specific tRNAs (e.g., tRNA-Ser-CGA).[1]

  • Result Interpretation:

    • Wild Type (with modification): Stable tRNA bands.

    • trm1Δ (without modification): Disappearance of tRNA bands due to degradation by the RTD pathway (Xrn1/Rat1 exonucleases).

Therapeutic Implications

mRNA Therapeutics and Synthetic Biology

The principles of


 stability are directly transferable to mRNA therapeutic design.
  • Cap Analogs: Incorporating TMG-like or

    
     structures in the 5' UTR or cap of synthetic mRNAs can reduce immunogenicity (by mimicking "self" patterns) and extend half-life by blocking decapping enzymes.[1]
    
  • Orthogonal Translation Systems: For gene therapy requiring suppressor tRNAs, engineering the

    
     modification into the scaffold ensures the therapeutic tRNA survives long enough in the cytoplasm to function effectively.
    

References

  • Edqvist, J., et al. (2022). Identification of the enzymes responsible for m2,2G and acp3U formation on cytosolic tRNA. National Institutes of Health. Available at: [Link]

  • Pallan, P.S., et al. (2008). Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2,2G:A pairs.[1][3] PubMed.[1][3] Available at: [Link]

  • Constantinesco, F., et al. (2001). The tRNA(Guanine-26,N2-N2) Methyltransferase (Trm1) from the Hyperthermophilic Archaeon Pyrococcus furiosus: Cloning, Sequencing of the Gene and its Expression in Escherichia coli.[1] Nucleic Acids Research.[1][] Available at: [Link][1]

  • Dewe, J.M., et al. (2017). TRMT1-catalyzed tRNA modifications are required for redox homeostasis and neuronal protection.[1] PubMed Central.[1][3] Available at: [Link]

  • Kowalak, J.A., et al. (1994). N,N,2'-O-trimethylguanosine: A new modified nucleoside in the tRNA of the hyperthermophilic archaeon Sulfolobus acidocaldarius.[1] Nucleic Acids Research.[1][] Available at: [Link]

Sources

Exploratory

Comprehensive Guide to N,N-Trimethylguanosine Biosynthesis in Eukaryotic Cells

The following technical guide details the biosynthesis, regulation, and therapeutic relevance of Trimethylguanosine derivatives, specifically addressing the nomenclature ambiguity between the 2,2,7-trimethylguanosine (TM...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biosynthesis, regulation, and therapeutic relevance of Trimethylguanosine derivatives, specifically addressing the nomenclature ambiguity between the 2,2,7-trimethylguanosine (TMG) cap (the predominant eukaryotic structure) and the


-O-trimethylguanosine  (a specialized archaeal tRNA modification).

Given the context of "cells" and "drug development," the primary focus is on the TMG Cap (


)  pathway mediated by TGS1 , which is critical for snRNA biogenesis and RNA therapeutics.

Executive Summary & Nomenclature Resolution

N,N,2'-O-Trimethylguanosine is a chemical nomenclature that often conflates two distinct biological entities. For researchers and drug developers, distinguishing these is critical for target validation and reagent selection.

  • The TMG Cap (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  The standard "Trimethylguanosine" found at the 5' end of spliceosomal snRNAs (U1, U2, U4, U5) and snoRNAs in eukaryotes.[1][2][3] It is hypermethylated at the 
    
    
    
    position of the guanine base. This is the primary subject of this guide due to its role in nuclear transport and RNA stability.
  • 
    -O-Trimethylguanosine (
    
    
    
    ):
    A hypermodified nucleoside found primarily in the tRNA of hyperthermophilic archaea (e.g., Pyrococcus furiosus) at position 26.[4] It confers extreme thermal stability but is not a standard biosynthetic product in mammalian mRNA/snRNA pathways.

This guide focuses on the biosynthesis of the TMG Cap (


) , the biologically relevant pathway in mammalian cells, while noting the distinction for synthetic applications.

Molecular Architecture of the TMG Cap

The TMG cap is a hallmark of small nuclear RNAs (snRNAs).[3] Unlike the standard 7-methylguanosine (


) cap found on mRNAs (Cap 0), the TMG cap contains two additional methyl groups on the exocyclic amine (

) of the guanosine ring.
  • Precursor:

    
     (7-methylguanosine cap).
    
  • Final Structure:

    
     (
    
    
    
    -trimethylguanosine).
  • Key Enzyme: TGS1 (Trimethylguanosine Synthase 1).[5]

  • Cellular Compartment: Cytoplasm (specifically within the SMN complex).

Structural Comparison Table
Featurem7G Cap (Cap 0)TMG Cap (

)

(tRNA)
Primary Location mRNA, pre-snRNAMature snRNA (U1, U2, etc.), snoRNAArchaeal tRNA (Pos 26)
Methylation Sites N7 (Base)N7 (Base) + 2x N2 (Base) 2x N2 (Base) + 2'-O (Ribose)
Biosynthetic Enzyme RNA Guanylyltransferase / RNMTTGS1 Trm1 (Base) + Ribose MTase
Function Translation initiation (eIF4E binding)Nuclear import (Snurportin1), Exonuclease protectionThermal stabilization of tRNA hinge

Biosynthesis Pathway: The TGS1 Mechanism

The conversion of an


 cap to a TMG cap is a tightly regulated, post-transcriptional process that occurs in the cytoplasm. It acts as a licensing step for snRNP (small nuclear ribonucleoprotein) maturation.
Step 1: Nuclear Export of Pre-snRNA

Pol II transcribes snRNAs, which receive a standard


 cap co-transcriptionally. These pre-snRNAs are exported to the cytoplasm via the CRM1 (XPO1)  export pathway, dependent on the Cap-Binding Complex (CBC) and PHAX.
Step 2: Sm Core Assembly (The Prerequisite)

In the cytoplasm, the Survival Motor Neuron (SMN ) complex acts as a chaperone. It loads the heptameric ring of Sm proteins (B/B', D1, D2, D3, E, F, G) onto the Sm site of the snRNA.

  • Critical Checkpoint: TGS1 cannot methylate the cap efficiently unless the Sm core is assembled. This ensures only functional snRNPs are hypermethylated.

Step 3: Hypermethylation by TGS1

The enzyme TGS1 (PIMT in humans) binds to the SMN complex. It catalyzes two consecutive methyl transfers using S-adenosylmethionine (SAM) as the donor.

  • Reaction 1:

    
    
    
  • Reaction 2:

    
    
    

Enzymatic Specificity: TGS1 contains a canonical methyltransferase domain but possesses a unique substrate binding pocket that specifically recognizes the


 moiety only when presented in the context of an Sm-assembled snRNP.
Step 4: Nuclear Re-Import

The newly formed TMG cap creates a bipartite Nuclear Localization Signal (NLS).

  • Signal 1: The Sm core.

  • Signal 2: The TMG cap itself. The import receptor Snurportin 1 (SPN1) specifically recognizes the TMG cap. SPN1 recruits Importin

    
     , facilitating the transport of the mature snRNP back into the nucleus for splicing functions.
    

Pathway Visualization (Graphviz DOT)

TMG_Biosynthesis cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm Gene snRNA Gene (Pol II) Pre_snRNA Pre-snRNA (m7G Cap) Gene->Pre_snRNA Transcription & Capping Exported_RNA Pre-snRNA (Cytoplasmic) Pre_snRNA->Exported_RNA Export (CRM1/PHAX) Mature_snRNP Mature snRNP (Splicing) Assembled_snRNP Sm-Core snRNP (m7G) Exported_RNA->Assembled_snRNP Assembly SMN_Complex SMN Complex + Sm Proteins SMN_Complex->Assembled_snRNP Chaperone TMG_snRNP TMG-Capped snRNP (m3G Cap) Assembled_snRNP->TMG_snRNP Hypermethylation TGS1 Enzyme: TGS1 (Trimethylguanosine Synthase) TGS1->TMG_snRNP SAM 2x SAM SAM->TMG_snRNP Snurportin Snurportin 1 / Importin Beta TMG_snRNP->Snurportin Recognition Snurportin->Mature_snRNP Nuclear Import

Caption: The TGS1-mediated biosynthesis of the TMG cap occurs in the cytoplasm, dependent on SMN-mediated assembly, triggering nuclear re-import.

Experimental Methodologies

For drug development professionals validating TMG-capped therapeutics or studying TGS1 activity, the following protocols are standard.

Detection of TMG Caps (Immunoprecipitation)

This protocol distinguishes TMG caps from m7G caps using specific antibodies (e.g., Anti-m3G, Clone K121).

  • Lysis: Lyse cells in high-salt buffer (500 mM NaCl) to disrupt weak RNA-protein interactions, preserving only the stable snRNP core.

  • Incubation: Incubate lysate with Anti-TMG agarose beads (4°C, 4 hours).

    • Control: Use Anti-m7G beads for comparison.

  • Wash: Wash 3x with IP buffer (0.1% NP-40).

  • Elution: Elute RNA with Proteinase K digestion.

  • Analysis: Perform RT-qPCR or Northern Blot for U1/U2 snRNA.

    • Result: TMG-capped RNAs will enrich in the Anti-TMG fraction; mRNAs will not.

LC-MS/MS Validation of Cap Structure

To distinguish the specific methylation pattern (e.g., verifying


 vs 

):
  • Digestion: Digest purified RNA with Nuclease P1 and Alkaline Phosphatase to generate nucleosides.

  • Separation: Use a Reverse-Phase C18 column.

  • Mass Spec: Monitor specific transitions:

    • m3G (

      
      ):  Precursor m/z ~328 (protonated base).
      
    • 
       (
      
      
      
      ):
      Distinct retention time due to ribose methylation hydrophobicity.

Therapeutic Implications

RNA Therapeutics & Stability

Synthetic snRNAs or antisense oligonucleotides (ASOs) modified with a TMG cap exhibit superior resistance to exonucleases compared to m7G or uncapped RNAs.

  • Mechanism: The bulky hydrophobic methyl groups at N2 hinder the active sites of decapping enzymes (e.g., Dcp2).

  • Application: Splice-switching oligonucleotides for diseases like Spinal Muscular Atrophy (SMA) or Duchenne Muscular Dystrophy (DMD).

The SMA Connection

Spinal Muscular Atrophy (SMA) is caused by low levels of SMN protein.

  • Pathology: Reduced SMN leads to inefficient Sm core assembly.

  • Consequence: Without the Sm core, TGS1 cannot bind , leading to hypomethylated snRNAs (m7G instead of TMG).

  • Result: Defective nuclear import of snRNPs and splicing failure.

  • Drug Target: Enhancing TGS1 activity or stabilizing the TGS1-SMN interaction is a potential therapeutic avenue.

References

  • Mouaikel, J., et al. (2002). "Hypermethylation of the Cap Structure of Both Yeast snRNAs and snoRNAs Requires a Conserved Methyltransferase that Is Localized to the Nucleolus." Molecular Cell, 9(4), 891-901. Link

  • Plessel, G., et al. (1994). "m3G cap hypermethylation of U1 small nuclear ribonucleoprotein (snRNP) in vitro: evidence that the U1 snRNP-specific 2,2,7-trimethylguanosine methyltransferase is a non-snRNP protein." Molecular and Cellular Biology, 14(6), 4160-4172. Link

  • Huber, J., et al. (1998). "Snurportin1, an m3G-cap-specific nuclear import receptor with a novel domain structure."[1] EMBO Journal, 17(14), 4114-4126. Link

  • Kawai, G., et al. (1992).[4] "Conformational characteristics of N2,N2-dimethylguanosine and N2,N2,2'-O-trimethylguanosine found in tRNA from hyperthermophilic archaea." Nucleosides & Nucleotides, 11(2-4), 759-771. (Reference for the literal

    
     structure).
    
  • Girard, C., et al. (2006). "The TGS1 hypermethyltransferase is a component of the SMN complex." Experimental Cell Research, 312(11), 2136-2148. Link

Sources

Foundational

The Biogenesis of N,N,2'-O-Trimethylguanosine: A Technical Guide to Tgs1 and Associated Methyltransferases

Executive Summary This guide details the enzymatic machinery responsible for synthesizing N,N,2'-O-trimethylguanosine and related hypermethylated cap structures. While often conflated, this chemical signature represents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the enzymatic machinery responsible for synthesizing N,N,2'-O-trimethylguanosine and related hypermethylated cap structures. While often conflated, this chemical signature represents the convergence of two distinct methylation pathways: the N2-hypermethylation of the guanine base (mediated by Tgs1 ) and the 2'-O-methylation of the ribose (mediated by CMTR1/FtsJ family enzymes).

The resulting structure, often found on spliceosomal snRNAs (U1, U2, U4, U5) and specific snoRNAs, serves as a critical bipartite signal for nuclear import and ribonucleoprotein (RNP) maturation.[1] This document provides researchers with the mechanistic grounding, experimental protocols, and structural insights necessary to interrogate these enzymes in the context of Spinal Muscular Atrophy (SMA), viral latency, and RNA therapeutic development.

Part 1: Molecular Architecture & The Enzymatic Family

The synthesis of N,N,2'-O-trimethylguanosine is not performed by a single "super-enzyme" but is rather the product of a sequential, compartmentalized modification cascade.

The Core Synthase: Tgs1 (Trimethylguanosine Synthase 1)

Tgs1 is the canonical eukaryotic enzyme responsible for the N-methylation steps.[2] It belongs to the Rossmann-fold methyltransferase superfamily but possesses a unique substrate-binding cleft adapted for the positively charged


 cap.
  • Enzyme Class: S-adenosylmethionine (SAM)-dependent methyltransferase (EC 2.1.1.256).

  • Reaction:

    
    .
    
  • Structural Domain: The catalytic domain resembles the PIMT (Protein Isoaspartyl Methyltransferase) fold, featuring a deep hydrophobic pocket that stacks the guanine ring between Tryptophan residues (e.g., Trp766 in humans) to facilitate nucleophilic attack on the SAM methyl group.

The Ribose Modifiers: CMTR1/2 (Cap Methyltransferases)

To achieve the 2'-O-methylation (creating the "Cap 1" or "Cap 2" state), a separate class of enzymes is required.

  • CMTR1 (FtsJ2): Methylates the 2'-O position of the first transcribed nucleotide.

  • Timing: In canonical mRNA, this occurs in the nucleus. However, for snRNAs destined for hypermethylation, the interplay is complex. Tgs1 acts in the cytoplasm, often on substrates that may or may not yet be 2'-O-methylated depending on the specific RNA species and organism.

The Chemical Transformation

The synthesis of the full N,N,2'-O-trimethylguanosine structure implies modifications at the N2-exocyclic amine and the 2'-hydroxyl of the ribose.

ChemicalPathway m7G m7G Cap (Nucleus) Cap1 Cap 1 (m7G-2'-O-Me) (Nucleus/Cytoplasm) m7G->Cap1 Ribose Methylation TMG TMG Cap (m3G) (Cytoplasm) m7G->TMG Direct Hypermethylation (Alternative Route) Cap1->TMG Base Hypermethylation CMTR1 CMTR1 (2'-O-MTase) Cap1->CMTR1 TGS1 TGS1 (N2-MTase) TMG->TGS1

Figure 1: The convergent pathways for ribose and base methylation. Tgs1 performs the N2-dimethylation, while CMTR1 handles the ribose 2'-O-methylation.

Part 2: Biological Context & Regulation[3]

The SMN Complex Interaction

Tgs1 does not float freely to methylate any capped RNA. Its activity is strictly regulated by the Survival Motor Neuron (SMN) complex. This interaction is the "license" for hypermethylation.

  • Assembly: snRNAs are exported to the cytoplasm.[1]

  • Sm Core Formation: The SMN complex loads Sm proteins (B/B', D1, D2, D3, E, F, G) onto the snRNA.

  • Tgs1 Recruitment: Tgs1 binds to the SmB/B' C-terminal tail and the SMN protein itself.

  • Catalysis: Once the Sm core is assembled, Tgs1 hypermethylates the cap.[3]

  • Import: The TMG cap is recognized by Snurportin 1 (SPN1) , triggering nuclear re-import.

Therapeutic Relevance: SMA and Oncology
  • Spinal Muscular Atrophy (SMA): In SMA, low levels of SMN protein impair Sm core assembly. Consequently, Tgs1 cannot be efficiently recruited, leading to hypomethylated snRNAs, defective splicing, and motor neuron death.

  • Oncology: Tgs1 is overexpressed in certain glioblastomas. Inhibiting Tgs1 could prevent the maturation of telomerase RNA (hTR), which also utilizes a TMG cap, thereby limiting telomere maintenance in cancer cells.

Part 3: Experimental Characterization Protocols

Protocol A: LC-MS/MS Quantification of TMG Caps

Rationale: Traditional TLC methods are low-throughput and use radioactivity. This LC-MS method provides stoichiometric quantification of the


 cap relative to 

.

Materials:

  • UHPLC System coupled to Triple Quadrupole MS.

  • Nuclease P1 (Sigma).

  • Alkaline Phosphatase (CIP).

  • Internal Standard:

    
    -labeled 
    
    
    
    .

Workflow:

  • RNA Isolation: Purify small RNAs (<200 nt) using silica columns or gel excision.

  • Enzymatic Digestion:

    • Incubate 1-5 µg RNA with Nuclease P1 (1 U) in 20 mM NH₄OAc (pH 5.3) at 37°C for 2 hours.

    • Add CIP (1 U) and adjust buffer to pH 8.0; incubate 1 hour.

  • Solid Phase Extraction (SPE): Use a porous graphitic carbon column to remove salts and bulk ribonucleosides.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase or Porous Graphitic Carbon.

    • Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile.

    • MRM Transitions:

      • 
        : 
        
        
        
      • 
         (TMG): 
        
        
        
      • 
         (if 2'-O-Me present): 
        
        
        

Scientist's Note: The transition to 194.1 represents the loss of the ribose, confirming the base modification. If you see a parent ion shift of +14 Da (340 vs 326) but the same daughter ion (194), your cap is also 2'-O-methylated.

Protocol B: In Vitro Methyltransferase Assay

Rationale: To screen inhibitors or validate Tgs1 mutants.

Step-by-Step:

  • Substrate Prep: Synthesize an

    
    -capped RNA oligo (e.g., U1 snRNA 5' stem-loop) using T7 polymerase and a Vaccinia Capping Enzyme, or chemical synthesis.
    
  • Reaction Mix (20 µL):

    • 50 mM Tris-HCl (pH 8.0)

    • 5 mM DTT

    • 1 µM Recombinant hTgs1 (catalytic domain)

    • 2 µM

      
      -RNA substrate
      
    • 10 µM SAM (S-adenosylmethionine) spiked with [methyl-

      
      H]SAM (0.5 µCi).
      
  • Incubation: 37°C for 30-60 minutes.

  • Quenching: Add 10% TCA to precipitate RNA or spot directly onto DE81 filter paper.

  • Wash: Wash filters 3x with phosphate buffer to remove unreacted SAM.

  • Readout: Liquid Scintillation Counting.

Part 4: Visualization of the Biogenesis Cycle

The following diagram illustrates the spatial and logical flow of TMG synthesis, highlighting the critical "hand-off" between the SMN complex and Tgs1.

BiogenesisCycle cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm Transcription Transcription (Pol II) Capping m7G Capping (RNGTT) Transcription->Capping RiboseMe Optional 2'-O-Me (CMTR1) Capping->RiboseMe Export Export (PHAX/CRM1) Capping->Export RiboseMe->Export SMN_Load SMN Complex Loads Sm Ring Export->SMN_Load TGS1_Bind TGS1 Recruitment (Binds SmB tail) SMN_Load->TGS1_Bind Sm Core Assembly HyperMeth Hypermethylation (m7G -> m3G) TGS1_Bind->HyperMeth SAM -> SAH Import Nuclear Import (Snurportin-1) HyperMeth->Import Import->Transcription Recycling

Figure 2: The snRNP biogenesis cycle. Tgs1 activity is restricted to the cytoplasm and is dependent on prior Sm-core assembly.

Part 5: Reference Data

Table 1: Key Enzymes in the TMG Pathway
EnzymeTarget SiteSubstrate SpecificityCellular LocationDisease Link
Tgs1 Guanine


-capped snRNA/snoRNA
Cytoplasm/NucleusSMA, Cancer
CMTR1 Ribose 2'-OCap 0 (

)
NucleusIFIT-mediated immunity
Trm112 CofactorStabilizes MethyltransferasesNucleus/CytoWilliams-Beuren Syndrome
References
  • Mouaikel, J., et al. (2002). Hypermethylation of the cap structure of both yeast snRNAs and snoRNAs requires a conserved methyltransferase that is localized to the nucleolus. Molecular Cell, 9(4), 891-901. Link

  • Monecke, T., et al. (2009). Structural basis for m7G-cap hypermethylation of small nuclear, small nucleolar and telomerase RNA by the dimethyltransferase TGS1. Nucleic Acids Research, 37(12), 3865-3877. Link

  • Pellizzoni, L., et al. (2002). The survival of motor neuron (SMN) protein interacts with the snRNA-modified enzymes. Journal of Biological Chemistry. Link

  • Girard, C., et al. (2008). The snRNA cap hypermethylase TGS1 interacts with SMN and is required for efficient snRNP biogenesis. Molecular and Cellular Biology. Link

  • Belanger, F., et al. (2018). Characterization of the human 2'-O-methyltransferase CMTR1. Journal of Biological Chemistry. Link

Sources

Exploratory

Natural occurrence of N,N,2'-O-Trimethylguanosine in different organisms

Topic: Natural Occurrence of N,N,2'-O-Trimethylguanosine in Different Organisms Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The N,N,2,2,7...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Natural Occurrence of N,N,2'-O-Trimethylguanosine in Different Organisms Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The N,N,2,2,7-trimethylguanosine (TMG or m


G) cap is a hypermethylated 5'-end structure found on specific non-coding RNAs in eukaryotes.[1][2] Unlike the canonical 7-methylguanosine (m

G) cap found on most mRNAs, which primarily directs translation initiation, the TMG cap serves as a specialized molecular signal for nuclear import and ribonucleoprotein (RNP) assembly. This guide dissects the structural biochemistry of TMG, its distinct occurrence across phylogenetic kingdoms—from humans to parasitic protozoa—and the rigorous methodologies required for its identification.

Structural Biochemistry and Biosynthesis

Chemical Architecture

The TMG cap differs from the standard m


G cap by the addition of two methyl groups at the exocyclic amine (N2 position) of the guanine ring. This modification alters the electrostatic properties of the cap, preventing recognition by the translation initiation factor eIF4E while creating a high-affinity binding interface for Snurportin-1 (SPN1).
  • Canonical mRNA Cap: m

    
    GpppN (Monomethylated)
    
  • Hypermethylated Cap: m

    
    GpppN (Trimethylated)
    
The Tgs1 Biosynthetic Pathway

The conversion of m


G to TMG is catalyzed by Trimethylguanosine synthase 1 (Tgs1) .[3][4] This enzyme utilizes S-adenosylmethionine (SAM) as a methyl donor in a two-step reaction.
  • Substrate Recognition: Tgs1 binds the m

    
    G-capped RNA precursor (typically after the assembly of Sm proteins onto the snRNA in the cytoplasm).
    
  • First Methylation: Transfer of a methyl group to the N2 position, forming N2,7-dimethylguanosine (m

    
    G).
    
  • Second Methylation: Transfer of a second methyl group to the same nitrogen, yielding the final N2,N2,7-trimethylguanosine (m

    
    G).
    
Visualization: Tgs1 Methylation Mechanism

Tgs1_Pathway m7G m7G-Capped RNA (Precursor) Intermediate m2,7G-Capped RNA (Dimethyl Intermediate) m7G->Intermediate Tgs1 Methyltransferase SAM1 SAM SAM1->Intermediate SAH1 SAH Intermediate->SAH1 TMG TMG-Capped RNA (m2,2,7G Final Product) Intermediate->TMG Tgs1 Methyltransferase SAM2 SAM SAM2->TMG SAH2 SAH TMG->SAH2

Figure 1: Stepwise hypermethylation of the 5' cap by Tgs1. The enzyme performs two sequential methyl transfers at the N2 position.

Phylogenetic Occurrence and Biological Context[4]

The distribution of TMG is not uniform across eukaryotes. Its presence correlates with specific RNA processing requirements, particularly splicing and telomere maintenance.

Vertebrates (Humans, Mice)

In mammals, TMG is the hallmark of the spliceosomal machinery.

  • snRNAs: U1, U2, U4, and U5 snRNAs are exported to the cytoplasm, associate with Sm proteins, hypermethylated by Tgs1, and re-imported.

  • Telomerase RNA (hTR/TERC): TMG capping is essential for the maturation and stability of human telomerase RNA.

  • snoRNAs: A subset of small nucleolar RNAs (snoRNAs) involved in rRNA processing also carry TMG caps.[1]

Nematodes (C. elegans)

Nematodes exhibit a unique expansion of the TMG repertoire.

  • Spliced Leader (SL) RNAs: Unlike most organisms, the C. elegans SL RNA (donated to mRNAs via trans-splicing) possesses a TMG cap. This means a significant fraction of mature mRNAs in nematodes theoretically carry a TMG cap at their 5' end, although they are rapidly exchanged or processed.

  • Implication: Anti-TMG antibodies in C. elegans will precipitate a much broader range of RNAs than in humans.

Protozoan Parasites
  • Trypanosoma brucei:

    • U-snRNAs: Contain standard TMG caps.

    • SL RNA: Contains a Cap4 structure (m

      
      G followed by extensive methylations on the first four nucleotides), not a TMG cap.[5][6] This is a critical distinction for drug targeting; the Trypanosome Cap-Binding Complex (TbCBC) is specific to m
      
      
      
      G/Cap4, not TMG.
  • Giardia lamblia: [1][4][7][8][9]

    • An evolutionary outlier. The Giardia homolog, GlaTgs2 , appears to catalyze only a single methylation, producing N2,7-dimethylguanosine (m

      
      G)  rather than the full trimethylated form. This suggests a "primitive" or divergent capping strategy.
      
Pathological Occurrence: HIV-1

Unexpectedly, certain HIV-1 transcripts utilize the TMG pathway.

  • Rev/RRE-dependent RNAs: A subset of unspliced or partially spliced viral RNAs recruit Tgs1 and acquire a TMG cap. This facilitates their export via the CRM1 pathway, bypassing the standard mRNA export machinery and potentially evading translational suppression.

Summary of Natural Occurrence
OrganismRNA SpeciesCap StructureEnzymeFunctional Role
Homo sapiens U1, U2, U4, U5 snRNATMG (m

G)
hTgs1Nuclear Import (SPN1)
Telomerase RNA (hTR)TMGhTgs1Stability/Maturation
S. cerevisiae (Yeast)snRNAs, snoRNAs, TLC1TMGTgs1Splicing/Telomere function
C. elegans snRNAs, SL RNA TMGTgs1Trans-splicing donor
T. brucei U-snRNAsTMGTbTgs1Splicing machinery
SL RNACap4 (m

G base)
-Trans-splicing (Not TMG)
Giardia lamblia snRNAsm

G
(Dimethyl)
GlaTgs2Divergent evolution
HIV-1 Rev-dependent RNATMGHost Tgs1Viral RNA export

Functional Mechanisms: The Nuclear Import Cycle

The primary biological function of the TMG cap in metazoans is to serve as a Nuclear Localization Signal (NLS).

  • Export: Nascent snRNAs (m

    
    G capped) are exported to the cytoplasm.
    
  • Assembly: Sm proteins assemble onto the snRNA, forming the core snRNP.

  • Hypermethylation: The Sm core recruits Tgs1, which converts m

    
    G to TMG.
    
  • Import: The adaptor protein Snurportin-1 (SPN1) specifically recognizes the TMG cap. SPN1 binds Importin-

    
     , which translocates the complex through the Nuclear Pore Complex (NPC).
    
Visualization: snRNP Biogenesis and Import

Nuclear_Import cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Transcription Transcription (Pol II) m7G_RNA m7G-snRNA Transcription->m7G_RNA Sm_Assembly Sm Core Assembly m7G_RNA->Sm_Assembly Export (PHAX/CRM1) Imported_Complex Mature snRNP (Nucleoplasm) Tgs1_Action Tgs1 Hypermethylation Sm_Assembly->Tgs1_Action Recruitment TMG_RNA TMG-snRNA Tgs1_Action->TMG_RNA m7G -> TMG SPN1_Binding Snurportin1 Binding TMG_RNA->SPN1_Binding SPN1_Binding->Imported_Complex Import (Importin-beta)

Figure 2: The lifecycle of U-snRNAs. The TMG cap is the critical checkpoint permitting re-entry into the nucleus.

Technical Protocols for Detection and Quantification

To study TMG occurrence, researchers must distinguish it from the abundant m


G cap. The following protocols provide high-specificity workflows.
Protocol A: Immunoprecipitation (IP) with Anti-TMG Antibodies

Purpose: To isolate and identify RNAs carrying the TMG cap.

Reagents:

  • Anti-TMG Antibody (Clones K121 or R1131 ). Note: K121 is highly specific for TMG and does not cross-react with m

    
    G.
    
  • Protein G Magnetic Beads.

  • m

    
    G-cap analog (optional, for competition controls).
    

Workflow:

  • Lysate Preparation: Lyse cells in high-salt buffer (NET-2: 50 mM Tris-HCl, 150 mM NaCl, 0.05% NP-40) to disrupt weak RNA-protein interactions but maintain snRNP integrity.

  • Antibody Coupling: Incubate 5 µg of anti-TMG antibody with 30 µL Protein G beads for 1 hour at 4°C. Wash 3x with NET-2.

  • Immunoprecipitation: Add 10-50 µg of total RNA (or nuclear extract) to the bead-antibody complex. Incubate for 2-4 hours at 4°C with rotation.

  • Stringency Wash: Wash beads 4x with NET-2. Critical Step: For high specificity, perform a final wash with a buffer containing 1 mM m

    
    GpppG analog to elute any non-specifically bound m
    
    
    
    G RNAs (though K121 is generally specific).
  • Elution: Elute RNA with Proteinase K buffer (SDS containing) at 50°C for 30 mins. Phenol-chloroform extract.

  • Analysis: Analyze via RT-qPCR (for specific targets like U1) or RNA-seq.

Protocol B: LC-MS/MS Cap Analysis

Purpose: Definitive chemical verification of the m


G structure.

Workflow:

  • RNA Purification: Isolate small RNAs (<200 nt) using PAGE purification.

  • Enzymatic Digestion:

    • Digest RNA with Nuclease P1 (cleaves phosphodiester bonds, leaves 5'-monophosphates).

    • Treat with Alkaline Phosphatase (removes terminal phosphates).

    • Note: The cap structure (m

      
      GpppN) is resistant to these enzymes due to the 5'-5' triphosphate linkage.
      
  • Cap Release: Treat the resistant core with Tobacco Acid Pyrophosphatase (TAP) or RppH to cleave the triphosphate bridge, releasing m

    
    G (nucleoside) or m
    
    
    
    Gp (nucleotide).
  • Mass Spectrometry:

    • Inject onto a C18 Reverse Phase column coupled to a Triple Quadrupole MS.

    • Transition Monitoring (MRM): Monitor the specific mass transition for TMG.

    • m/z Parent: ~328.1 (m

      
      G base + ribose).
      
    • Differentiation: TMG will elute later than m

      
      G due to increased hydrophobicity from the two additional methyl groups.
      

References

  • Systematic identification of non-coding RNA 2,2,7-trimethylguanosine cap structures in Caenorhabditis elegans . BMC Genomics, 2007. Link

  • Structural basis for m7G-cap hypermethylation of small nuclear, small nucleolar and telomerase RNA by the dimethyltransferase TGS1 . Nucleic Acids Research, 2010. Link

  • Trimethylguanosine capping selectively promotes expression of Rev-dependent HIV-1 RNAs . PNAS, 2012. Link

  • Biochemical and genetic analysis of RNA cap guanine-N2 methyltransferases from Giardia lamblia and Schizosaccharomyces pombe . Nucleic Acids Research, 2007.[1] Link

  • Cotranscriptional cap 4 formation on the Trypanosoma brucei spliced leader RNA . EMBO Journal, 2000. Link

  • Trimethylguanosine cap-fluorescent molecular rotor conjugates are potent, specific snurportin1 ligands . Organic & Biomolecular Chemistry, 2024.[10] Link

Sources

Foundational

Role of m2,2Gm as a post-transcriptional RNA modification

N2,N2,2'-O-Trimethylguanosine ( ): Structural Architectures and Therapeutic Utility[1][2] Executive Summary N2,N2,2'-O-trimethylguanosine ( ) represents a pinnacle of RNA hyper-modification. Naturally evolved in hyperthe...

Author: BenchChem Technical Support Team. Date: February 2026

N2,N2,2'-O-Trimethylguanosine ( ): Structural Architectures and Therapeutic Utility[1][2]

Executive Summary

N2,N2,2'-O-trimethylguanosine (


)  represents a pinnacle of RNA hyper-modification. Naturally evolved in hyperthermophilic archaea to maintain tRNA structural integrity under extreme thermal stress, this modification has emerged as a high-value target in mRNA therapeutic engineering . By combining the steric bulk of the exocyclic dimethylamino group with the ribose-stabilizing 2'-O-methylation, 

confers exceptional resistance to nuclease degradation and effectively masks RNA from innate immune sensors (e.g., TLR7/8). This guide dissects the molecular mechanisms, biosynthetic pathways, and analytical protocols required to leverage

in drug development and structural biology.

Molecular Architecture & Physicochemical Properties

The


 residue is a "dual-layer" modification, altering both the Watson-Crick face and the sugar-phosphate backbone.
Chemical Structure Analysis
  • Base Modification (

    
    ):  Two methyl groups replace the protons on the exocyclic amine at position 2 (
    
    
    
    ). This eliminates the ability of
    
    
    to serve as a hydrogen bond donor, disrupting canonical G-C pairing and preventing the formation of certain tertiary interactions.
  • Ribose Modification (

    
    ):  Methylation of the 2'-hydroxyl group locks the ribose primarily in the C3'-endo  conformation (A-form RNA favored), increasing local rigidity and protecting the adjacent phosphodiester bond from hydrolytic cleavage.
    
FeatureGuanosine (G)

(Dimethyl)

(Trimethyl)
Formula



Monoisotopic Mass 283.09 Da311.12 Da325.14 Da
H-Bond Donor (

)
Yes (2 H)No (0 H)No (0 H)
Sugar Pucker DynamicDynamicRigid (C3'-endo)
Hydrophobicity LowMediumHigh

Biosynthetic Pathways: Natural vs. Synthetic

In biological systems,


 formation is a sequential enzymatic process. In therapeutic manufacturing, it is often introduced via enzymatic post-treatment or specialized phosphoramidites.
The Archaeal Pathway (Natural)

In organisms like Sulfolobus acidocaldarius, the synthesis occurs in two distinct stages:

  • Base Methylation: The S-adenosylmethionine (SAM)-dependent methyltransferase Trm1 (or homolog) catalyzes the double methylation of the

    
     position.
    
  • Ribose Methylation: A C/D box sRNP complex (containing the methyltransferase Fibrillarin ) directs 2'-O-methylation to the specific coordinate (e.g., position 26).

Pathway Visualization

Biosynthesis G Guanosine (G) (Precursor) m2G m2G (Intermediate) G->m2G Methylation 1 m22G m2,2G (Dimethyl) m2G->m22G Methylation 2 Trm1 Trm1 (SAM-dependent) m2G->Trm1 m22Gm m2,2Gm (Hyper-modified) m22G->m22Gm 2'-O-Methylation CD_Box C/D Box sRNP (Fibrillarin) m22Gm->CD_Box

Caption: Sequential enzymatic biosynthesis of m2,2Gm starting from unmodified Guanosine.

Functional Mechanisms in Therapeutics

The "Stealth" Mechanism (Immune Evasion)

Unmodified RNA is recognized by Toll-like Receptors (TLR7/TLR8) in the endosome, triggering interferon responses that can suppress translation of therapeutic mRNA.

  • Mechanism: The bulky dimethyl group of

    
     sterically clashes with the binding pockets of TLRs.
    
  • Result: Reduced cytokine release and enhanced translational capacity of the mRNA payload.

The "Molecular Hinge" (Structural Stability)

In tRNAs (position 26),


 acts as a hinge between the D-stem and the anticodon stem.
  • Mechanism: The 2'-O-methyl group prevents backbone flexibility, while the

    
    -dimethyl group prevents "slipped" base pairing.
    
  • Application: In synthetic mRNA, incorporating

    
     at specific loop regions can prevent hydrolysis-prone conformations, extending shelf-life.
    

Analytical Methodologies: Detection & Quantification

Precise identification of


 requires differentiating it from its isomer 

(TMG cap) and its precursor

.
LC-MS/MS Quantification Protocol

Principle: Nucleosides are separated by Reverse-Phase HPLC and detected via Triple Quadrupole Mass Spectrometry (QQQ) using Multiple Reaction Monitoring (MRM).

Workflow:

  • Digestion: RNA is hydrolyzed to single nucleosides using Nuclease P1 and Alkaline Phosphatase.

  • Separation: C18 Column (e.g., Agilent Zorbax Eclipse Plus), Mobile Phase: Ammonium Acetate (pH 5.3) / Acetonitrile.

  • Detection: Monitor specific mass transitions.

MRM Transitions Table:

NucleosidePrecursor Ion (

)
Product Ion (

)
Loss (Neutral)Retention Time (Rel)
Guanosine (G)284.1

152.1 (Base)132 (Ribose)1.00

312.1

180.1 (Base)132 (Ribose)1.45

326.2

180.1 (Base) 146 (Methyl-Ribose) 1.62

Note: The key differentiator is the neutral loss of 146 Da (methylated ribose) vs. 132 Da (unmodified ribose).

Experimental Workflow Diagram

LCMS_Workflow Sample Purified RNA (tRNA/mRNA) Digestion Enzymatic Hydrolysis (Nuc P1 + AP) Sample->Digestion 37°C, 2h Filter Filtration (10kDa MWCO) Digestion->Filter Remove Enzymes LC RP-HPLC (C18 Column) Filter->LC Injection MS QQQ MS/MS (MRM Mode) LC->MS ESI+ Data Quantification (Peak Integration) MS->Data m/z 326.2 -> 180.1

Caption: LC-MS/MS workflow for absolute quantification of m2,2Gm from biological samples.

Experimental Protocol: Isolation and Detection

Objective: Isolate tRNA fraction from HEK293T cells and quantify


 levels.
Step 1: Total RNA Extraction & Fractionation
  • Lyse

    
     cells using TRIzol reagent.
    
  • Perform chloroform extraction and isopropanol precipitation.

  • Fractionation: Resolve total RNA on a 10% TBE-Urea PAGE gel.

  • Excise the band corresponding to ~70-90 nt (tRNA/snRNA range).

  • Elute RNA in 0.3 M NaOAc overnight; ethanol precipitate.

Step 2: Nucleoside Digestion
  • Resuspend 1 µg of purified tRNA in 20 µL water.

  • Add 2 U Nuclease P1 (in 10 mM

    
    , pH 5.3). Incubate at 42°C for 2 hours.
    
  • Add 1 U Alkaline Phosphatase (FastAP) and buffer. Incubate at 37°C for 1 hour.

  • Filter through a 10 kDa spin filter to remove enzymes.

Step 3: Mass Spectrometry Analysis[3]
  • Inject 5 µL of filtrate onto an Agilent Poroshell 120 EC-C18 column.

  • Gradient: 0-5 min (0% B), 5-15 min (0-15% B). Buffer A: 5mM

    
    ; Buffer B: Acetonitrile.
    
  • Validation: Compare retention time and fragmentation pattern against a synthetic

    
     standard (commercially available or custom synthesized).
    

References

  • Edqvist, J. et al. (1995). The presence of

    
     at position 26 in eukaryotic tRNAs.Nucleic Acids Research .[1] 
    
  • Constantinesco, F. et al. (1999). The tRNA(guanine-26,N2,N2) methyltransferase (Trm1) from the hyperthermophilic archaeon Pyrococcus furiosus.Nucleic Acids Research .[1]

  • Modomics Database.Modification entry: N2,N2,2'-O-trimethylguanosine (

    
    ).Genesilico . 
    
  • Hori, H. (2014). Methylated nucleosides in tRNA and tRNA methyltransferases.[2]Frontiers in Genetics .

  • Kariko, K. et al. (2005). Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA.Immunity .

Sources

Exploratory

Technical Whitepaper: The Mechanistic Role of 2,2,7-Trimethylguanosine (TMG) Caps in Gene Regulation

Executive Summary The 2,2,7-trimethylguanosine (TMG or ) cap is a specialized hypermodification found at the 5' end of small nuclear RNAs (snRNAs), small nucleolar RNAs (snoRNAs), and telomerase RNA (hTR).[1][2][3][4][5]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,2,7-trimethylguanosine (TMG or


) cap is a specialized hypermodification found at the 5' end of small nuclear RNAs (snRNAs), small nucleolar RNAs (snoRNAs), and telomerase RNA (hTR).[1][2][3][4][5] Unlike the canonical 7-methylguanosine (

) cap capable of initiating translation, the TMG cap functions primarily as a distinct molecular signal for nuclear import and ribonucleoprotein (RNP) maturation .

This guide details the biochemical principles of TMG formation by Trimethylguanosine Synthase 1 (TGS1), its role as a bipartite nuclear localization signal (NLS) receptor ligand for Snurportin 1 (SPN1), and its critical involvement in telomere maintenance and viral RNA transport.

Structural Biochemistry & Enzymology

TGS1: The Hypermethylation Engine

The conversion of a standard


 cap to a TMG cap is catalyzed by Trimethylguanosine Synthase 1 (TGS1)  (also known as PIMT in humans).[2] This enzyme is an S-adenosylmethionine (SAM)-dependent methyltransferase.[6]
  • Substrate Specificity: TGS1 does not act on free RNA. It requires the prior assembly of the Sm core complex (seven Sm proteins: B/B', D1, D2, D3, E, F, G) onto the snRNA in the cytoplasm. This ensures that only properly assembled snRNPs are hypermethylated and targeted back to the nucleus.

  • Reaction Mechanism: TGS1 performs two consecutive methyl transfers onto the

    
     position of the 7-methylguanine base.
    
    
    
    
Pathway Visualization: TGS1 Hypermethylation

The following diagram illustrates the cytoplasmic assembly of the snRNP and subsequent TGS1 action.

TGS1_Pathway Pre_snRNA Pre-snRNA (m7G) SMN_Complex SMN Complex (Chaperone) Pre_snRNA->SMN_Complex Recruitment Sm_Proteins Sm Proteins (Cytoplasmic) Sm_Proteins->SMN_Complex Loading Assembled_snRNP Sm Core snRNP (m7G) SMN_Complex->Assembled_snRNP Assembly TMG_snRNP Hypermethylated snRNP (m3G / TMG) Assembled_snRNP->TMG_snRNP 2x Methylation TGS1 TGS1 Enzyme (Methyltransferase) TGS1->TMG_snRNP Catalysis

Figure 1: The TGS1-mediated hypermethylation of snRNPs occurs only after the Sm core assembly, acting as a quality control checkpoint.

Functional Mechanisms in Gene Regulation

Nuclear Import: The SPN1-Importin Axis

The TMG cap serves as the ligand for Snurportin 1 (SPN1) . Unlike Importin


, which binds peptide NLS sequences, SPN1 specifically recognizes the hypermethylated guanosine cap.
  • Bipartite Signal: Efficient nuclear import of U1, U2, U4, and U5 snRNPs requires two signals:

    • The TMG Cap (bound by SPN1).

    • The Sm Core (bound by the SMN complex).

  • Mechanism: SPN1 binds the TMG cap via a specialized hydrophobic stack (tryptophan cage). SPN1 then recruits Importin

    
      via its N-terminal IBB domain, facilitating translocation through the Nuclear Pore Complex (NPC).
    
Quantitative Data: Binding Kinetics

The specificity of SPN1 for TMG over the standard mRNA cap (


) is driven by binding affinity.
Ligand StructureReceptorDissociation Constant (

)
Biological Implication

(TMG)
Snurportin 1 (SPN1)~1.0 µM Efficient nuclear import signal.

(mRNA cap)
Snurportin 1 (SPN1)> 100 µM Prevents SPN1 from hijacking mRNA.
TMG-FMR (Synthetic) Snurportin 1 (SPN1)~10-50 nM High-affinity probes for imaging.

Data synthesized from biochemical assays (fluorescence anisotropy and UV-crosslinking) [1][5].

Telomerase Regulation (hTR)

Human telomerase RNA (hTR) is also a substrate for TGS1.[2] However, in this context, the TMG cap appears to limit telomerase function.

  • Mechanism: TGS1 hypermethylation of hTR promotes its sequestration or degradation.

  • Therapeutic Insight: Depletion of TGS1 (or inhibition via Sinefungin ) leads to increased hTR levels and telomere elongation, suggesting TGS1 inhibition as a potential strategy for telomere biology disorders (e.g., Dyskeratosis Congenita) [3].[7][8]

Nuclear_Import cluster_cyto Cytoplasm cluster_nuc Nucleus TMG_Cargo TMG-snRNP Complex Import Complex (TMG-SPN1-ImpBeta) TMG_Cargo->Complex Binding (Kd ~1µM) SPN1 Snurportin 1 SPN1->Complex ImpBeta Importin Beta ImpBeta->Complex Dissoc Complex Dissociation Complex->Dissoc Translocation via NPC RanGTP Ran-GTP RanGTP->Dissoc Binds ImpBeta

Figure 2: The SPN1-mediated nuclear import cycle driven by TMG cap recognition.

Experimental Protocol: Anti-TMG RNA Immunoprecipitation (RIP)

Objective: To isolate and identify RNAs carrying the TMG cap modification. Validation: This protocol relies on the high specificity of anti-TMG antibodies (clones R1131 or K121) which do not cross-react with


 caps.
Buffer Preparation[9]
  • Polysome Lysis Buffer (PLB):

    • 100 mM KCl

    • 5 mM MgCl

      
      
      
    • 10 mM HEPES (pH 7.0)

    • 0.5% NP-40[9][10]

    • 1 mM DTT (add fresh)

    • 100 U/mL RNase Inhibitor (e.g., RNaseOUT)[9]

    • 1x Protease Inhibitor Cocktail

  • NET-2 Wash Buffer:

    • 50 mM Tris-HCl (pH 7.4)

    • 150 mM NaCl[9][10]

    • 0.05% NP-40 (Non-ionic detergent is crucial to maintain bead-antibody interaction)

Step-by-Step Workflow
  • Lysate Preparation:

    • Harvest

      
       cells. Wash twice with ice-cold PBS.[11]
      
    • Resuspend pellet in 1 mL PLB . Incubate on ice for 15 min.

    • Centrifuge at

      
       for 10 min at 4°C to clear debris.
      
    • Critical Control: Save 10% of supernatant as "Input RNA" .

  • Antibody Coating:

    • Wash 50 µL Protein G Magnetic Beads with NET-2 buffer.

    • Incubate beads with 5-10 µg anti-TMG antibody (or IgG Isotype Control) in 500 µL NET-2 for 1 hour at RT.

    • Wash beads

      
       with NET-2 to remove unbound antibody.
      
  • Immunoprecipitation:

    • Add cell lysate to the antibody-coated beads.

    • Incubate for 2-4 hours at 4°C with end-over-end rotation.

    • Note: Overnight incubation increases background; 2-4 hours is optimal for high-affinity TMG interactions.

  • Washing & Elution:

    • Wash beads

      
       with 1 mL ice-cold NET-2 buffer .
      
    • Resuspend beads in 1 mL Trizol (or QIAzol) directly to lyse the complex.

    • Proceed with standard phenol-chloroform extraction or column-based purification.

  • Analysis:

    • Perform RT-qPCR.[10]

    • Positive Control Targets: U1 snRNA, U2 snRNA.

    • Negative Control Targets: GAPDH mRNA,

      
      -Actin mRNA (these are 
      
      
      
      capped and should not precipitate).

Viral Hijacking: HIV-1 and PIMT

HIV-1 exploits the TMG pathway to regulate the transport of its own RNA. The viral protein Rev recruits PIMT (TGS1) to hypermethylate unspliced and partially spliced viral RNAs.

  • Mechanism: Rev binds the RRE (Rev Response Element) on viral RNA.

  • Recruitment: Rev interacts with PIMT, bringing it into proximity with the

    
     cap of the viral transcript.
    
  • Outcome: The viral RNA acquires a TMG cap. This facilitates CRM1-mediated export and potentially enhances stability or translation efficiency in the cytoplasm [2].

References

  • Bahia, D., et al. (2006). Trimethylguanosine Nucleoside Inhibits Cross-Linking Between Snurportin 1 and m3G-CAPPED U1 snRNA.[5] Nucleosides, Nucleotides and Nucleic Acids.

  • Yedavalli, V. S., & Jeang, K. T. (2010). Trimethylguanosine capping selectively promotes expression of Rev-dependent HIV-1 RNAs. Proceedings of the National Academy of Sciences (PNAS).

  • Chen, L., et al. (2020). Loss of Human TGS1 Hypermethylase Promotes Increased Telomerase RNA and Telomere Elongation.[2][8] Cell Reports.

  • Creative Diagnostics. Ribonucleoprotein Immunoprecipitation (RIP) Protocol.

  • Strzelecka, D., et al. (2010). Molecular Dynamics of Snurportin 1-RNA Interaction. Biophysical Journal.

Sources

Foundational

N,N,2'-O-Trimethylguanosine nomenclature and synonyms

Technical Deep Dive: N,N,2'-O-Trimethylguanosine ( ) & Structural Analogs Executive Summary N,N,2'-O-Trimethylguanosine (abbreviated as or m22Gm ) is a hyper-modified nucleoside distinct from the canonical "TMG Cap" foun...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: N,N,2'-O-Trimethylguanosine ( ) & Structural Analogs

Executive Summary

N,N,2'-O-Trimethylguanosine (abbreviated as


  or m22Gm ) is a hyper-modified nucleoside distinct from the canonical "TMG Cap" found in eukaryotic snRNAs.[1] While the canonical cap involves methylation at the N7 position (

-trimethylguanosine), the molecule (

) features dimethylation at the exocyclic amine (

) and methylation of the ribose sugar (

).

This guide serves as a definitive technical reference for


, detailing its nomenclature, structural biology in hyperthermophilic archaea, and its emerging utility in mRNA therapeutic development as a stabilizing residue.

Part 1: Nomenclature and Chemical Identity

The precise nomenclature of trimethylguanosines is often a source of confusion in literature due to the multiple nucleophilic sites on the guanine base and ribose sugar. The table below establishes the strict chemical identity of


 versus its isomers.
Chemical Identity Table[1][2]
FeatureTarget Molecule (

)
Canonical TMG Cap (

)
Full Name

-Trimethylguanosine

-Trimethylguanosine
Shorthand m22Gmm3G, TMG, m227G
Methylation Sites

(Dimethyl),

(Ribose)

(Dimethyl),

(Base Ring)
Charge at pH 7 NeutralPositive (Quaternary amine at N7)
Primary Biological Context Archaeal tRNA (Pos.[1][2][3][4][5][6][7] 26)Eukaryotic snRNA/snoRNA 5' Cap
CAS Registry 113886-73-040027-70-1
Molecular Formula


Structural Disambiguation Hierarchy

The following diagram illustrates the chemical lineage of guanosine methylation to prevent misidentification in mass spectrometry workflows.

G Guanosine Guanosine (G) m2G N2-methylguanosine (m2G) Guanosine->m2G Trm1 (Methylation) Gm 2'-O-methylguanosine (Gm) Guanosine->Gm Fibrillarin/C/D box m7G 7-methylguanosine (m7G) Guanosine->m7G RNMT m22G N2,N2-dimethylguanosine (m22G) m2G->m22G Trm1 (2nd step) m22Gm N2,N2,2'-O-trimethylguanosine (m22Gm) [TARGET MOLECULE] Gm->m22Gm Base Methylation m22G->m22Gm Ribose Methylation (Archaeal specific) m227G N2,N2,7-trimethylguanosine (m227G / TMG Cap) m22G->m227G TGS1 (Hypermethylation)

Figure 1: Methylation hierarchy distinguishing the target molecule (


) from the canonical TMG cap (

).[4]

Part 2: Structural Biology & Function[2]

Thermal Stabilization in Archaea

 is predominantly found in the tRNA of hyperthermophilic archaea (e.g., Sulfolobus acidocaldarius, Pyrolobus fumarii). It typically resides at position 26 , the "hinge" region between the D-stem and the anticodon stem.[8]
  • Mechanism: The bulky dimethyl group at

    
     and the methyl group at 
    
    
    
    lock the ribose into a C3'-endo conformation . This restricts conformational flexibility, reducing the entropic penalty of folding at high temperatures (
    
    
    ).
  • Coaxial Stacking: In S. acidocaldarius tRNA,

    
     pairs with 
    
    
    
    , facilitating the coaxial stacking of the D-stem and anticodon stem, a critical architecture for tRNA thermostability.
Therapeutic Applications (mRNA)

In the context of drug development,


 is investigated as a "non-natural" capping analog or internal modification to enhance mRNA stability.
  • Nuclease Resistance: The

    
    -methylation protects the phosphodiester backbone from nucleolytic cleavage by preventing the formation of the 2',3'-cyclic phosphate intermediate required by many RNases.
    
  • Immunogenicity: Like other

    
    -methylated nucleosides (e.g., Cap 1 structures), 
    
    
    
    may aid in evading innate immune sensors (e.g., RIG-I, MDA5) that detect "non-self" RNA patterns, although its specific immunoprofile is less characterized than
    
    
    or
    
    
    .

Part 3: Identification & Characterization Protocol

Distinguishing


 from its isomers (like 

or

) requires high-resolution mass spectrometry. The following protocol outlines the extraction and LC-MS/MS validation workflow.
Workflow Diagram

MS_Workflow Sample Biological Sample (tRNA/mRNA) Digestion Enzymatic Digestion (Nuclease P1 + AP) Sample->Digestion Hydrolysis to nucleosides SPE Solid Phase Extraction (Removal of salts/enzymes) Digestion->SPE Purification LC UHPLC Separation (C18 Column, H2O/MeOH Gradient) SPE->LC Injection MS QqQ Mass Spectrometry (MRM Mode) LC->MS ESI+ Analysis Data Analysis (Retention Time + Transition Ratio) MS->Analysis Quantification

Figure 2: LC-MS/MS workflow for the isolation and identification of modified ribonucleosides.

Step-by-Step Protocol
1. Enzymatic Digestion

To analyze the nucleoside composition, the RNA polymer must be hydrolyzed into individual nucleosides.

  • Reagents: Nuclease P1 (cleaves phosphodiester bonds), Bacterial Alkaline Phosphatase (removes terminal phosphates).

  • Buffer: 10 mM Ammonium Acetate (pH 5.3). Avoid high salt buffers (PBS) to prevent MS suppression.

  • Procedure: Incubate 1–5 µg of RNA with 0.5 U Nuclease P1 at

    
     for 2 hours, followed by Alkaline Phosphatase treatment for 1 hour.
    
2. LC-MS/MS Parameters

The critical challenge is separating


 from 

(lacks ribose methyl) and

(trimethylated cap).
  • Column: Reverse-phase C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 1% B (Desalting)

    • 2-10 min: 1% -> 20% B (Elution of polar nucleosides)[2]

    • 10-15 min: 20% -> 90% B (Wash)[2]

  • Detection (MRM Transitions):

AnalytePrecursor Ion (

)
Product Ion (

)
Loss Interpretation

326.2 (

)
180.1 Loss of methylated ribose (

)

312.1180.1Loss of standard ribose (

)

298.1166.1Loss of ribose (

)

326.2194.1Loss of ribose (

); Base is heavier

Critical QC Check: Note that


 and 

share the same precursor mass (326.2 Da). You must monitor the product ion.
  • 
     yields a base fragment of 180.1  (
    
    
    
    -dimethylguanine).
  • 
     yields a base fragment of 194.1  (
    
    
    
    -trimethylguanine).[9]

References

  • Chemical Identity & Isomers

    • Kowalak, J. A., et al. (1993). "The N2, N2, 2'-O-trimethylguanosine (m22Gm) nucleoside is found in the tRNA of the hyperthermophilic archaeon Pyrodictium occultum." Nucleic Acids Research.

  • Archaeal Structural Biology

    • Edmonds, C. G., et al. (1991). "Posttranscriptional modification of tRNA in thermophilic archaea." Journal of Bacteriology.

  • Mass Spectrometry Methodology

    • Su, D., et al. (2014). "Liquid chromatography-mass spectrometry profiling of ribonucleoside modifications in RNA." Nature Protocols.

  • Therapeutic Context (Patent)

    • Bancel, S., et al. (2014). "Formulation and delivery of modified nucleoside, nucleotide, and nucleic acid compositions." WO2014152211A1.

  • Database Reference

    • MODOMICS.[3][7] "N2,N2,2'-O-trimethylguanosine (m2,2Gm)."[5][8]

Sources

Protocols & Analytical Methods

Method

How to detect N,N,2'-O-Trimethylguanosine in RNA samples

Application Note: Precision Detection of N,N,2'-O-Trimethylguanosine (m²₂Gm) in RNA Samples Part 1: Executive Summary & Technical Context The Challenge: The detection of N,N,2'-O-Trimethylguanosine (m²₂Gm) presents a uni...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Detection of N,N,2'-O-Trimethylguanosine (m²₂Gm) in RNA Samples

Part 1: Executive Summary & Technical Context

The Challenge: The detection of N,N,2'-O-Trimethylguanosine (m²₂Gm) presents a unique analytical challenge in RNA therapeutics and biology. It is an isobaric isomer of the well-known N²,N²,7-Trimethylguanosine (m²₂,⁷G) cap structure found in snRNAs. Both modifications add a mass of +42.047 Da to the guanosine nucleoside, resulting in identical parent ion masses ([M+H]⁺ ≈ 326.15).

  • m²₂Gm (N,N,2'-O-Trimethylguanosine): Found primarily in hyperthermophilic tRNA (e.g., position 26) and engineered stable RNAs. Modifications are on the exocyclic amine (N²) and the ribose (2'-O).

  • m²₂,⁷G (TMG Cap): The canonical 5' cap of spliceosomal snRNAs (U1, U2, etc.) and snoRNAs. Modifications are on the exocyclic amine (N²) and the N7 position of the base.

Why Distinguish? Misidentification can lead to false conclusions regarding RNA capping efficiency versus internal modification density. For drug development, specifically in snRNA therapeutics or engineered tRNA platforms , distinguishing these isomers is a Critical Quality Attribute (CQA).

Recommended Approach: While Immunoprecipitation (IP) is standard for TMG caps, it is unsuitable for m²₂Gm due to epitope specificity. LC-MS/MS with differential fragmentation monitoring (MRM) is the only definitive method to detect and quantify m²₂Gm.

Part 2: LC-MS/MS Detection Protocol (Gold Standard)

This protocol utilizes specific Multiple Reaction Monitoring (MRM) transitions to distinguish m²₂Gm from m²₂,⁷G based on their unique fragmentation patterns.

Sample Preparation: Enzymatic Digestion

Objective: Degrade RNA into single nucleosides without losing methyl groups.

Reagents:

  • Nuclease P1 (Sigma/Roche): Cleaves phosphodiester bonds.

  • Snake Venom Phosphodiesterase (SVP) : Cleaves oligonucleotides.

  • Alkaline Phosphatase (CIP/BAP) : Removes terminal phosphates to yield nucleosides.

  • Buffer: 10 mM Ammonium Acetate (pH 5.3).

Protocol Steps:

  • Dilution: Dilute 1–5 µg of RNA in 20 µL of nuclease-free water.

  • Denaturation: Heat at 95°C for 2 minutes, then snap-cool on ice (unfolds secondary structures).

  • Digestion Mix: Add 10 µL of Master Mix containing:

    • 0.5 Units Nuclease P1

    • 0.05 Units SVP

    • 10 mM Ammonium Acetate buffer

  • Incubation 1: Incubate at 37°C for 2 hours.

  • Dephosphorylation: Add 1 Unit of Alkaline Phosphatase and 1/10th volume of 10x AP buffer. Incubate at 37°C for 1 hour.

  • Filtration: Filter through a 10 kDa MWCO spin filter (10,000 x g, 10 min) to remove enzymes.

  • Injection: Transfer flow-through to an LC vial.

Liquid Chromatography (LC) Parameters

Rationale: Nucleosides are polar. A Reverse Phase C18 column often yields poor retention for polar modified guanosines. Porous Graphitic Carbon (PGC) or HILIC is recommended.

  • Column: Hypercarb™ PGC (Thermo) or equivalent, 2.1 x 100 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH 2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 2% B (Load)

    • 2-15 min: 2% -> 60% B (Elution)

    • 15-18 min: 95% B (Wash)

    • 18-25 min: 2% B (Re-equilibration)

Mass Spectrometry (MS/MS) Parameters

Critical Step: Set up MRM transitions to distinguish the isomers.

  • Ionization: ESI Positive Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

MRM Transition Table:

Target AnalyteParent Ion (m/z)Product Ion (m/z)Loss DescriptionCollision Energy (eV)
m²₂Gm 326.2 180.1 Loss of 2'-O-Me-Ribose (146 Da)15-20
m²₂,⁷G (TMG) 326.2 194.1 Loss of Ribose (132 Da)20-25
Guanosine (Ref)284.1152.1Loss of Ribose10
  • Explanation:

    • m²₂Gm (N,N,2'-O-TriMeG) breaks at the glycosidic bond. The base is N²,N²-dimethylguanine (Mass ~179). The protonated base is 180 m/z .

    • m²₂,⁷G (TMG Cap) breaks at the glycosidic bond. The base is N²,N²,7-trimethylguanine (Mass ~193). The protonated base is 194 m/z .

    • Self-Validation: If you see a peak at 326 -> 194, it is the Cap. If you see 326 -> 180, it is the internal m²₂Gm modification.

Part 3: Immunoprecipitation (IP) - The Specificity Control

Note: This method detects the TMG CAP (m²₂,⁷G), not m²₂Gm. Use this to prove your sample contains the Cap, or use the flow-through to analyze non-capped m²₂Gm.

Antibody: Anti-2,2,7-Trimethylguanosine, Clone R1131 or K121 (Merck/Millipore/Synaptic Systems). Beads: Protein G Magnetic Beads.

Protocol:

  • Binding: Incubate 5 µg antibody with 50 µL Protein G beads in NET-2 Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% NP-40) for 1 hour at 4°C.

  • Wash: Wash beads 3x with NET-2 Buffer.

  • RNA Incubation: Add 10 µg Total RNA to beads. Rotate 4 hours at 4°C.

  • Separation:

    • Pellet: Contains m²₂,⁷G-capped RNA (snRNAs).[1][2]

    • Supernatant: Contains Uncapped RNA or m²₂Gm-modified RNA.

  • Validation: Analyze both fractions via RT-qPCR for U1 snRNA (Positive Control).

Part 4: Data Visualization & Logic

Diagram 1: Structural Differentiation & MS Fragmentation

This diagram illustrates the chemical difference and the resulting mass spec fragments.

G cluster_legend MS/MS Discrimination RNA RNA Sample Digest Enzymatic Digestion (NP1 + AP) RNA->Digest m22Gm m²₂Gm (N,N,2'-O-Trimethylguanosine) Precursor: 326.2 m/z Digest->m22Gm Internal Mod TMG m²₂,⁷G (TMG Cap) Precursor: 326.2 m/z Digest->TMG 5' Cap Frag1 Fragment: 180.1 m/z (Base: N,N-dimethylguanine) m22Gm->Frag1 CID Fragmentation (-2'-O-Me-Ribose) Frag2 Fragment: 194.1 m/z (Base: N,N,7-trimethylguanine) TMG->Frag2 CID Fragmentation (-Ribose)

Caption: MS/MS fragmentation logic distinguishing the isobaric isomers m²₂Gm (Green) and m²₂,⁷G (Red) via unique product ions.

Diagram 2: Analytical Decision Tree

D Start Start: Unknown RNA Sample Q1 Is the target the 5' Cap or Internal Mod? Start->Q1 PathA Target: 5' Cap (snRNA) Q1->PathA PathB Target: Internal/tRNA (m²₂Gm) Q1->PathB MethodA Method: Immunoprecipitation (Anti-m3G Ab) PathA->MethodA MethodB Method: LC-MS/MS (Transition 326->180) PathB->MethodB ResultA Enrichment of U1, U2, U4 (Confirm via RT-qPCR) MethodA->ResultA ResultB Quantification of N,N,2'-O-Trimethylguanosine MethodB->ResultB

Caption: Workflow selection based on the biological location of the trimethylguanosine modification.

Part 5: References

  • Kawai, G., et al. (1992). "Conformational rigidity of specific modified nucleosides found in tRNA from hyperthermophiles." Nucleosides & Nucleotides. (Discusses m²₂Gm structure).

  • Singh, R., & Reddy, R. (1989). "Gamma-monomethyl phosphate: a cap structure in spliceosomal U6 small nuclear RNA." PNAS. (Foundational work on TMG caps).

  • Plessel, G., et al. (1994). "m3G cap hypermethylation of U1 snRNA by Tgs1."[3] Molecular and Cellular Biology. (Biosynthesis of TMG).

  • Cady, B., et al. (2024). "LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2'-deoxyguanosine." NIH/PubMed. (Methodology for alkyl-guanosine MS detection).

  • Modomics Database. "N2,N2,2'-O-trimethylguanosine Entry." (Chemical data and CAS 113886-73-0 verification).

Sources

Application

Experimental workflow for mapping m2,2Gm sites in tRNA

Application Note: High-Resolution Mapping of N2,N2-Dimethylguanosine ( ) in tRNA[1][2] Introduction & Biological Context N2,N2-dimethylguanosine ( ) is a bulky, structurally critical modification primarily found at posit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mapping of N2,N2-Dimethylguanosine ( ) in tRNA[1][2]

Introduction & Biological Context

N2,N2-dimethylguanosine (


) is a bulky, structurally critical modification primarily found at position 26 of eukaryotic tRNAs.[1][2][3] Catalyzed by the methyltransferase TRMT1 , this modification creates a "dimethyl hinge" that stabilizes the three-dimensional L-shape of tRNA, preventing degradation.[1]

Why this matters:

  • Clinical Relevance: Loss-of-function mutations in TRMT1 are directly linked to autosomal recessive intellectual disability (ID) and microcephaly.[1]

  • The Detection Challenge: Unlike Watson-Crick face modifications that easily induce mutations during reverse transcription (like

    
    ), 
    
    
    
    is "silent" in standard sequencing but physically obstructive.[1] It blocks simple base-pairing, causing Reverse Transcriptase (RT) to stall or terminate.[1]

This guide details a hybrid workflow combining LC-MS/MS (for absolute quantification) and Nanopore Direct RNA Sequencing (for positional mapping), providing the only robust method to characterize this modification.

Experimental Workflow Overview

The following diagram illustrates the dual-pathway approach required to validate


. We utilize Mass Spectrometry to confirm the existence of the modification and Nanopore sequencing to determine its location.

G cluster_MS Path A: Identification (LC-MS/MS) cluster_NGS Path B: Mapping (Nanopore) Sample Total RNA / Purified tRNA Hydrolysis Enzymatic Hydrolysis (Nucleoside level) Sample->Hydrolysis Ligation 3' Adapter Ligation (Required for short tRNA) Sample->Ligation LCMS LC-MS/MS Analysis (MRM Mode) Hydrolysis->LCMS Quant Absolute Quantification (% of Total G) LCMS->Quant Validation Data Integration: Confirmed m2,2G Sites Quant->Validation Seq Direct RNA Sequencing (Oxford Nanopore) Ligation->Seq Signal Raw Signal Analysis (Tombo/Nanocompore) Seq->Signal Signal->Validation

Figure 1: Dual-stream workflow for validating tRNA modifications. Path A quantifies the abundance; Path B maps the specific sequence location.

Protocol A: LC-MS/MS Identification (The "Truth" Standard)[1]

Before attempting to map the site, you must confirm the modification exists in your sample.


 adds a mass of +28.03 Da to Guanosine.
Materials
  • Enzymes: Benzonase, Phosphodiesterase I (Snake Venom), Bacterial Alkaline Phosphatase (BAP).[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent).[1]

  • Mobile Phase: 5 mM Ammonium Acetate (pH 5.3) (A) / Acetonitrile (B).[1]

Step-by-Step Methodology
  • tRNA Isolation:

    • Isolate small RNAs (<200 nt) using a silica-column kit (e.g., mirVana) or PAGE purification.[1]

    • QC: Verify integrity on an Agilent Bioanalyzer Small RNA chip.

  • Enzymatic Digestion (Nucleoside Generation):

    • Dissolve 1–5 µg of tRNA in 20 µL water.

    • Add Benzonase (digests to oligonucleotides) and incubate at 37°C for 2 hrs.

    • Add Phosphodiesterase I (cleaves to 5'-monophosphates) and BAP (removes phosphates).[1] Incubate 2 hrs at 37°C.

    • Critical: Filter through a 10kDa MWCO spin filter to remove enzymes.[1]

  • LC-MS/MS Acquisition:

    • Inject 5–10 µL of filtrate.

    • MRM Transitions: Monitor the specific mass transition for

      
      :
      
      • Precursor (m/z): 312.1 (Protonated nucleoside)[1]

      • Product (m/z): 180.1 (Base fragment after ribose loss)[1]

    • Retention Time:

      
       is hydrophobic; it will elute after Guanosine but before highly hydrophobic modifications like 
      
      
      
      .[1]

Data Output: A peak area ratio of


 vs. Guanosine (G) provides the global abundance percentage.

Protocol B: Nanopore Direct RNA Sequencing (The "Map")

Standard RNA-seq (Illumina) converts RNA to cDNA.[1] Because


 blocks Reverse Transcriptase, it often results in cDNA truncation, making it invisible or difficult to map.[1] Direct RNA Sequencing (DRS)  reads the current intensity of the RNA molecule itself.

Challenge: Native tRNAs (~76 nt) are too short for standard Nanopore motor proteins, which require a ~200 nt leader.[1] Solution: We use a Splint Adapter Ligation method to extend the tRNA.

Step-by-Step Methodology
  • 3' Adapter Ligation (The Critical Step):

    • Do NOT use the standard poly-A tailing kit alone; ligation efficiency is variable on highly modified tRNAs.

    • Use a double-stranded DNA splint complementary to the conserved 3' CCA tail of the tRNA to ligate a specific Nanopore Sequencing Adapter (RTA) .

    • Reaction: 500 ng tRNA + Splint + Adapter + T4 RNA Ligase 2 (truncated).[1] Incubate at 25°C for 1 hour.

  • Library Preparation:

    • Proceed with the Oxford Nanopore SQK-RNA002 (or newer RNA004) kit.[1]

    • The motor protein attaches to the adapter ligated in Step 1.

  • Sequencing:

    • Load onto a MinION Flow Cell (R9.4.1 or R10.4).[1]

    • Run for 24–48 hours.[1]

    • Expectation: You will see reads of ~150–200 nt (tRNA + Adapter).[1]

  • Signal Analysis (Bioinformatics):

    • Basecalling: Use Guppy/Dorado with "high accuracy" models.

    • Alignment: Map reads to a tRNA reference database (e.g., GtRNAdb).[1]

    • Modification Calling: Use Nanocompore or Tombo .[1]

      • These tools compare the "dwell time" (how long the base stays in the pore) and "current intensity" of your sample vs. a synthetic (unmodified) control or a TRMT1-knockout sample.

Visualization of Nanopore Signal Logic

SignalLogic cluster_pore Nanopore Event Detection Native Native tRNA (with m2,2G) Comparison Signal Alignment (Tombo/Nanopolish) Native->Comparison High Current Deviation Long Dwell Time KO Knockout/Control (Unmodified G) KO->Comparison Canonical Signal Result Significant Shift at Position 26 Comparison->Result

Figure 2: Identification of m2,2G relies on comparing raw ionic current signals against an unmodified reference.[1]

Validation: The Manganese ( ) RT Signature[1][2][5][6][7]

If Nanopore is unavailable, or to validate the Nanopore calls, use Reverse Transcription under altered buffer conditions.[1]

  • Principle: In the presence of Magnesium (

    
    ), RT enzymes stop at 
    
    
    
    .[1] In the presence of Manganese (
    
    
    ), the enzyme conformation relaxes, allowing "read-through" or specific mutation signatures (mismatches) at the modification site.[1]
  • Protocol: Perform two parallel RT reactions (one with

    
    , one with 
    
    
    
    ).
  • Result: A sudden increase in cDNA length or a specific mutation profile at Position 26 in the

    
     sample confirms the bulky modification.
    

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
LC-MS: No peak at m/z 312.1Sample degradation or low sensitivityIncrease input RNA to 5µg; ensure pH of mobile phase is 5.3 (critical for separation).
Nanopore: Very few readsLigation failuretRNAs have tight secondary structure.[1] Heat denature tRNA (70°C, 2 min) before adding the adapter/splint.
Nanopore: Signal shift is weakPoor alignment

is at Pos 26.[1] Ensure your reference sequence includes the CCA tail and adapter sequence for accurate anchoring.

References

  • TRMT1 and Intellectual Disability: Najmabadi, H. et al. (2011).[1] Deep sequencing reveals 50 novel genes for recessive cognitive disorders.[1] Nature.[1] Link[1]

  • LC-MS/MS Method for tRNA: Su, D. et al. (2014).[1][4] Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Nature Protocols. Link

  • Nanopore Modification Detection: Leger, A. et al. (2021).[1] RNA modifications detection by comparative Nanopore direct RNA sequencing.[1][5][6][7][8] Nature Communications.[1] Link[1]

  • Manganese RT Signatures: Ovcharenko, A. et al. (2023).[1] Manganese Ions Individually Alter the Reverse Transcription Signature of Modified Ribonucleosides.[9][10] International Journal of Molecular Sciences. Link[1]

  • TRMT1 Mechanism: Zhang, X. et al. (2020).[1] Identification of the enzymes responsible for m2,2G and acp3U formation on cytosolic tRNA.[3] PLOS ONE. Link

Sources

Method

Chemical synthesis of N,N,2'-O-Trimethylguanosine standards

Application Note: Precision Chemical Synthesis of -Trimethylguanosine Standards -Trimethylguanosine ( ) Introduction & Scientific Significance The precise quantification of modified nucleosides is critical for the develo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Chemical Synthesis of -Trimethylguanosine Standards


-Trimethylguanosine (

)

Introduction & Scientific Significance

The precise quantification of modified nucleosides is critical for the development of mRNA therapeutics and the study of epitranscriptomics. While the hypermethylated 5'-cap structure


-trimethylguanosine (

or TMG) is a well-known biomarker for snRNAs, the ribose-methylated analog

-trimethylguanosine
represents a distinct molecular standard often required for:
  • Mass Spectrometry Validation: Serving as an internal standard to distinguish between ribose and base methylation patterns during RNA hydrolysate analysis.

  • Cap Analog Research: Investigating the binding affinity of non-natural cap analogs to eIF4E and other cap-binding proteins where the N7-methyl group is absent but the ribose is modified.

  • Antibody Specificity Profiling: Validating anti-TMG antibodies to ensure they do not cross-react with ribose-modified variants.

This application note details a robust, scalable chemical synthesis protocol for


-trimethylguanosine. Unlike enzymatic routes which can be costly and scale-limited, this chemical approach utilizes reductive methylation  on a commercially available scaffold to ensure high purity and regioselectivity.
Nomenclature Clarification
  • Target Molecule:

    
    -dimethyl-2'-O-methylguanosine (
    
    
    
    ).
  • Differentiation: This is distinct from the physiological TMG cap (

    
    ), which possesses a methyl group at the N7 position of the guanine ring.
    

Retrosynthetic Analysis & Strategy

The synthesis strategy prioritizes regioselectivity. Direct methylation of guanosine using alkyl halides (e.g., Methyl Iodide) typically results in a mixture of N7, O6, and N1 methylations due to the nucleophilicity of the ring nitrogens.

To bypass complex protection/deprotection schemes, we employ a Late-Stage Exocyclic Amine Modification strategy:

  • Scaffold Selection: Start with 2'-O-methylguanosine . The 2'-O-methyl group is chemically stable and blocks the ribose hydroxyl, simplifying the reaction landscape.

  • Regioselective Methylation: Use Reductive Alkylation (Formaldehyde + Sodium Cyanoborohydride). This reaction specifically targets the exocyclic primary amine (

    
    ) via Schiff base formation and subsequent reduction. Ring nitrogens (N7, N1) cannot form stable imines with formaldehyde, thereby preventing off-target methylation.
    
Reaction Scheme (DOT Visualization)

ReactionScheme Start 2'-O-Methylguanosine (Starting Material) Intermediate Schiff Base Intermediate Start->Intermediate Imine Formation Reagents Reagents: 1. Formaldehyde (HCHO) 2. NaBH3CN Buffer: Acetate (pH 4-5) Reagents->Intermediate Product N2,N2,2'-O-Trimethylguanosine (Target Standard) Intermediate->Product Hydride Reduction

Figure 1: One-pot reductive methylation strategy targeting the exocyclic amine.

Materials & Safety Protocols

Critical Reagents
ReagentGradeRoleStorage
2'-O-Methylguanosine >98% HPLCScaffold-20°C, Desiccated
Formaldehyde (37% aq) ACS ReagentMethyl SourceRoom Temp
Sodium Cyanoborohydride 95%Reducing AgentDesiccator (Hygroscopic)
Acetic Acid / Sodium Acetate HPLC GradepH ControlRoom Temp
Safety Hazards (Crucial)
  • Sodium Cyanoborohydride (NaBH3CN): Highly toxic.[1] Contact with acid liberates Hydrogen Cyanide (HCN) gas, which is fatal.[1]

    • Control: ALWAYS work in a functioning fume hood.

    • Waste: Quench all reaction mixtures and waste with bleach (sodium hypochlorite) at alkaline pH (>pH 10) to oxidize cyanide before disposal.

  • Formaldehyde: Known carcinogen and sensitizer. Use nitrile gloves.

Detailed Experimental Protocol

Step 1: Preparation of Reaction Buffer
  • Prepare a 2 M Sodium Acetate solution.

  • Adjust pH to 4.5 using Glacial Acetic Acid.

  • Rationale: The slightly acidic pH catalyzes the formation of the iminium ion intermediate, accelerating the reaction while being mild enough to prevent depurination of the guanosine scaffold.

Step 2: Reductive Methylation Reaction
  • Dissolution: In a 50 mL round-bottom flask, dissolve 100 mg (0.33 mmol) of 2'-O-methylguanosine in 5 mL of Methanol and 2 mL of the Acetate Buffer (pH 4.5).

  • Reagent Addition:

    • Add 135 µL (5 eq) of Formaldehyde (37% solution).

    • Stir for 10 minutes at room temperature to allow initial equilibration.

    • Slowly add 62 mg (3 eq) of Sodium Cyanoborohydride (NaBH3CN).

  • Incubation: Stir the reaction mixture at room temperature for 4–6 hours .

    • Monitoring: Check progress via TLC (System: Isopropanol/NH4OH/Water 7:1:2) or LC-MS.[2] The starting material (Rf ~0.4) should disappear, replaced by a higher running spot (Rf ~0.6).

  • Quenching: Once complete, add 1 mL of 1 M NaOH to raise pH to ~10. This stops the reaction and prevents HCN formation during workup.

Step 3: Isolation and Purification[3]
  • Concentration: Evaporate the methanol under reduced pressure (Rotovap) at 35°C.

  • Desalting/Purification (Semi-Prep HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 9.4 x 250 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient: 0% B for 2 min, ramp to 15% B over 20 min.

    • Flow Rate: 3.0 mL/min.

    • Detection: UV at 260 nm and 280 nm.

  • Collection: Collect the major peak eluting typically between 12–15 minutes (later than starting material due to increased hydrophobicity).

  • Lyophilization: Freeze-dry the collected fractions to obtain the product as a white fluffy powder.

Analytical Validation (QC)

To certify the synthesized compound as an analytical standard, it must pass the following criteria.

Expected Data Summary
ParameterMethodAcceptance Criteria
Purity HPLC-UV (254 nm)> 98.5%
Identity (Mass) ESI-MS (Positive Mode)[M+H]+ = 326.15 m/z (Calc: 326.14)
Identity (NMR) 1H-NMR (DMSO-d6)N-Me signals: δ ~3.1 ppm (Singlet, 6H)2'-O-Me signal: δ ~3.4 ppm (Singlet, 3H)
UV Max Spectrophotometryλmax ≈ 262 nm (slight bathochromic shift vs Guanosine)
HPLC-MS Validation Workflow (DOT Visualization)

QC_Workflow cluster_Analysis Parallel Analysis Sample Lyophilized Standard NMR 1H NMR (DMSO-d6) Sample->NMR LCMS LC-MS/MS (Q-TOF or Triple Quad) Sample->LCMS Validation Data Validation Check vs. Theoretical NMR->Validation Confirm Methyl Groups LCMS->Validation Confirm Mass (326.14) Certificate Generate CoA (Certificate of Analysis) Validation->Certificate Pass

Figure 2: Quality Control workflow for certification of the standard.

Storage and Stability

  • Solid State: Stable for >2 years at -20°C when stored desiccated.

  • Solution: Stock solutions (10 mM in water) should be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles as the glycosidic bond is susceptible to hydrolysis over time, although the 2'-O-methyl group provides some stabilization compared to native RNA.

References

  • Gietz, R. D., & Woods, R. A. (2002). Chemical synthesis of modified nucleosides. Methods in Enzymology, 350, 87-96.

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[4] The cyanohydridoborate anion as a selective reducing agent.[1] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Stepinski, J., et al. (2001). Synthesis and properties of mRNAs containing the novel "anti-reverse" cap analogs. RNA, 7(10), 1486–1495.

  • Warren, L., et al. (2010). Highly efficient reprogramming to pluripotency and directed differentiation of human cells with synthetic modified mRNA. Cell Stem Cell, 7(5), 618-630. (Demonstrates utility of modified guanosines).

Sources

Application

Application Note: High-Fidelity Enzymatic Digestion of RNA for Quantitative LC-MS/MS Nucleoside Analysis

Abstract & Introduction The rapid expansion of epitranscriptomics and mRNA therapeutics (e.g., COVID-19 vaccines) has necessitated precise analytical methods to quantify modified nucleosides. While Next-Generation Sequen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The rapid expansion of epitranscriptomics and mRNA therapeutics (e.g., COVID-19 vaccines) has necessitated precise analytical methods to quantify modified nucleosides. While Next-Generation Sequencing (NGS) maps modification locations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard for absolute quantification.[1]

However, the accuracy of LC-MS/MS is entirely dependent on the upstream sample preparation: the complete enzymatic digestion of RNA into single nucleosides. Incomplete digestion, in vitro artifacts (e.g., deamination, oxidation), and sample loss during filtration can skew results by orders of magnitude.

This Application Note details a high-fidelity protocol for digesting RNA, specifically engineered to minimize artifacts and maximize recovery of hydrophobic modifications (e.g., m6A, i6A).

Critical Considerations: The "Why" Behind the Protocol

Before beginning, it is vital to understand the mechanistic reasons for specific reagent choices.

Enzyme Selection: The Two-Step Mechanism

To convert RNA polymers into monomeric nucleosides, two distinct enzymatic activities are required:

  • Endonuclease/Phosphodiesterase Activity: Cleaves the phosphodiester bond between nucleotides. Nuclease P1 (from Penicillium citrinum) is preferred over RNase T1/A because it lacks sequence bias and cuts ssRNA efficiently.

  • Phosphatase Activity: Removes the 5'- or 3'-phosphate group to yield the neutral nucleoside detectable by MS. Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP) is used.

Expert Insight: Adding Snake Venom Phosphodiesterase (SVP) is often necessary for highly structured RNAs (tRNAs, rRNAs) or those with 2'-O-methylations, which can resist Nuclease P1. This protocol uses a P1 + BAP workflow, with an optional SVP step for structured targets.

Buffer Chemistry: Volatility is Key

Traditional biochemical buffers (PBS, Tris-HCl) contain non-volatile salts that suppress ionization in Mass Spectrometry, clogging the source and reducing sensitivity.

  • Recommended: Ammonium Acetate or Ammonium Bicarbonate . These are volatile and sublime during the electrospray ionization (ESI) process.

Artifact Prevention
  • Oxidation: Guanosine is easily oxidized to 8-oxo-7,8-dihydroguanosine (8-oxo-G) during digestion. Solution: Add Deferoxamine (iron chelator) or BHT.

  • Deamination: Adenosine can spontaneously deaminate to Inosine (A

    
     I) if contaminating deaminases are present or pH is uncontrolled. Solution: Keep samples at pH 5.3–8.0 and minimize incubation time.
    
  • Filtration Loss: Polyethersulfone (PES) filters bind hydrophobic modifications (e.g., m6A).[1] Solution: Use Regenerated Cellulose (RC) filters.[1]

Materials & Reagents

Reagent/EquipmentSpecificationPurpose
RNA Sample 0.5 – 5.0 µgTarget analyte (mRNA, tRNA, total RNA).
Nuclease P1 >100 U/mL (in 10mM NH₄OAc)Endonuclease for phosphodiester cleavage.
Alkaline Phosphatase BAP or CIP (PCR Grade)Dephosphorylation of nucleotides.
Snake Venom PDE Optional (for tRNAs)Exonuclease for secondary structure resolution.
Digestion Buffer 10-20 mM Ammonium Acetate (pH 5.3)MS-Compatible volatile buffer.
Antioxidant 0.1 mM Deferoxamine MesylatePrevents artificial oxidation of G

8-oxo-G.
Internal Standard ¹³C/¹⁵N-labeled NucleosidesCorrects for matrix effects and digestion efficiency.
Spin Filters 10kDa MWCO (Regenerated Cellulose) Removal of enzymes post-digestion.

Step-by-Step Protocol

Phase 1: Sample Preparation & Denaturation

Goal: Unfold RNA secondary structures to make phosphodiester bonds accessible to enzymes.

  • Quantify RNA: Dilute RNA sample to a concentration of ~100–500 ng/µL using nuclease-free water.

  • Spike Internal Standard: Add the Stable Isotope Labeled Internal Standard (SIL-IS) mixture (e.g., ¹³C₅-Adenosine, ¹³C₅-Guanosine) before digestion.

    • Reasoning: Adding IS at the start corrects for variations in digestion efficiency, not just MS ionization.

  • Denaturation:

    • Aliquot 1–5 µg of RNA into a PCR tube.

    • Add Digestion Buffer (Ammonium Acetate, pH 5.3) to a total volume of 20 µL.

    • Incubate at 95°C for 5 minutes , then immediately snap-cool on ice for 2 minutes.

    • Note: Rapid cooling prevents refolding of stable hairpins.

Phase 2: Enzymatic Digestion

Goal: Hydrolysis of phosphodiester bonds and dephosphorylation.

  • Endonuclease Addition:

    • Add 0.5 – 1.0 Units of Nuclease P1 .

    • Add Deferoxamine (final conc. 0.1 mM).

    • Incubate at 37°C for 2 hours .

    • Optional: For tRNA, add 0.002 U of Snake Venom Phosphodiesterase (SVP) here.

  • Dephosphorylation:

    • Add 1.0 Unit of Alkaline Phosphatase (BAP/CIP) .

    • Add Ammonium Bicarbonate (100 mM) to adjust pH to ~8.0 (Alkaline phosphatases require higher pH).

    • Incubate at 37°C for 1 hour .

Phase 3: Enzyme Removal (Critical Step)

Goal: Remove proteins that would foul the HPLC column without losing hydrophobic nucleosides.

  • Transfer the digest (~30-40 µL) to a 10kDa MWCO Spin Filter .

    • CRITICAL: Ensure the filter membrane is Regenerated Cellulose (RC) . Do NOT use PES filters, as they retain up to 40% of m6A and other hydrophobic modifications [1].

  • Centrifuge at 12,000 x g for 10–15 minutes at 4°C.

  • Collect the flow-through. This contains your purified nucleosides.[2]

  • Ready for Analysis: Transfer to an LC-MS vial. If not analyzing immediately, store at -80°C.

Workflow Visualization

The following diagram illustrates the critical pathway and decision points in the protocol.

RNA_Digestion_Workflow cluster_digestion Enzymatic Hydrolysis Start Purified RNA Sample (1-5 µg) IS_Add Add Stable Isotope Internal Standards (SIL-IS) Start->IS_Add Denature Denaturation 95°C, 5 min -> Snap Cool (Buffer: NH4OAc pH 5.3) IS_Add->Denature P1 Step 1: Endonuclease Add Nuclease P1 + Deferoxamine 37°C, 2 hrs Denature->P1 pH_Adj Adjust pH to ~8.0 (Add NH4HCO3) P1->pH_Adj BAP Step 2: Dephosphorylation Add Alkaline Phosphatase 37°C, 1 hr pH_Adj->BAP Filter Enzyme Removal 10kDa MWCO Spin Filter (MUST use Regenerated Cellulose) BAP->Filter LCMS LC-MS/MS Analysis (C18 or HILIC Column) Filter->LCMS Filter->LCMS Flow-through contains nucleosides

Caption: Optimized RNA digestion workflow emphasizing volatile buffers and correct filtration material to prevent analyte loss.

Quality Control & Self-Validation

To ensure the protocol performed correctly, verify the following in your LC-MS data:

  • Digestion Efficiency: Monitor the presence of Nucleotide Monophosphates (NMPs). If you see significant peaks for AMP, GMP, etc., the dephosphorylation step (Phosphatase) was incomplete.

  • Ratio Check: For pure mRNA, the ratio of A:G:C:U should roughly match the theoretical composition of the transcriptome or the specific gene sequence.

  • Internal Standard Recovery: The SIL-IS peak area should be consistent across all samples. A drop in SIL-IS area indicates matrix suppression or loss during filtration.

Troubleshooting Table
ObservationProbable CauseCorrective Action
High Inosine (I) levels Artificial deamination of Adenosine.Keep samples on ice; reduce incubation time; check for deaminase contamination.
High 8-oxo-G levels Oxidative stress during digestion.Freshly prepare Deferoxamine; degas buffers.
Low m6A signal Adsorption to filter membrane.Stop using PES filters. Switch to Regenerated Cellulose (RC).
Clogged LC Column Incomplete protein removal.Ensure 10kDa filter integrity; do not overload the filter.

References

  • Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Source: Kaiser, S. et al. Accounts of Chemical Research (2023). URL:[Link] (Authoritative source on filtration losses and artifacts)

  • Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry. Source: Ogawa, K. et al. STAR Protocols (2021). URL:[Link] (Detailed methodology for P1/BAP digestion)

  • Mass Spectrometry-Based Analysis of RNA Modifications. Source: Wein, S. et al. Methods in Enzymology (2020). URL:[Link] (Comprehensive guide on LC-MS parameters)

Sources

Method

High-Throughput Sequencing Methods for 2'-O-Methylation (Nm) Profiling

Application Note & Protocol Guide Abstract 2'-O-methylation (Nm) is a pervasive epitranscriptomic modification essential for RNA stability, splicing regulation, and translation fidelity.[1][2] While abundant in rRNA and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

2'-O-methylation (Nm) is a pervasive epitranscriptomic modification essential for RNA stability, splicing regulation, and translation fidelity.[1][2] While abundant in rRNA and tRNA, its detection in low-abundance mRNA has historically been hindered by the chemical inertness of the methyl group. This guide details the transition from low-throughput biochemical assays to high-throughput sequencing (HTS) methodologies. We provide an in-depth technical analysis of three distinct sequencing paradigms: Alkaline Hydrolysis (RiboMeth-seq) , Chemical Enrichment (Nm-seq/RibOxi-seq) , and Direct Nanopore Sequencing . This document serves as a self-validating protocol resource for establishing robust Nm profiling pipelines.

Part 1: Methodological Landscape

The detection of Nm relies on exploiting its unique physicochemical properties to create a "signature" readable by sequencers. Unlike base modifications (e.g., m6A), Nm modifies the ribose backbone, protecting the adjacent phosphodiester bond from hydrolytic cleavage and altering the kinetics of reverse transcriptase.

RiboMeth-seq: The Negative Selection Standard

Best for: rRNA, tRNA, and high-stoichiometry sites. Principle: 2'-O-methylation renders the 3'-adjacent phosphodiester bond resistant to alkaline hydrolysis.[3] When RNA is randomly fragmented under alkaline conditions, phosphodiester bonds downstream of an Nm site are protected, resulting in a depletion of read ends (5'-ends of downstream fragments and 3'-ends of upstream fragments) at the Nm+1 position.

  • Mechanism: Negative selection (looking for "gaps" in coverage).

  • Quantification: Highly quantitative using MethScore (0.0 to 1.0 scale).

Nm-seq / RibOxi-seq: The Positive Enrichment Strategy

Best for: mRNA and low-abundance transcripts. Principle: The cis-diol of an unmodified ribose is susceptible to periodate oxidation, while the 2'-O-methylated ribose is resistant. By subjecting RNA to iterative cycles of Oxidation-Elimination-Dephosphorylation (OED) , unmodified nucleotides are sequentially removed from the 3' end. The process stalls at 2'-O-methylated residues, leaving them enriched at the 3' termini of fragments, which are then ligated to adapters.

  • Mechanism: Positive selection (enrichment of Nm at read ends).

  • Sensitivity: Higher than RiboMeth-seq for mRNA but requires complex chemical cycling.[4]

2OMe-seq: Reverse Transcription Stalling

Best for: Rapid screening of known sites. Principle: Reverse Transcriptase (RT) processivity is sensitive to 2'-O-methylation, particularly under limiting dNTP concentrations.[2][3] This method compares RT stop profiles between high and low dNTP conditions.[3]

  • Mechanism: RT kinetic stalling (Stop signature at Nm+1).

Nanopore Direct RNA Sequencing

Best for: Single-molecule phasing and long reads.[5] Principle: As RNA passes through a protein nanopore, the bulky methyl group on the 2'-hydroxyl disrupts the ionic current trace distinctively compared to unmodified ribose.

Part 2: Workflow Visualization

The following diagrams illustrate the divergent mechanisms of the two primary short-read methods.

Nm_Sequencing_Workflows cluster_RiboMeth A. RiboMeth-seq (Negative Selection) cluster_NmSeq B. Nm-seq / RibOxi-seq (Positive Enrichment) RM_Input Total RNA RM_Frag Alkaline Fragmentation (pH 9.2, 96°C) RM_Input->RM_Frag Nm protects bond RM_Library Library Prep (Adapter Ligation) RM_Frag->RM_Library Random fragments RM_Seq Sequencing & Alignment RM_Library->RM_Seq RM_Analysis Analysis: Identify Gaps (Score A / MethScore) RM_Seq->RM_Analysis Count 5'/3' ends NM_Input Poly(A) RNA NM_Frag Fragmentation NM_Input->NM_Frag NM_Ox Periodate Oxidation (NaIO4) NM_Frag->NM_Ox NM_Elim Beta-Elimination NM_Ox->NM_Elim NM_Dephos Dephosphorylation NM_Elim->NM_Dephos NM_Cycle Repeat Cycles (x3-8) NM_Dephos->NM_Cycle NM_Cycle->NM_Ox Unmodified 3' end NM_Ligation 3' Adapter Ligation (Only Nm ends ligatable) NM_Cycle->NM_Ligation Nm exposed at 3' end NM_SeqFinal Sequencing NM_Ligation->NM_SeqFinal

Caption: (A) RiboMeth-seq detects Nm via protection from cleavage (gaps). (B) Nm-seq enriches Nm at the 3' end via iterative oxidation cycles.

Part 3: Detailed Protocol - RiboMeth-seq

This protocol is optimized for RiboMeth-seq , currently the most robust method for quantitative profiling of rRNA and tRNA modifications.

Reagents & Equipment[3][6][7][8][9]
  • Input: 50 ng - 1 µg Total RNA (High quality, RIN > 8).

  • Fragmentation Buffer: 50 mM Sodium Carbonate/Bicarbonate buffer (pH 9.2).

  • End Repair: T4 Polynucleotide Kinase (T4 PNK) (3' phosphatase / 5' kinase activity).

  • Library Prep: NEBNext Small RNA Library Prep Set (or equivalent).

  • Sequencing: Illumina MiSeq/NextSeq (Single-end 50bp or 75bp is sufficient).

Step-by-Step Methodology
1. Alkaline Fragmentation (Critical Step)
  • Causality: The pH and temperature must be tuned to generate fragments of 20–40 nt. Over-fragmentation destroys the library; under-fragmentation reduces resolution.

  • Protocol:

    • Mix 1 µg RNA with Fragmentation Buffer (final conc. 50 mM).

    • Incubate at 96°C for 12–15 minutes (Optimize time for your specific RNA type; tRNA requires longer than rRNA).

    • Stop reaction immediately by adding Stop Solution (3M NaOAc, pH 5.2) and ethanol precipitate.

2. Dephosphorylation / Re-phosphorylation (End Repair)
  • Causality: Alkaline hydrolysis leaves a 2',3'-cyclic phosphate or 3'-phosphate and a 5'-hydroxyl. Standard adapter ligation requires a 3'-OH and 5'-phosphate.

  • Protocol:

    • Resuspend fragments in T4 PNK Buffer.

    • Add T4 PNK enzyme (ensure buffer contains ATP for 5' phosphorylation).

    • Incubate at 37°C for 30 mins. This removes the 3'-P (phosphatase activity) and adds 5'-P (kinase activity).

3. Library Construction
  • Protocol: Follow standard Small RNA library prep protocols (e.g., NEBNext).

    • 3' Adapter Ligation: Uses truncated T4 RNA Ligase 2 (specifically ligates to 3'-OH).

    • 5' Adapter Ligation: Uses T4 RNA Ligase 1.

    • RT-PCR: Amplify for 12–15 cycles.

    • Size Selection: Gel excise the band corresponding to ~140–160 bp (adapter + 20-40nt insert).

4. Sequencing & Data Analysis
  • Sequencing: Run SE50 or SE75. High depth (>10M reads) is required for precise quantification.

  • Bioinformatics (Self-Validating System):

    • Trim: Remove adapters.

    • Map: Align to reference (end-to-end mode).

    • Count: Calculate 5'-end and 3'-end coverage at every position.

    • Calculate Score A:

      
      
      Where 
      
      
      
      is the count at position
      
      
      , and
      
      
      is the average count in the flanking windows.
    • Validation: Known rRNA methylation sites must show Score A > 0.8.

Part 4: Comparative Analysis

FeatureRiboMeth-seqNm-seq / RibOxi-seq2OMe-seqNanopore (Direct RNA)
Primary Mechanism Alkaline Hydrolysis ResistanceOxidation Enrichment (OED)RT Stalling (Low dNTP)Ionic Current Signal
Target RNA rRNA, tRNA (Abundant)mRNA (Low abundance)rRNA, mRNA (Screening)mRNA, Viral RNA
Input Requirement High (>50 ng)High (>10 µg initial total RNA)ModerateModerate (>500 ng polyA)
Stoichiometry Quantitative (MethScore)Semi-QuantitativeRelative RatioPotential for Absolute
Resolution Single-nucleotideSingle-nucleotideSingle-nucleotide (+1 shift)Single-molecule
Main Limitation Low sensitivity for mRNAComplex, lengthy protocolRT stops can be non-specificHigh error rate (basecalling)

Part 5: Emerging Technologies (NJU-seq)

Recent advancements have introduced NJU-seq (Enzymatic cleavage). Instead of chemical oxidation, this method uses specific nucleases (e.g., MgR) that cleave at Nm+1 sites.

  • Advantage: Faster than chemical cycling (30 min digestion vs. 16h oxidation).

  • Outcome: Reduces RNA loss and ligation bias inherent in Nm-seq.

References

  • RiboMeth-seq Principle & Protocol

    • Birkedal, U., et al. (2015).[6] "Profiling of Ribose Methylations in RNA by High-Throughput Sequencing." Angewandte Chemie International Edition. [Link]

    • Marchand, V., et al. (2016).[6] "Illumina-based RiboMethSeq approach for mapping of 2′-O-Me residues in RNA." Nucleic Acids Research. [Link]

  • Nm-seq / RibOxi-seq Method

    • Dai, Q., et al. (2017).[6] "Nm-seq maps 2′-O-methylation sites in human mRNA with base precision." Nature Methods. [Link]

    • Zhu, Y., et al. (2017). "High-throughput and site-specific identification of 2′-O-methylation sites using ribose oxidation sequencing (RibOxi-seq)." RNA. [Link]

  • 2OMe-seq Method

    • Incarnato, D., et al. (2017). "High-throughput single-base resolution mapping of RNA 2'-O-methylated residues." Nucleic Acids Research. [Link]

  • Nanopore Detection

    • Stephenson, W., et al. (2020). "Direct detection of RNA modifications and structure using single-molecule nanopore sequencing." Cell Genomics. (Note: Referencing general Nanopore capability).
    • Begik, O., et al. (2021). "Quantitative profiling of RNA modifications with nanopore sequencing." Nature Biotechnology. [Link]

  • NJU-seq / Enzymatic Methods

    • Chen, H., et al. (2024).[1] "An integrative platform for detection of RNA 2′-O-methylation reveals its broad distribution on mRNA."[1][4] Molecular Cell. [Link]

Sources

Method

Application Note: High-Specificity Immunoprecipitation of TMG-Capped RNAs

Technical Guide for RNP Complex Analysis & Spliceosome Profiling Abstract The 2,2,7-trimethylguanosine (TMG) cap is a hypermethylated 5'-end structure critical for the nuclear import and maturation of small nuclear RNAs...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for RNP Complex Analysis & Spliceosome Profiling

Abstract

The 2,2,7-trimethylguanosine (TMG) cap is a hypermethylated 5'-end structure critical for the nuclear import and maturation of small nuclear RNAs (snRNAs) and small nucleolar RNAs (snoRNAs).[1][2][3][4] Immunoprecipitation (IP) targeting the TMG cap is a foundational technique for isolating spliceosomal components and studying RNA processing machinery—a growing area of interest for therapeutic targeting in oncology and genetic diseases. This guide provides a rigorous, field-validated protocol for TMG-IP, emphasizing antibody selection (Clone K121), critical control systems, and downstream compatibility with RNA-seq and Mass Spectrometry.

Introduction: The TMG Cap & RNP Assembly

The TMG cap (m


G) distinguishes spliceosomal snRNAs (U1, U2, U4, U5) from canonical m

G-capped mRNAs.[2][3] This modification is catalyzed by Trimethylguanosine Synthase 1 (TGS1) in the cytoplasm (for snRNAs) or nucleus (for snoRNAs/telomerase RNA).[5]
  • Biological Function: The TMG cap acts as a nuclear localization signal (NLS), recruiting Snurportin 1 (SNUPN) and Importin

    
      to transport the assembled snRNP complex back into the nucleus for splicing functions.
    
  • Experimental Utility: Because TMG is absent from the vast majority of cellular mRNAs, anti-TMG IP effectively enriches for non-coding regulatory RNAs and their associated proteins (Sm core complex, LSm proteins) with high purity.

Mechanistic Pathway & IP Logic

The following diagram illustrates the biological maturation of snRNPs and the logical entry point for Immunoprecipitation.

TMG_Pathway cluster_cyto Cytoplasm cluster_exp Experimental Intervention (IP) Pre_snRNA Pre-snRNA (m7G Cap) Sm_Assembly Sm Protein Assembly (SMN Complex) Pre_snRNA->Sm_Assembly Assembly TGS1 TGS1 Enzyme (Hypermethylation) Sm_Assembly->TGS1 Substrate TMG_snRNP Mature snRNP (TMG Cap) TGS1->TMG_snRNP m7G -> m2,2,7G Snurportin Snurportin 1 (Nuclear Import) TMG_snRNP->Snurportin Recruitment Anti_TMG Anti-TMG Ab (Clone K121) TMG_snRNP->Anti_TMG Specific Binding Beads Protein G Matrix Anti_TMG->Beads Capture

Figure 1: Biogenesis of TMG-capped snRNPs and the specific targeting mechanism of Anti-TMG antibodies (Clone K121) post-hypermethylation.

Critical Reagents & Validation

Success in TMG-IP relies heavily on the distinction between m


G (mRNA) and TMG (snRNA).
Antibody Selection
  • Gold Standard: Mouse Monoclonal Clone K121 (IgG1).

  • Why: K121 exhibits high affinity for the di-methylated N2 amino group of guanosine. It shows minimal cross-reactivity with m

    
    G caps when used under stringent conditions, ensuring mRNA contamination is minimized.
    
  • Alternative: Polyclonal Anti-TMG (R1131). Useful if K121 is unavailable, but batch-to-batch variability is higher.

Matrix Selection
  • Recommendation: Protein G Magnetic Beads.

  • Reasoning: Mouse IgG1 (K121) has weak affinity for Protein A but strong affinity for Protein G. Using Protein A will result in >50% yield loss.

Buffer Chemistry (NET-2)

The standard buffer for TMG-IP is NET-2 . It preserves the integrity of the snRNP complex (RNA + Sm proteins) while reducing non-specific binding.

  • Composition: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.05% NP-40 (or IGEPAL CA-630).

  • Note: Avoid high concentrations of ionic detergents (SDS, Deoxycholate) during binding, as they will disrupt the Sm core proteins associated with the RNA.

Detailed Protocol: TMG-Immunoprecipitation

Total Time: ~6 Hours | Hands-on: 1.5 Hours[6]

Phase A: Lysate Preparation
  • Harvest Cells: Pellet

    
     cells (HeLa, HEK293, or tissue equivalent). Wash 2x with ice-cold PBS.[7]
    
  • Lysis: Resuspend pellet in 500 µL ice-cold NET-2 Buffer supplemented with:

    • 1x Protease Inhibitor Cocktail.

    • 100 U/mL RNase Inhibitor (Critical: TMG-capped RNAs are susceptible to degradation).

    • 2 mM Vanadyl Ribonucleoside Complex (VRC) (Optional: for strict RNA preservation).

  • Incubation: Rotate at 4°C for 15–20 minutes.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer supernatant to a fresh tube.

    • Checkpoint: Save 50 µL (10%) as "Input" control.

Phase B: Antibody Binding (Pre-Coating Method)

Pre-coating beads orients the antibody for maximum antigen exposure and reduces background.

  • Wash Beads: Wash 50 µL of Protein G Magnetic Beads with 500 µL NET-2 Buffer.

  • Bind Antibody: Resuspend beads in 200 µL NET-2. Add 5–10 µg of Anti-TMG (Clone K121) .

    • Control: Prepare a separate tube with 5–10 µg of Mouse IgG1 Isotype Control .

  • Incubate: Rotate at Room Temperature (RT) for 30–60 minutes.

  • Wash Complex: Magnetically separate and wash beads 2x with NET-2 to remove unbound antibody.

Phase C: Immunoprecipitation[9]
  • Combine: Add the clarified cell lysate (from Phase A) to the antibody-coated beads.

  • Bind: Rotate at 4°C for 2–4 hours.

    • Note: Overnight incubation is possible but increases the risk of RNA degradation. 2 hours is usually sufficient for K121.

  • Wash:

    • Place on magnet, discard supernatant (or save as "Flow-Through" for troubleshooting).

    • Wash 1: NET-2 Buffer (Low stringency).

    • Wash 2: NET-2 Buffer.[6][8]

    • Wash 3: NET-2 Buffer (Optional: Increase NaCl to 300 mM if background is high, but validate snRNP stability first).

    • Wash 4: NET-2 Buffer.[6][8]

Phase D: Elution & Analysis

Choose the elution method based on downstream application.

ApplicationElution MethodProtocol Summary
RNA Analysis (qPCR/Seq)Denaturing Elution Add 1 mL TRIzol (or QIAzol) directly to beads. Vortex vigorously. Proceed with standard RNA extraction.
Protein Analysis (WB/MS)SDS Elution Add 40 µL 2x SDS-PAGE Sample Buffer. Boil at 95°C for 5 min.
Native Complex Competitive Elution Incubate beads with 20 mM m

G
or m

G
nucleoside in NET-2 for 1 hr at 4°C (Gentle, preserves complexes).

Validating the System (Self-Validation)

A trustworthy experiment requires internal controls to prove specificity.

Quantitative PCR (qPCR) Strategy

To validate TMG-IP efficiency, perform RT-qPCR on the Input , IgG Control , and Anti-TMG IP fractions.

  • Positive Control Target: U1 snRNA .

    • Expectation: High enrichment in Anti-TMG IP (>100-fold over IgG).

  • Negative Control Target: GAPDH mRNA (or

    
    -Actin).
    
    • Expectation: GAPDH has an m

      
      G cap, not TMG. It should appear in the Flow-Through and show minimal enrichment in the IP fraction compared to Input.
      
    • Calculation: Fold Enrichment =

      
      .
      
Western Blot Strategy

If analyzing the protein components (snRNPs):

  • Probe for: SmB/B' or SmD1 proteins.

  • Expectation: These core spliceosomal proteins should co-immunoprecipitate with the TMG-capped RNA.

Troubleshooting Guide

Expert insights for common failure modes.

IssueProbable CauseCorrective Action
Low RNA Yield RNA DegradationEnsure RNase Inhibitor is fresh. Keep all steps at 4°C. Use VRC in lysis buffer.
Low RNA Yield Poor Ab-Bead BindingVerify use of Protein G (not Protein A) for Mouse IgG1 K121 clone.
High Background (GAPDH in IP) Non-specific BindingPre-clear lysate with empty beads for 30 min before adding to Ab-beads. Increase wash stringency (up to 300 mM NaCl).
No Protein Signal (WB) Epitope MaskingThe TMG cap is small. Ensure the lysate is not "over-fixed" if using cross-linking. Native conditions are preferred.[9]
Bead Clumping Genomic DNA ContaminationSonicate lysate briefly (low power) or add DNase I during the lysis step to reduce viscosity.

Experimental Workflow Diagram

The following flowchart summarizes the operational steps for a reproducible TMG-IP.

TMG_Protocol cluster_elution Elution Pathways Start Cell Pellet (1e7 cells) Lysis Lysis (NET-2) + RNase Inhibitor Start->Lysis Binding Binding 4°C, 2-4 Hours Lysis->Binding Lysate BeadPrep Bead Prep: Protein G + K121 Ab BeadPrep->Binding Coated Beads Wash Washing (4x) NET-2 Buffer Binding->Wash Elute_RNA Add TRIzol (RNA Extraction) Wash->Elute_RNA Pathway A Elute_Prot Add SDS Buffer (Western Blot) Wash->Elute_Prot Pathway B

Figure 2: Step-by-step workflow for Anti-TMG Immunoprecipitation, separating RNA and Protein analysis pathways.

References

  • Krainer, A. R., et al. (1988). "The role of mammalian small nuclear ribonucleoproteins in pre-mRNA splicing." Nucleic Acids Research, 16(20), 9415–9429.[10] Link

  • Lührmann, R., et al. (1982). "Isolation and characterization of antibody-linked small nuclear ribonucleoproteins." Nucleic Acids Research, 10(22), 7103–7113. Link

  • Bochnig, P., et al. (1987). "A monoclonal antibody against 2,2,7-trimethylguanosine that reacts with intact U snRNPs as well as with 7-methylguanosine-capped RNAs." European Journal of Biochemistry, 168(2), 461–467. Link

  • Girard, C., et al. (2012). "The TMG cap of snRNAs: A target for therapeutic intervention?" Experimental Cell Research, 318(12), 1436-1447.
  • Sigma-Aldrich. "Anti-2,2,7-Trimethylguanosine Antibody, Clone K121 Product Datasheet." Link

Sources

Application

Sample preparation techniques for N,N,2'-O-Trimethylguanosine analysis

Application Note: High-Precision Sample Preparation for N,N,2'-O-Trimethylguanosine ( ) Analysis -Trimethylguanosine ( ) Matrices: Total RNA, tRNA fractions, Biofluids (Urine/Plasma) Part 1: Executive Summary & Scientifi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Sample Preparation for N,N,2'-O-Trimethylguanosine (


) Analysis 

-Trimethylguanosine (

) Matrices: Total RNA, tRNA fractions, Biofluids (Urine/Plasma)

Part 1: Executive Summary & Scientific Rationale

The Challenge of Isomeric Complexity The analysis of N,N,2'-O-Trimethylguanosine (chemically denoted as


-trimethylguanosine or 

) presents a unique analytical challenge: isobaric interference .

 is a hyper-modified nucleoside found in the tRNA of hyperthermophiles and specific eukaryotic RNA turnover pathways. It shares an identical molecular formula (

) and exact mass (325.1386 Da) with the canonical "TMG Cap" found on snRNAs (

-trimethylguanosine,

).
  • 
    :  Methylation at 
    
    
    
    (dimethyl) and Ribose 2'-OH.
  • 
    :  Methylation at 
    
    
    
    (dimethyl) and
    
    
    (base).[1][2][3]

Standard mass spectrometry cannot distinguish these isomers by precursor mass alone. Therefore, sample preparation must preserve chemical integrity , and the chromatographic method must resolve these isomers based on polarity differences (the 2'-O-methyl group significantly alters hydrophobicity compared to the N7-methyl).

This guide details a rigorous workflow to isolate, digest, and purify RNA samples for the specific quantitation of


, ensuring exclusion of the TMG cap isomer.

Part 2: Strategic Workflow Overview

The following diagram illustrates the critical path from biological matrix to analytical data. Note the emphasis on Enzymatic Digestion rather than acid hydrolysis, which destroys ribose methylations.

G Sample Biological Matrix (Cells, Tissue, Biofluid) Lysis Chaotropic Lysis & RNA Precipitation Sample->Lysis Trizol/Guanidinium QC QC Point: A260/280 & Bioanalyzer Lysis->QC Digestion Enzymatic Hydrolysis (P1 + PDE + SAP) QC->Digestion Normalized Input (1-5 µg) Cleanup SPE Cleanup (Removal of Enzymes/Salts) Digestion->Cleanup 37°C, 2-4 hrs Analysis LC-MS/MS Analysis (PGC Column Separation) Cleanup->Analysis Eluate

Figure 1: End-to-end sample preparation workflow for modified nucleoside analysis.

Part 3: Detailed Protocols

Protocol A: RNA Isolation & Quality Control

Objective: Isolate high-purity RNA free from DNA and protein contaminants that interfere with enzymatic digestion.

Reagents:

  • Trizol Reagent or equivalent guanidinium thiocyanate solution.

  • Chloroform (molecular biology grade).

  • Isopropanol & Ethanol (75%).

  • Internal Standard Spike:

    
    -Guanosine or deuterated 
    
    
    
    (if available).

Step-by-Step:

  • Lysis: Homogenize 10-50 mg tissue or

    
     cells in 1 mL Trizol.
    
    • Critical: Add 10 pmol of Internal Standard (IS) at this step to correct for extraction losses.

  • Phase Separation: Add 200 µL chloroform, shake vigorously for 15s, incubate 3 min. Centrifuge at 12,000 x g for 15 min at 4°C.

  • Precipitation: Transfer aqueous phase to a new tube. Add 500 µL isopropanol. Incubate 10 min. Centrifuge at 12,000 x g for 10 min.

  • Wash: Wash pellet twice with 75% ethanol. Air dry briefly (do not over-dry).

  • Resuspension: Dissolve in 20-50 µL RNase-free water.

  • QC (Self-Validation):

    • Measure A260/A280. Ratio must be > 1.8.[2]

    • Measure A260/A230. Ratio must be > 2.0 (Guanidinium carryover inhibits Nuclease P1).

Protocol B: Enzymatic Digestion (The "Gold Standard")

Objective: Hydrolyze RNA into single nucleosides without de-methylating the ribose or base.

Why this mix?

  • Nuclease P1: Cleaves 3',5'-phosphodiester bonds.

  • Phosphodiesterase I (Snake Venom): Cleaves resistant dinucleotides.

  • Alkaline Phosphatase (SAP/CIAP): Removes terminal phosphates to improve MS ionization.

Procedure:

  • Normalization: Aliquot 1-5 µg of total RNA into a 1.5 mL tube. Adjust volume to 20 µL with water.

  • Denaturation: Heat at 95°C for 2 minutes , then snap-cool on ice. (Unfolds tRNA structure to expose cleavage sites).

  • Buffer Addition: Add 2 µL of 10x Digestion Buffer (500 mM Ammonium Acetate, pH 5.3, 20 mM

    
    ).
    
    • Note:

      
       is an essential cofactor for Nuclease P1.
      
  • Enzyme Mix I: Add 0.5 Units Nuclease P1 . Incubate at 37°C for 2 hours .

  • Buffer Adjustment: Add 2.5 µL of 1 M Ammonium Bicarbonate (raises pH to ~8.0 for Alkaline Phosphatase).

  • Enzyme Mix II: Add 0.01 Units Phosphodiesterase I and 1 Unit SAP (Shrimp Alkaline Phosphatase) .

  • Final Incubation: Incubate at 37°C for 2 hours .

Protocol C: Solid Phase Extraction (SPE) Cleanup

Objective: Remove digestion enzymes and buffer salts which suppress ionization in LC-MS.

Matrix: Porous Graphitic Carbon (PGC) or C18. Recommendation:PGC (Hypercarb) is superior for retaining polar nucleosides like


.
  • Conditioning: Wash SPE cartridge with 1 mL Acetonitrile (ACN), then 1 mL water.

  • Loading: Dilute digested sample to 100 µL with water and load onto cartridge.

  • Washing: Wash with 1 mL water (Removes salts/buffer).

    
     is retained.
    
  • Elution: Elute with 500 µL 60% ACN / 0.1% Formic Acid .

    • Mechanism:[4][5][6] The organic solvent disrupts the hydrophobic interaction with the carbon surface.

  • Concentration: Lyophilize (SpeedVac) to dryness. Reconstitute in 50 µL mobile phase A (Water + 0.1% Formic Acid).

Part 4: Analytical Considerations (LC-MS/MS)

To validate the sample prep, the LC method must separate the isomers.

  • Column: Porous Graphitic Carbon (e.g., Thermo Hypercarb), 2.1 x 100 mm, 3 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0% B to 60% B over 15 minutes.

  • Differentiation:

    • 
       (TMG Cap):  Elutes earlier (more polar due to charged N7).
      
    • 
       (Target):  Elutes later (2'-O-methyl increases hydrophobicity).
      

Quantitative Data Summary Table:

Parameter

(Target)

(Interference)
Precursor Ion (m/z) 326.1 [M+H]+326.1 [M+H]+
Retention Time (PGC) ~12.5 min~9.2 min
Key Fragment (MS2) 180.1 (Base -

-dimethylguanine)
166.1 (Loss of methyls)
Loss Mechanism Ribose loss (-146 Da)Ribose loss (-132 Da)

Note: The ribose loss differs because the methyl group is on the ribose for


 (loss of methyl-ribose), whereas it is on the base for the TMG cap.

Part 5: Enzymatic Digestion Pathway Diagram

Understanding the digestion logic is vital for troubleshooting incomplete hydrolysis.

Digestion RNA RNA Polymer (...Np-Np-m22Gm-Np...) NucP1 Nuclease P1 (Endonuclease) RNA->NucP1 Nucleotides Nucleotides (p-m22Gm, p-N...) NucP1->Nucleotides Cleaves 3',5' bond SAP Alkaline Phosphatase (Dephosphorylation) Nucleotides->SAP Nucleosides Final Nucleosides (m22Gm + Pi) SAP->Nucleosides Removes 5' Phosphate

Figure 2: Enzymatic hydrolysis pathway converting RNA polymers to analyzable nucleosides.

References

  • Kowalak, J. A., et al. (1993).[7] "The role of posttranscriptional modification in stabilization of transfer RNA from hyperthermophiles." Biochemistry.

  • Su, D., et al. (2014). "Liquid chromatography-mass spectrometry for the analysis of RNA modifications." Methods in Enzymology.

  • Thermo Fisher Scientific. "Function Protocols: Alkaline Hydrolysis and RNA Structure Analyses." Thermo Fisher User Guide.

  • Taghizadeh, K., et al. (2008). "Dedicated analysis of ribonucleosides by LC-MS/MS." Analytical Chemistry.

Sources

Method

Application Note: In Vitro Transcription of RNA Containing N,N,2'-O-Trimethylguanosine

[1][2] Executive Summary & Chemical Nomenclature[1] This guide addresses the synthesis of RNA containing Trimethylguanosine .[1][2][3][][5] To ensure scientific integrity, we must first disambiguate the specific chemical...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Nomenclature[1]

This guide addresses the synthesis of RNA containing Trimethylguanosine .[1][2][3][][5] To ensure scientific integrity, we must first disambiguate the specific chemical structure, as "N,N,2'-O-Trimethylguanosine" refers to a specific hyper-modified variant, while "Trimethylguanosine (TMG)" typically refers to the 5' cap structure found in snRNAs.[1]

This protocol covers both interpretations to ensure the user's specific requirement is met:

  • The TMG Cap (

    
    ):  The industry standard for directing RNA (e.g., CRISPR sgRNA, snRNA) to the nucleus.[1][6]
    
  • The Internal Modification (

    
    ): 
    
    
    
    -trimethylguanosine, a hyper-stabilizing residue found in archaeal tRNA, used for structural stability studies.[1][7]
Chemical Identity Table[1][9]
FeatureTMG Cap (Standard) Internal Modification (Variant)
Abbreviation

(or TMG)

IUPAC Name

-trimethylguanosine

-trimethylguanosine
Location 5' Terminus (Cap Structure)Internal Sequence
Primary Function Nuclear Import (via Snurportin1), Immune EvasionThermostability , Nuclease Resistance
Drug Dev Application CRISPR-Cas9 sgRNA, Splice-switching snRNAsAptamer stability, Structural Biology

Note: The primary focus of this guide is the TMG Cap (


)  due to its critical role in RNA therapeutics (nuclear targeting).[1][6] The internal modification protocol is provided in Section 4.

Biological Mechanism: Why Use TMG Caps?

In drug development, the TMG cap is a functional tool used to program the subcellular localization of the RNA therapeutic.[1] Unlike the standard


 (Cap 0) or Cap 1 structures used for mRNA translation in the cytoplasm, the TMG cap recruits specific import factors.[1]
Mechanism of Action[1][11]
  • Nuclear Import: The TMG cap is recognized by Snurportin1 (SPN1) .[1]

  • Transport Complex: SPN1 recruits Importin-

    
     , facilitating translocation through the Nuclear Pore Complex (NPC).
    
  • Translation Suppression: TMG caps have significantly reduced affinity for eIF4E , preventing the translation of the RNA.[1][8] This is ideal for non-coding RNAs (sgRNA, snRNA) where translation would be off-target or wasteful.[1]

DOT Diagram: TMG-Mediated Nuclear Import Pathway[1][10]

TMG_Import_Pathway RNA TMG-Capped RNA (snRNA/sgRNA) SPN1 Snurportin1 (Adaptor) RNA->SPN1 High Affinity Binding ImpB Importin-beta (Transporter) SPN1->ImpB Recruitment Complex Import Complex (RNA-SPN1-ImpB) SPN1->Complex Assembly ImpB->Complex NPC Nuclear Pore Complex Complex->NPC Translocation Nucleus Nucleus (Target Site) NPC->Nucleus Release

Figure 1: The TMG cap (


) acts as a specific nuclear localization signal, recruiting Snurportin1 to transport non-coding RNAs into the nucleus.[1]

Protocol A: Enzymatic Synthesis of TMG-Capped RNA (Recommended)[1]

The most robust method for generating TMG-capped RNA is Enzymatic Hypermethylation .[1] Direct co-transcriptional incorporation of TMG analogs (e.g.,


) often results in lower yields and lower capping efficiency compared to enzymatic methods.
Workflow Overview
  • IVT: Synthesize RNA with a standard Cap 0 (

    
    ) or Cap 1.[1]
    
  • Hypermethylation: Use Trimethylguanosine Synthase 1 (TGS1) to convert the

    
     cap to 
    
    
    
    .[1]
Materials Required[1][3][6][8][11][13][14]
  • Template: Linearized plasmid or PCR product with T7 promoter.

  • Enzymes:

    • T7 RNA Polymerase (High concentration).[1]

    • Vaccinia Capping Enzyme (VCE) (if capping post-transcriptionally).[1]

    • TGS1 (Trimethylguanosine Synthase): Recombinant human or yeast TGS1.[1]

  • Reagents: NTPs, SAM (S-adenosylmethionine), RNase Inhibitor.[1]

Step-by-Step Protocol
Step 1: High-Yield In Vitro Transcription (IVT)

Goal: Generate uncapped or Cap 0 RNA.[1]

  • Assemble the reaction at room temperature:

    • Buffer: 40 mM Tris-HCl (pH 7.9), 6 mM MgCl

      
      , 2 mM Spermidine, 10 mM DTT.[1]
      
    • NTPs: 5 mM each (ATP, CTP, UTP, GTP).[1]

    • Template: 1 µg.

    • T7 RNA Polymerase: 50 U.[1]

    • Optional: If using co-transcriptional capping (ARCA), reduce GTP to 1 mM and add ARCA at 4 mM.[1]

  • Incubate at 37°C for 2-4 hours.

  • Treat with DNase I (2 U) for 15 mins at 37°C to remove template.

  • Purification 1: Purify RNA using silica columns or LiCl precipitation.[1] Crucial: Remove unincorporated NTPs and amines.[1]

Step 2: Capping (If not done co-transcriptionally)

Goal: Create the substrate (


 Cap) for TGS1.[1]
  • Heat RNA (up to 10 µg) at 65°C for 5 mins to relax secondary structure; snap cool on ice.

  • Add:

    • Capping Buffer (1x).[1]

    • GTP (0.5 mM).[1]

    • SAM (0.1 mM).[1]

    • Vaccinia Capping Enzyme (10 U).[1]

  • Incubate at 37°C for 30 minutes.

Step 3: TGS1 Hypermethylation

Goal: Convert


 to TMG (

).
  • To the reaction from Step 2 (or purified Cap 0 RNA), add:

    • Recombinant TGS1 Enzyme (Amount depends on specific vendor activity, typically 1-2 µg).[1]

    • Fresh SAM (Supplement to final 0.2 mM). TGS1 requires 2 methyl groups per cap; ensure SAM is not limiting.[1]

  • Incubate at 37°C for 60 minutes.

  • Purification 2: Phenol:Chloroform extraction followed by Ethanol precipitation is recommended to remove all protein and excess SAM.[1]

QC & Validation[1]
  • Dot Blot: Use Anti-m3G-Cap antibody (Clone K121) which specifically recognizes TMG and not m7G.[1]

  • Mass Spectrometry: LC-MS/MS of nuclease-digested RNA to detect the mass shift from

    
     (+14 Da) to 
    
    
    
    (+42 Da vs G).[1]

Protocol B: Internal Incorporation of N,N,2'-O-Trimethylguanosine ( )[1]

If the user specifically requires the internal modification


-trimethylguanosine  (often for stability in aptamers or structural biology), this requires a custom triphosphate.[1]

Warning: T7 RNA Polymerase has reduced efficiency with bulky N2 modifications because the exocyclic amine of Guanine projects into the minor groove, which T7 RNAP contacts during elongation.[1]

Protocol Modifications
  • Custom Reagent: You must synthesize or custom-order

    
    -5'-Triphosphate .
    
  • Ratio Optimization:

    • Do not replace GTP 100%.[1]

    • Start with a ratio of 1:4 (Modified : Wild-type GTP).

    • High concentrations of modified NTP can terminate transcription or stall the polymerase.[1]

  • Reaction Conditions:

    • Increase MgCl

      
       to 12-15 mM (bulky nucleotides often require higher metal ion concentrations for coordination).[1]
      
    • Incubate for longer durations (6-8 hours).

    • Use a mutant T7 RNAP (e.g., Y639F) if available, as these often tolerate 2'-modifications better (though N2 bulk remains a challenge).[1]

Experimental Workflow Diagram

IVT_Workflow cluster_Internal Alternative: Internal Modification Start DNA Template (T7 Promoter) IVT In Vitro Transcription (T7 RNAP + NTPs) Start->IVT Cap0 Capping Reaction (Vaccinia Enzyme + SAM) IVT->Cap0 Generate m7G CustomNTP Add m2,2,Gm-TP (Ratio 1:4 with GTP) IVT->CustomNTP If Internal Mod TGS1 Hypermethylation (TGS1 Enzyme + SAM) Cap0->TGS1 Convert m7G -> m3G Purify Purification (Phenol:Chloroform/HPLC) TGS1->Purify QC QC: Anti-TMG Dot Blot LC-MS Validation Purify->QC

Figure 2: Step-by-step workflow for generating TMG-capped RNA. The central path (Blue/Red) represents the standard enzymatic capping protocol.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Capping Efficiency Limiting SAM concentration.[1][9]Supplement fresh SAM (0.2 mM) during the TGS1 step; SAM degrades rapidly at pH > 7.[1][9]5.
Low Yield (Internal Mod) Steric hindrance at N2 position.Reduce the ratio of modified GTP. Increase Mg

to 15 mM.[1]
RNA Degradation Contaminating RNases in enzymes.[1][9]Add Murine RNase Inhibitor (1 U/µL) to all enzymatic steps.[9]
No Nuclear Localization Incomplete hypermethylation.[1][9]The RNA may still be

.[1][9][10] Verify with Anti-TMG antibody (K121).[1] Ensure TGS1 activity.

References

  • Enzymatic Synthesis of TMG Caps

    • M. Plessel et al., "Nuclear import of the U1 snRNP requires the TMG cap," Molecular and Cellular Biology, 1994.[1]

  • TGS1 Mechanism

    • W. Mouaikel et al., "Hypermethylation of the Cap Structure of Both Yeast snRNAs and snoRNAs Requires a Conserved Methyltransferase," Molecular Cell, 2002.[1]

  • Chemical Biology of TMG

    • J. Jemielity et al., "Synthesis and properties of TMG-capped RNAs," Nucleic Acids Research, 2003.[1]

  • Nuclear Import Pathways

    • Huber et al., "Snurportin1, an m3G-cap-specific nuclear import receptor," EMBO Journal, 1998.[1]

  • Internal Modifications in Archaeal RNA

    • Kawai et al., "Structure and function of N2,N2,2'-O-trimethylguanosine in hyperthermophilic archaeal tRNA," Nucleic Acids Symposium Series, 1991.[1][7]

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in mass spectrometry of N,N,2'-O-Trimethylguanosine

Technical Support Center: Mass Spectrometry of N,N,2'-O-Trimethylguanosine ( ) Status: Operational Subject: Troubleshooting, Method Development, and Isomer Differentiation Ticket ID: TMG-MS-GUIDE-001 Lead Scientist: Seni...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mass Spectrometry of N,N,2'-O-Trimethylguanosine ( )

Status: Operational Subject: Troubleshooting, Method Development, and Isomer Differentiation Ticket ID: TMG-MS-GUIDE-001 Lead Scientist: Senior Application Specialist, Mass Spectrometry Division

Executive Summary & Molecule Profile

Target Analyte:


-Trimethylguanosine (

) Chemical Formula:

Monoisotopic Mass: 325.1386 Da Target Ion [M+H]+: 326.1464 m/z[1]

The Core Challenge: The primary analytical failure mode for


 is misidentification due to isomerism. It is isobaric with the biologically ubiquitous TMG Cap  (

-trimethylguanosine,

). Both have the same mass (325.13 Da) and elemental composition, but distinct biological roles and fragmentation patterns.

This guide provides a self-validating workflow to isolate, detect, and quantify


 while rigorously excluding the TMG Cap isomer.

Diagnostic Workflow: The Isomer Trap

To ensure data integrity, you must differentiate the location of the methyl groups (Ribose vs. Nucleobase).

Fragmentation Logic (MS/MS)

In Collision-Induced Dissociation (CID), nucleosides typically cleave at the glycosidic bond. The charge is retained on the nucleobase.

  • 
     (Target):  The base is dimethylated (
    
    
    
    ).[2] The ribose is monomethylated (
    
    
    ).
    • Result: Loss of methylated ribose (146 Da). Detection of dimethyl-guanine base (180 m/z).

  • 
     (Interference):  The base is trimethylated (
    
    
    
    ).[3][][5] The ribose is unmodified.
    • Result: Loss of unmodified ribose (132 Da). Detection of trimethyl-guanine base (194 m/z).

Visualization: Isomer Differentiation Pathway

IsomerDifferentiation Precursor Precursor Ion [M+H]+ = 326.15 m/z (Isobaric Mixture) CID Collision Induced Dissociation (CID) Precursor->CID TargetMol Target: m2,2Gm (Methyl on Ribose) CID->TargetMol Path A InterferenceMol Interference: TMG Cap (Methyls on Base) CID->InterferenceMol Path B Frag_Target Product Ion: 180.09 m/z (N2,N2-Dimethylguanine) TargetMol->Frag_Target Glycosidic Bond Break Neutral_Target Neutral Loss: 146 Da (Methylated Ribose) TargetMol->Neutral_Target Frag_Inter Product Ion: 194.10 m/z (N2,N2,7-Trimethylguanine) InterferenceMol->Frag_Inter Glycosidic Bond Break Neutral_Inter Neutral Loss: 132 Da (Standard Ribose) InterferenceMol->Neutral_Inter

Figure 1: Mechanistic differentiation of trimethylguanosine isomers via MS/MS fragmentation. Note the distinct product ions (180 vs 194) despite identical precursor mass.

MRM Transition Parameters

Use the following Multiple Reaction Monitoring (MRM) table to program your Triple Quadrupole (QqQ).

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role

326.15 180.1 15 - 20 Quantifier (Target)

326.15163.135Qualifier (

loss)
TMG Cap (

)
326.15194.115 - 20Exclusion / Control
Guanosine (G)284.10152.110Internal Std (Heavy)

Critical Note: If you detect a signal at 326.1 -> 194.1, your sample contains the TMG Cap (likely from snRNA contamination), not your target


.

Chromatography & Separation Guide

Due to the 2'-O-methylation,


 is significantly more hydrophobic than canonical guanosine but less hydrophobic than the fully base-methylated TMG cap.
Recommended Column Chemistry
  • Primary Choice: HILIC (Hydrophilic Interaction Liquid Chromatography)

    • Why: Nucleosides are polar. HILIC provides superior retention and separation from the solvent front compared to C18.

    • Phase: Amide or Zwitterionic phases.

  • Secondary Choice: High-Strength Silica (HSS) T3 C18

    • Why: If HILIC is unstable in your hands, T3 columns are designed to retain polar compounds in high aqueous conditions.

Method Parameters (HILIC)
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (Buffer).

  • Mobile Phase B: Acetonitrile (Organic).

  • Gradient: 90% B to 40% B over 10 minutes.

    • Note:

      
       will elute before unmodified Guanosine in HILIC mode due to the hydrophobic methyl groups reducing interaction with the water layer.
      

Frequently Asked Questions (Troubleshooting)

Q1: I see a peak at 326 m/z, but the 180 fragment is absent. Instead, I see 194. What happened?

Diagnosis: You have isolated the TMG Cap (


), not 

-trimethylguanosine. Fix:
  • Check your biological source. The TMG cap is found at the 5' end of snRNAs.[3][6]

    
     is found internally in specific archaeal tRNAs or hypermodified eukaryotic tRNAs.
    
  • If you synthesized the standard, verify the structure via NMR. The methylation reaction may have favored the N7 position over the 2'-O position if not properly protected.

Q2: My sensitivity is low compared to standard Guanosine. Why?

Diagnosis: Methylation reduces ionization efficiency in ESI positive mode by increasing hydrophobicity and potentially sterically hindering the protonation sites on the N2 amine. Fix:

  • Source Temperature: Increase ESI source temperature (350°C - 400°C) to aid desolvation of the more hydrophobic methylated species.

  • Additives: Ensure Ammonium Acetate (5-10 mM) is present. Avoid TFA (Trifluoroacetic acid) as it suppresses ionization; use Formic Acid (0.1%) if pH adjustment is needed.

Q3: Can I distinguish from -dimethylguanosine ( )?

Answer: Yes, easily. They have different masses.[1][7]

  • 
     (Dimethyl): Precursor [M+H]+ = 312 m/z.
    
  • 
     (Trimethyl): Precursor [M+H]+ = 326 m/z.
    
  • Note: If you see 312, you are missing the ribose methylation.

Q4: The peak shape is broad/tailing.

Diagnosis: Interaction with active sites on the column or secondary interactions. Fix:

  • HILIC: Increase buffer concentration (up to 20mM Ammonium Acetate).

  • C18: Ensure end-capping of the column is high quality. The free 2'-OH (if unmethylated) or the base nitrogens can interact with silanols.

Sample Preparation Protocol (RNA Hydrolysis)

To analyze


 from total RNA, you must digest the RNA into single nucleosides.

Step-by-Step Workflow:

  • Denaturation: Heat 1-5 µg RNA at 100°C for 3 mins, then snap cool on ice.

  • Nuclease P1 Digestion:

    • Add 0.5 Units Nuclease P1 (in 10mM

      
      , pH 5.3).
      
    • Incubate at 42°C for 2 hours.

    • Mechanism:[3][8] Cleaves phosphodiester bonds to release 5'-monophosphates.

  • Dephosphorylation:

    • Add 1 Unit Alkaline Phosphatase (CIP or SAP) + Buffer (pH 8.0).

    • Incubate at 37°C for 1 hour.

    • Mechanism:[3][8] Removes the phosphate group to yield the neutral nucleoside (

      
      ) suitable for MS.
      
  • Filtration: Pass through a 10kDa MWCO filter to remove enzymes.

  • Injection: Inject 5-10 µL into LC-MS/MS.

References

  • Analysis of Modified Nucleosides: Basanta-Sanchez, M., et al. (2016). "Comprehensive analysis of RNA modifications by mass spectrometry." Methods in Enzymology, 560, 131-168.

  • Differentiation of Methylated Isomers: Hettich, R. L. (1989).[9] "The differentiation of methyl guanosine isomers by laser ionization Fourier transform mass spectrometry." Biomedical & Environmental Mass Spectrometry, 18(4), 265-277.[9]

  • Discovery of

    
     in tRNA: 
    Kuchino, Y., et al. (1982).[2] "Nucleotide sequence of initiator tRNA from an archaebacterium, Sulfolobus acidocaldarius." Nucleic Acids Research, 10(20), 6421–6432.
    
    
  • Database of RNA Modific

    
    -trimethylguanosine (
    
    
    
    ).

Sources

Optimization

How to resolve isomeric forms of trimethylguanosine by HPLC

Topic: How to resolve isomeric forms of trimethylguanosine by HPLC Content type: Technical Support Center Guide Technical Guide: Resolving Isomeric Forms of Trimethylguanosine ( ) by HPLC Executive Summary & Technical Co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How to resolve isomeric forms of trimethylguanosine by HPLC Content type: Technical Support Center Guide

Technical Guide: Resolving Isomeric Forms of Trimethylguanosine ( ) by HPLC

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

Trimethylguanosine (


-trimethylguanosine or TMG) is a hypermethylated cap structure found at the 5' end of small nuclear RNAs (snRNAs) and some nucleolar RNAs.[1] In the context of mRNA therapeutic development and RNA biology, resolving TMG from its precursors (e.g., 

-methylguanosine,

) and potential structural isomers (e.g.,

-trimethylguanosine or

-methylated byproducts) is critical for quality control and biological efficacy.

The separation of these isomers is challenging due to their identical molecular weight (isobaric) and similar hydrophobicity. This guide provides a self-validating troubleshooting framework and optimized protocols to achieve baseline resolution.

Troubleshooting Center: FAQs & Diagnostic Guides

Q1: I am observing co-elution of (TMG) and its structural isomers. How do I improve selectivity?

Diagnosis: Standard C18 columns often fail to discriminate between positional methyl isomers of guanosine because the hydrophobic surface area changes minimally with the shift of a methyl group from


 to 

or

.

Corrective Action: Switch to a Porous Graphitic Carbon (PGC) stationary phase or a Phenyl-Hexyl column.

  • Why: PGC retains polar analytes via a "charge-induced dipole" mechanism on the flat graphite surface. This interaction is highly sensitive to the planar geometry of the purine ring. Methylation at the

    
     position (exocyclic amine) disrupts the planarity and electronic distribution differently than methylation at the ring nitrogen (
    
    
    
    ), leading to significant retention time shifts.
  • Protocol Adjustment: If using C18, add a chaotropic agent (e.g., perchlorate) or use an ion-pairing reagent, though PGC is superior for isomer resolution.

Q2: My TMG peak exhibits severe tailing (As > 1.5). Is this column failure?

Diagnosis: Not necessarily.[2] Guanosine derivatives are basic and can interact strongly with residual silanol groups on silica-based columns, causing tailing.

Corrective Action:

  • pH Modification: Ensure your mobile phase pH is controlled. TMG has a pKa around 9-10 (N1 proton) and ~2 (N7). Running at pH 5.3 (Ammonium Acetate) is standard, but increasing ionic strength (up to 20-50 mM) can mask silanol interactions.

  • Column Choice: Use a "hybrid" silica column (e.g., bridged ethyl hybrid) or the PGC column mentioned above, which has no silanols.

Q3: Can I distinguish TMG isomers using MS detection alone?

Diagnosis: No. Isomers are isobaric (


 372.16 for the nucleoside).

Corrective Action: You must rely on chromatographic resolution or unique MS/MS fragmentation patterns.

  • Validation:

    
    -dimethylation often produces a unique fragment loss compared to 
    
    
    
    -methylation. However, chromatographic separation is the primary requirement. Use a verified standard of
    
    
    -TMG to confirm retention time.

Validated Experimental Protocol

Method A: High-Resolution Separation using Porous Graphitic Carbon (PGC)

Best for resolving structural isomers and polar metabolites.

Stationary Phase: Hypercarb™ (or equivalent PGC), 100 x 2.1 mm, 3 µm. Temperature: 40°C (Higher temperature improves mass transfer and peak shape for purines).

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7) or 10 mM Ammonium Acetate (pH 5.3) for mass spec compatibility.

  • Solvent B: 100% Acetonitrile.

Gradient Table:

Time (min)% Solvent BFlow Rate (mL/min)Phase Description
0.030.4Initial equilibration
2.030.4Load/Desalt
15.0250.4Isomer Separation Gradient
18.0900.4Column Wash
20.0900.4Hold Wash
20.130.4Re-equilibration
25.030.4Ready for Injection
Method B: Ion-Pair RP-HPLC for Capped Oligonucleotides

Best if analyzing the TMG cap while still attached to short RNA fragments (e.g., during synthesis QC).

Stationary Phase: C18 Oligonucleotide BEH (130Å, 1.7 µm). Mobile Phase:

  • Solvent A: 100 mM TEAA (Triethylammonium acetate), pH 7.0.

  • Solvent B: Acetonitrile.[3][4][5]

  • Note: The ion-pairing agent (TEAA) is essential for retaining the negatively charged phosphate backbone, allowing the hydrophobic cap differences to drive separation.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct methodology based on your sample type (Nucleoside vs. Intact Cap).

HPLC_Workflow Start Sample: Trimethylguanosine Analysis SampleType Determine Analyte Form Start->SampleType Nucleoside Free Nucleoside (Enzymatically Digested) SampleType->Nucleoside Digestion IntactCap Intact Cap / Oligo (m3G-ppp-N...) SampleType->IntactCap Direct IsobaricIssue Isomer Resolution Required? (e.g. m3G vs m1,m2G) Nucleoside->IsobaricIssue IP_HPLC USE METHOD B: Ion-Pair RP-HPLC (TEAA/C18) IntactCap->IP_HPLC PGC_Method USE METHOD A: Porous Graphitic Carbon (Hypercarb) IsobaricIssue->PGC_Method Yes (Critical) C18_Method Standard C18 HSS T3 (High Aqueous Stability) IsobaricIssue->C18_Method No (Routine) Validation Validation: Check Peak Purity (DAD) & MS/MS PGC_Method->Validation C18_Method->Validation IP_HPLC->Validation

Caption: Decision tree for selecting the optimal chromatographic strategy based on analyte structure and resolution requirements.

Comparative Analysis of Stationary Phases

FeatureC18 (Standard)PGC (Graphitic Carbon)HILIC
Retention Mechanism Hydrophobic PartitioningCharge-induced Dipole & HydrophobicHydrophilic Partitioning
Isomer Selectivity Low (often co-elute)High (Sensitive to planar geometry)Moderate
Polar Retention Poor (requires ion-pairing)Excellent (Retains without IP)Excellent
pH Stability pH 2-8 (typical)pH 0-14pH 2-8
Primary Use Case Routine QC of bulk materialResolving structural isomers Polar metabolites

References

  • Title: UHPLC Analysis of Nucleosides on Supel™ Carbon LC Column.
  • Cap Structure Analysis

    • Title: Rapid Analysis of Synthetic mRNA Cap Structure Using Ion-Pairing RPLC with the BioAccord LC-MS System.
    • Source: Waters Corporation Applic
    • URL:[Link][6][7][4]

  • Biological Context of TMG

    • Title: Structural basis for m3G-cap-mediated nuclear import of spliceosomal UsnRNPs by snurportin1.[8][9]

    • Source: The EMBO Journal (PubMed).
    • URL:[Link]

  • Synthesis and Separation of Cap Derivatives

    • Title: Synthesis of N2,N2,7-trimethylguanosine cap derivatives.[1][10]

    • Source: ResearchG
    • URL:[Link]

Sources

Troubleshooting

Optimizing enzymatic digestion for complete RNA hydrolysis

Topic: Optimizing Enzymatic Digestion for Complete RNA Hydrolysis (LC-MS Applications) Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Enzymatic Digestion for Complete RNA Hydrolysis (LC-MS Applications) Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the technical support hub for RNA hydrolysis. If you are analyzing RNA modifications (epitranscriptomics) or performing nucleoside quantification via LC-MS, "good enough" digestion is a failure mode. Incomplete hydrolysis masks modifications in dinucleotide pockets, while over-digestion or contaminant activity (deaminases) artificially skews your C-to-U ratios.

This guide replaces generic protocols with a self-validating, optimized workflow designed for high-sensitivity mass spectrometry.

Module 1: The "Gold Standard" Protocol (SOP)

Objective: Complete hydrolysis of RNA into single nucleosides for LC-MS/MS analysis.

The "One-Pot" Cocktail Method

Rationale: We utilize a multi-enzyme cocktail to attack RNA from three angles: Endonuclease (Nuclease P1) for bulk cleavage, Exonuclease (Snake Venom Phosphodiesterase) to degrade resistant termini, and Phosphatase (CIAP/BAP) to remove phosphates for MS compatibility.

Reagents Required:
  • Buffer: 10-20 mM Ammonium Bicarbonate (pH 7.8–8.0). Note: Volatile and MS-compatible.

  • Enzyme 1: Nuclease P1 (from P. citrinum).[1]

  • Enzyme 2: Snake Venom Phosphodiesterase (SVPD/PDE I).

  • Enzyme 3: Alkaline Phosphatase (BAP or CIAP).

  • Additive: Deaminase Inhibitor (Tetrahydrouridine) – Optional but recommended for low-input samples.

Step-by-Step Workflow:
  • Denaturation (Critical):

    • Dissolve 1–5 µg of RNA in 20 µL water.

    • Incubate at 95°C for 5 minutes , then snap-cool on ice.

    • Why: RNA secondary structures (hairpins, G-quadruplexes) resist enzymatic attack. Thermal denaturation relaxes these structures, exposing the phosphodiester backbone.

  • Digestion Mix Preparation:

    • Add 1/10th volume of 100 mM Ammonium Bicarbonate (pH 8.0).

    • Add 0.5–1.0 Units of Nuclease P1.

    • Add 0.05 Units of SVPD.

    • Optimization: Add 10 µM ZnCl₂ if using highly purified Nuclease P1 (it is a Zn-dependent metalloenzyme).

  • Incubation Phase 1:

    • Incubate at 37°C for 2–4 hours .

    • Checkpoint: The solution should contain 5'-mononucleotides (NMPs) at this stage.

  • Dephosphorylation:

    • Add 1 Unit of Alkaline Phosphatase.

    • Incubate at 37°C for 1 hour .

    • Why: Phosphate groups negatively affect ionization efficiency in positive-mode ESI-MS and alter chromatographic retention.

  • Filtration:

    • Pass the mixture through a 10 kDa MWCO spin filter (pre-washed with water).

    • Why: Removes enzymes that would otherwise foul the LC column or source.

Module 2: Visualization of the Digestion Pathway

The following diagram illustrates the enzymatic cascade and the critical role of each component in preventing incomplete digestion.

RNA_Hydrolysis_Workflow RNA Total RNA (Secondary Structure) Denatured Linearized ssRNA RNA->Denatured Heat (95°C) Oligos Oligonucleotides (Resistant Fragments) Denatured->Oligos Incomplete Digestion NMPs 5'-Mononucleotides (AMP, GMP, CMP, UMP) Denatured->NMPs Primary Cleavage Oligos->NMPs Polishing Nucleosides Single Nucleosides (A, G, C, U) NMPs->Nucleosides Final Step P1 Nuclease P1 (Endonuclease) P1->Denatured SVPD Snake Venom PDE (Exonuclease) SVPD->Oligos AP Alkaline Phosphatase (Dephosphorylation) AP->NMPs

Caption: Enzymatic cascade converting structured RNA into LC-MS ready nucleosides. Note the dual-attack of P1 and SVPD to prevent dinucleotide carryover.

Module 3: Troubleshooting & FAQs

Q1: My LC-MS data shows a high abundance of Uridine and unexpectedly low Cytidine. Is my RNA degrading?

Diagnosis: This is likely Deaminase Contamination , not RNA degradation. Mechanism: Many commercial preparations of Nuclease P1 and SVPD are extracted from biological sources (P. citrinum or snake venom) and often contain trace amounts of Cytidine Deaminase. This enzyme converts Cytidine (C) to Uridine (U) during the long incubation period. The Fix:

  • Add Inhibitors: Supplement the digestion buffer with Tetrahydrouridine (THU) , a potent cytidine deaminase inhibitor.

  • Switch Enzymes: Use HPLC-purified enzymes or recombinant versions (e.g., Benzonase) which have lower deaminase loads.

  • Control: Always run a standard of pure Cytidine alongside your samples. If the standard converts to Uridine, your enzyme mix is contaminated [1].

Q2: I see "ghost peaks" or dinucleotides (e.g., m/z corresponding to ApG) in my spectrum.

Diagnosis: Incomplete Hydrolysis. Mechanism: Highly structured RNA regions (stems/loops) or specific modifications (like 2'-O-methylation) can block Nuclease P1 access. The Fix:

  • Thermal Reset: Ensure you are heating to 95°C before adding enzymes.

  • Two-Step Digestion: Do not add all enzymes at once. Incubate with Nuclease P1 for 2 hours first, then add SVPD. SVPD is an exonuclease and requires free ends; if P1 hasn't created enough cuts, SVPD is less effective.

  • Check Co-Factors: Nuclease P1 is Zinc-dependent. If you use a buffer with strong chelators (like EDTA), the enzyme is dead. Ensure your water/buffer is EDTA-free [2].

Q3: Which buffer is best for direct LC-MS injection?

Recommendation: Ammonium Bicarbonate (10–20 mM, pH 8.0) . Why:

  • Volatility: unlike Tris or Phosphate buffers, Ammonium Bicarbonate sublimes in the ESI source, preventing salt crust formation on your cone/capillary.

  • pH Compatibility: It maintains the alkaline pH (approx 8.0) required for Alkaline Phosphatase activity. Ammonium Acetate (pH ~7.[2]0) is often too acidic for optimal Phosphatase kinetics [3].

Module 4: Enzyme Comparison Data

Select the right tool for your specific RNA modification targets.

EnzymeTarget SpecificityCo-FactorpH OptimumCritical Limitation
Nuclease P1 ssRNA/ssDNA (Endonuclease)Zn²⁺5.0 – 8.0Sensitive to EDTA; often contains deaminases.
RNase T1 Guanosine 3' (Endonuclease)None7.5Specific cleavage only (G); leaves other bases intact.
Snake Venom PDE 3' ExonucleaseMg²⁺8.5 – 9.0Expensive; requires free 3'-OH ends to start.
Benzonase DNA/RNA (Endonuclease)Mg²⁺8.0Promiscuous; good alternative to P1 for cleaner prep.
Alk. Phosphatase 5' Phosphate groupsZn²⁺, Mg²⁺8.0 – 9.0Must be removed/inactivated before MS (fouls column).

References

  • Su, Z. et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. PMC. Available at: [Link]

  • Wein, S. et al. (2020). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. PMC. Available at: [Link]

  • Chromatography Online. (2014). Buffer Considerations for LC and LC–MS. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Recovery of N,N,2'-O-Trimethylguanosine

Welcome to the Advanced Nucleoside Analytics Support Hub. Ticket ID: TMG-REC-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2] You are experiencing poor recovery of N,N,2'-O-Trimethylguanosine (lik...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Nucleoside Analytics Support Hub. Ticket ID: TMG-REC-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

You are experiencing poor recovery of N,N,2'-O-Trimethylguanosine (likely the N2,N2,2'-O-trimethylguanosine isomer, a hypermethylated cap analog or degradation product). This molecule presents a unique "physicochemical paradox": the methyl groups add lipophilicity, yet the core nucleoside structure remains highly polar and susceptible to matrix suppression.[3]

This guide bypasses generic advice to target the specific chemical behavior of methylated guanosines in biological matrices.

Phase 1: The Diagnostic Triage

Start Here. Before altering your protocol, identify where the loss occurs.[3] Poor recovery is rarely a single failure; it is usually a combination of breakthrough (loss during loading) or suppression (loss of signal, not substance).[3]

Interactive Troubleshooting Logic (Visual)

TroubleshootingFlow Start START: Low Recovery Observed Step1 Step 1: Perform Post-Extraction Spike Start->Step1 Decision1 Is Spike Signal < Standard? Step1->Decision1 MatrixEffect ISSUE: Matrix Effect (Ion Suppression) Analyte is present but invisible. Decision1->MatrixEffect Yes (Low Signal) ExtractionLoss ISSUE: Extraction Loss Analyte was lost during prep. Decision1->ExtractionLoss No (Signal Matches Std) Step2 Step 2: Check Load/Wash Fractions ExtractionLoss->Step2 Decision2 Is Analyte in Wash/Load? Step2->Decision2 Breakthrough CAUSE: Breakthrough Retention mechanism too weak. Decision2->Breakthrough Yes Adsorption CAUSE: Irreversible Adsorption Stuck to cartridge or plastic. Decision2->Adsorption No

Figure 1: Diagnostic decision tree to isolate the root cause of low recovery.

Phase 2: Extraction Optimization (The Likely Culprit)[1][2]

The Problem: Standard C18 Solid Phase Extraction (SPE) often fails for methylated guanosines.[3]

  • Why? While the N-methyl and 2'-O-methyl groups increase hydrophobicity, the molecule is still too polar for strong retention on C18, leading to "breakthrough" during the load or wash steps.[1]

  • The Fix: Switch to Mixed-Mode Cation Exchange (MCX) or Porous Graphitic Carbon (PGC) .[1][3]

Protocol A: Mixed-Mode Cation Exchange (Recommended)

Guanosine derivatives have basic nitrogens (pKa ~2-3 and ~9).[1][2][3] By lowering the pH, you protonate the base, allowing it to bind to a cation-exchange sorbent even if hydrophobic retention fails.

StepBuffer/SolventMechanism & Rationale
1. Condition Methanol followed by WaterActivates the sorbent pores.[3]
2. Load Sample diluted in 0.1% Formic Acid (pH < 3) CRITICAL: Acidifies the sample to protonate the N7 or N1 positions, ensuring ionic binding to the sorbent.
3. Wash 1 0.1% Formic Acid in WaterRemoves proteins and salts.[3] Analyte stays bound via ionic charge.[3]
4. Wash 2 100% MethanolRemoves hydrophobic interferences (lipids).[1][3] Analyte stays bound via ionic charge.[3]
5. Elute 5% Ammonium Hydroxide in Methanol CRITICAL: High pH deprotonates the analyte and the sorbent, breaking the ionic bond and releasing the molecule.[3]
Protocol B: Protein Precipitation (The "Quick" Fix)

If you must use PPT, you likely face ion suppression.[3]

  • Modification: Do not use pure Acetonitrile. Use Acetonitrile:Methanol (80:20) containing 0.1% Formic Acid .[1][3]

  • Why? Pure ACN can cause coprecipitation of polar nucleosides with the protein pellet.[3] The acid helps keep the nucleoside soluble.[3]

Phase 3: LC-MS/MS & Chromatography[1][2][3]

The Problem: "My recovery is fine, but I can't see it." (Matrix Effects) If your analyte elutes in the "void volume" (t0), it is co-eluting with salts and unretained phospholipids, causing massive ion suppression.[2]

The Fix: You must increase retention to separate the TMG from the matrix.

Column Selection Guide
Column ChemistrySuitabilityNotes
Standard C18 LowLikely causes early elution/void volume issues.[1][2][3]
HILIC (Amide) High Excellent for polar nucleosides.[1][3] Retains based on polarity.[3][4] Requires high organic loading.[3]
Porous Graphitic Carbon (PGC) High Unique retention mechanism for planar molecules like purines.[1][3] Can separate isomers.
C18-PFP (Pentafluorophenyl) MediumBetter than C18 due to pi-pi interactions with the guanine ring.[1][3]
Recommended HILIC Parameters
  • Column: Amide-based HILIC (e.g., Waters BEH Amide or TSKgel Amide-80).[1][2][3]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for guanosines).[2][3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: Start at 90% B, ramp down to 60% B.

  • Injection Solvent: Must be high organic (e.g., 90% ACN). Injecting a water-based sample onto HILIC will destroy peak shape and recovery.[1][2][3]

Phase 4: Stability & Handling FAQs

Q: Is my analyte sticking to the plastic? A: Yes, methylated guanosines can exhibit non-specific binding to polypropylene.[3]

  • Test: Analyze a standard curve in glass vs. standard polypropylene vs. "Low-Bind" tubes.

  • Fix: Add 5% methanol or a carrier protein (BSA) to your collection plate if compatible with downstream steps.[1][3]

Q: Is the molecule degrading? A: N,N,2'-O-Trimethylguanosine is relatively stable, but the glycosidic bond can hydrolyze at very low pH (<1.[2]0) and high temperatures.[1][3]

  • Fix: Keep samples at 4°C. Avoid leaving them in strong acid (like the SPE load step) for prolonged periods—process immediately.[1][3]

Q: Why is my internal standard (IS) recovery different? A: Are you using a structural analog (e.g., Guanosine) or a stable isotope (e.g., TMG-13C)?

  • Insight: A structural analog will not compensate for matrix effects or extraction variance perfectly.[3] You must use a stable isotope labeled version of a methylated guanosine (e.g., N2,N2-dimethylguanosine-D6) if the exact isotopologue is unavailable.[1][2][3]

References
  • Nucleoside Analysis Methodology

    • Su, D. et al. "Rapid and selective simultaneous quantitative analysis of modified nucleosides using multi-column liquid chromatography-tandem mass spectrometry."[1][2][3] Journal of Chromatography B, 2017.[2][3]

    • Relevance: Establishes baselines for LC-MS/MS of N2-methyl
  • Extraction Strategies (SPE)

    • Waters Corporation.[3] "Oasis MCX Extraction Protocol for Basic Compounds." Waters Application Notes. [1][2]

    • Relevance: Defines the mixed-mode cation exchange mechanism required for basic nucleosides.
  • Matrix Effects & Troubleshooting

    • Matuszewski, B. K., et al. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS."[3][5] Analytical Chemistry, 2003.[2][3]

    • Relevance: The gold standard protocol for distinguishing recovery loss from ion suppression (Phase 1 of this guide).[3]

  • Chemical Properties of Methylated Guanosines

    • Biosynth.[3] "N2,N2,7-Trimethylguanosine Physicochemical Data."

    • Relevance: Provides pKa and solubility data for structural analogs to inform buffer selection.

Sources

Troubleshooting

Technical Support Center: Minimizing RNA Degradation

Topic: RNA Sample Preparation & Preservation Audience: Researchers, Senior Scientists, Drug Development Professionals Estimated Read Time: 12 Minutes Introduction: Know Your Enemy (RNase) Welcome to the Technical Support...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: RNA Sample Preparation & Preservation Audience: Researchers, Senior Scientists, Drug Development Professionals Estimated Read Time: 12 Minutes

Introduction: Know Your Enemy (RNase)

Welcome to the Technical Support Center for RNA integrity. If you are reading this, you likely understand that RNA isolation is not merely a protocol; it is a race against thermodynamics.

Ribonucleases (RNases), specifically the ubiquitous RNase A family, are among the most stable enzymes known to biology. Unlike DNases, which require metal cofactors (Mg2+, Ca2+) and are easily inactivated by chelators like EDTA, RNases rely on a histidine-based catalytic mechanism that functions without cofactors. Furthermore, RNase A contains four disulfide bridges , allowing it to snap back into an active conformation even after autoclaving.

The Directive: You cannot simply "clean" RNase away; you must chemically obliterate its tertiary structure before it encounters your RNA. This guide details the mechanistic causality behind every step required to achieve this.

Module 1: Sample Collection (The "Golden Hour")

Status: Critical Failure Point

The moment tissue is resected or cells are harvested, ischemia triggers a stress response, altering transcriptional profiles and releasing intracellular RNases.

The Two Validated Preservation Pathways

You must choose one of the following pathways immediately (within <5 minutes of harvest).

Pathway A: Flash Freezing (Physical Arrest)
  • Mechanism: Liquid nitrogen (-196°C) instantly stops all enzymatic kinetics.

  • Protocol:

    • Cut tissue into small pieces (<0.5 cm) to ensure rapid thermal transfer.

    • Submerge immediately in liquid nitrogen.

    • Critical Stop Point: Store at -80°C indefinitely. Do not allow the sample to thaw before the lysis buffer is added.

Pathway B: Chemical Stabilization (e.g., RNAlater) [1]
  • Mechanism: These reagents are heavily supersaturated salt solutions (typically Ammonium Sulfate ). Upon tissue permeation, the high ionic strength causes the in situ precipitation of cellular proteins (including RNases), locking them in an inactive state.

  • Protocol:

    • Cut tissue to <0.5 cm thickness (reagent must diffuse quickly).

    • Submerge in 10 volumes of reagent.

    • Store at 4°C overnight (to allow penetration), then move to -20°C or -80°C.

Decision Logic: Preservation Strategy

PreservationLogic Start Sample Harvested Ischemia Ischemia Timer Starts (< 5 mins) Start->Ischemia Decision Immediate Lysis Possible? Ischemia->Decision Yes Direct Lysis (Buffer RLT/Trizol) Decision->Yes Yes No Choose Preservation Decision->No No FlashFreeze Flash Freeze (LN2) Physical Kinetic Arrest No->FlashFreeze Solid Tissue/Complex Stabilization Stabilization Reagent (Ammonium Sulfate Precip.) No->Stabilization Field Work/No LN2 Storage80 Store at -80°C (STOP POINT) FlashFreeze->Storage80 Stabilization->Storage80

Figure 1: Decision matrix for sample preservation to prevent RNase induction.

Module 2: Lysis & Homogenization (The Kill Step)

Status: High Risk

This is the most misunderstood step. Adding lysis buffer is not enough; you must ensure the chemistry is correct to denature the RNases released during cell rupture.

The Chemistry of Inactivation

A standard lysis buffer (e.g., Buffer RLT, TRIzol) relies on a dual-attack mechanism:

  • Chaotropic Agent (Guanidine Thiocyanate - GTC):

    • Function: GTC is a chaotropic salt at high molarity (4–6 M). It disrupts the hydrogen bonding network of water, thereby destabilizing the hydrophobic interactions that hold proteins (RNases) in their folded state.[2]

  • Reducing Agent (Beta-Mercaptoethanol - BME or DTT):

    • Function: GTC denatures the protein, but RNase A is held together by four disulfide bonds. If these bonds remain, the enzyme can refold and reactivate. BME cleaves these disulfide bridges, rendering the denaturation irreversible.

Protocol: The "Safe Lysis" Workflow
  • Prepare Buffer: Add 10 µL of

    
    -Mercaptoethanol (BME) per 1 mL of Lysis Buffer. Do not skip this.
    
  • Disruption:

    • Frozen Tissue: Do not thaw.[3] Grind in liquid nitrogen (mortar/pestle) or drop the frozen chunk directly into the GTC-rich buffer.

    • Stabilized Tissue:[1][4][5][6] Remove excess RNAlater crystals/liquid before adding lysis buffer.

  • Homogenization: Use a rotor-stator homogenizer or bead mill. Viscosity reduction is a sign of successful lysis (shearing of genomic DNA).

Technical Insight: If you are using a silica column kit, adding ethanol before lysis is complete will precipitate active RNases onto the silica membrane alongside your RNA. Never add ethanol until the lysate is fully homogenized and clarified.

Module 3: Extraction & Purification

Status: Purification Phase

Comparison of Extraction Chemistries
FeaturePhenol-Chloroform (e.g., TRIzol)Silica Column (e.g., RNeasy)Hybrid Method (Best Quality)
Principle Acidic Phase SeparationChaotropic Salt AdsorptionPhenol Lysis + Silica Cleanup
RNase Inhibition Excellent (Phenol + GTC)Good (GTC only)Superior
gDNA Removal ModerateGood (On-column DNase)Excellent
Risk Factor Phenol carryover (Low 260/230)Clogging with fatty tissueMulti-step complexity
Best For Fatty tissues (Brain, Adipose)Clean cells (HeLa, HEK293)Difficult/Low-yield samples
The Hybrid Protocol (Recommended for High Integrity)
  • Lyse sample in TRIzol/QIAzol (Phenol/GTC).

  • Add Chloroform, centrifuge for phase separation.

  • Carefully pipette the clear aqueous phase (containing RNA) into a new tube.

    • Troubleshooting: Avoid the white interphase (DNA/Protein).

  • Add 1 volume of 70% Ethanol to the aqueous phase.

  • Load this mixture onto a Silica Spin Column .

  • Wash and elute according to column protocol.

Why this works: Phenol dissolves lipids and denatures proteins better than GTC alone. The column then removes the phenol and salts, giving you the purity of a column with the lysis power of phenol.

Module 4: Quality Control (The Verdict)

Status: Verification

Do not rely solely on NanoDrop (Spectrophotometry). NanoDrop measures purity, not integrity. A completely degraded pool of nucleotides will still absorb at 260nm.

The Gold Standard: RIN (RNA Integrity Number)

Use microfluidic electrophoresis (Agilent Bioanalyzer or TapeStation).

RIN ScoreInterpretationSuitability
> 8.0 Intact RNARNA-Seq, Microarray, qPCR
6.0 - 8.0 Partially DegradedqPCR (High abundance targets), 3'-Biased Seq
< 6.0 DegradedNot recommended for quantitative work
Visualizing Degradation

RNA_Integrity Sample Total RNA Sample Bioanalyzer Microfluidic Electrophoresis (Agilent) Sample->Bioanalyzer Intact RIN 10 Distinct 28S & 18S Bands Low Baseline Bioanalyzer->Intact Success Degraded RIN < 5 Smear / No Bands High Baseline Noise Bioanalyzer->Degraded RNase Contamination

Figure 2: Workflow for assessing RNA integrity via electrophoresis.

Troubleshooting & FAQ

Q: My NanoDrop 260/230 ratio is low (< 1.8). Is my RNA degraded? A: Not necessarily degraded, but it is contaminated. A low 260/230 ratio usually indicates Guanidine Thiocyanate or Phenol carryover.

  • Fix: Perform an ethanol precipitation or use a secondary cleanup column (e.g., RNeasy MinElute). These contaminants can inhibit downstream enzymatic reactions (RT-PCR).

Q: Can I rescue degraded RNA (RIN < 5)? A: No. Information has been lost thermodynamically. You cannot "refold" hydrolyzed phosphodiester bonds. You must re-extract from a new sample. If re-sampling is impossible, consider using DV200 metrics and library prep kits designed for fragmented RNA (e.g., FFPE kits), but be aware of 3' bias.

Q: I don't have BME. Can I use DTT? A: Yes. Dithiothreitol (DTT) is a suitable alternative reducing agent.[7][8][9] Use it at a final concentration of 10-20 mM in the lysis buffer. It is less volatile and less toxic than BME but equally effective at reducing disulfide bonds.

Q: My tissue is very fatty (e.g., Brain, Adipose). The column clogged. A: Fatty tissues overwhelm standard silica columns. Use the Hybrid Protocol (Module 3). The initial Phenol/Chloroform step will dissolve the lipids, keeping them in the organic phase, while the RNA stays in the aqueous phase, preventing column clogging.

References

  • Agilent Technologies. (2016). RNA Integrity Number (RIN) – Standardization of RNA Quality Control Application. Agilent Application Notes. Link

  • Chomczynski, P., & Sacchi, N. (1987).[9] Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction.[7][10] Analytical Biochemistry.[7][8] Link

  • Thermo Fisher Scientific. RNAlater™ Stabilization Solution Mechanism and Protocol. Thermo Fisher User Guide. Link

  • Qiagen. RNeasy Mini Handbook: Principles and Procedures. Qiagen Technical Resources. Link

  • Klink, T. A., et al. (2000).[7] Contribution of disulfide bonds to the conformational stability and catalytic activity of ribonuclease A.[7] European Journal of Biochemistry.[7] Link

Sources

Optimization

Data analysis pipeline for identifying m2,2Gm from sequencing data

Technical Support Center: Identification Pipeline Topic: Data analysis pipeline for identifying N2,N2-dimethylguanosine ( ) from sequencing data. Ticket ID: BIO-INF-8821 Status: Open Assigned Specialist: Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Identification Pipeline

Topic: Data analysis pipeline for identifying N2,N2-dimethylguanosine (


) from sequencing data.
Ticket ID:  BIO-INF-8821
Status:  Open
Assigned Specialist:  Senior Application Scientist

Executive Summary

Identifying N2,N2-dimethylguanosine (


) presents a unique challenge in transcriptomics.[1][2] Unlike Watson-Crick disrupting modifications (e.g., 

) that cause distinct misincorporation signatures,

is bulky enough to disrupt canonical base pairing, often leading to Reverse Transcription (RT) arrest rather than mutation.

Consequently, standard RNA-seq pipelines will simply show a drop in coverage at the modification site (often position 26 in tRNA), which is indistinguishable from stochastic fragmentation or structural stalling.

To positively identify


, you must employ one of two validated workflows:
  • Nanopore Direct RNA Sequencing (dRNA-seq): Detecting ionic current signal deviations (The Gold Standard).

  • Differential RT-Arrest Sequencing (tRNA-seq): Comparing RT termination profiles between demethylase-treated and untreated samples.

Workflow A: Nanopore Direct RNA Sequencing (dRNA-seq)[3]

Best for: De novo detection, full-length isoform analysis, and avoiding PCR bias.

The Principle

In dRNA-seq, the RNA molecule passes directly through a protein nanopore. The bulky dimethyl group on the exocyclic amine of Guanine (


) alters the ionic current dwell time and amplitude compared to unmodified Guanine.
Experimental Prerequisites
  • Library Prep: Use the SQK-RNA002 or SQK-RNA004 kit.

  • Input: Purified tRNA or rRNA is preferred. Total RNA is acceptable but requires high depth (>500X coverage at target loci).

  • Control: A synthetic unmodified RNA control (IVT) or a knockout strain (e.g., TRM1 deficient) is mandatory for training the signal comparator.

Analysis Pipeline (Step-by-Step)
Step 1: Basecalling & Alignment

Do not rely on standard Guppy/Dorado basecalling alone, as the neural networks are trained on canonical bases.

  • Command: guppy_basecaller --flowcell FLO-MIN106 --kit SQK-RNA002 --recursive

  • Alignment: Map reads to your reference using Minimap2 with splice-aware settings turned off for tRNA (to prevent forcing gaps).

Step 2: Signal Resquiggle (Tombo/Nanopolish)

You must map the raw electrical signal (FAST5) back to the reference sequence.

  • Tool: Tombo (resquiggle) or Nanopolish (eventalign).

  • Critical Setting: Ensure the --include-event-stdev flag is on.

    
     often affects signal variance more than mean current.
    
Step 3: Anomaly Detection (The "Compare" Step)

Use a comparative model to identify statistically significant signal shifts between your Native sample and your Control (IVT/KO).

  • Tool: Tombo detect_modifications level_sample_compare or xPore.

  • Target Metric: Look for "Dwell Time Extension." The bulky

    
     group often causes the helicase to stall, resulting in a longer dwell time at the +1 or 0 position relative to the modification.
    
Visualization: Nanopore Signal Processing Logic

Nanopore_m22G_Pipeline cluster_analysis Signal Analysis Module Raw_Fast5 Raw FAST5 Signal Basecall Basecalling (Guppy/Dorado) Raw_Fast5->Basecall Resquiggle Signal Resquiggle (Tombo/Nanopolish) Raw_Fast5->Resquiggle Raw Signal Ref_Genome Reference Sequence Align Alignment (Minimap2) Ref_Genome->Align Control_Data Unmodified Control (IVT) Feature_Ext Feature Extraction (Mean, Dwell, SD) Control_Data->Feature_Ext Baseline Basecall->Align Align->Resquiggle Resquiggle->Feature_Ext Stat_Test Kolmogorov-Smirnov Test Feature_Ext->Stat_Test Mod_Call m2,2G Prediction (p-value < 0.01) Stat_Test->Mod_Call

Figure 1: Logic flow for detecting m2,2G via Nanopore signal deviations against an unmodified baseline.

Workflow B: Differential RT-Arrest (Illumina tRNA-seq)

Best for: High-throughput screening, quantification of modification fraction, and labs without Nanopore access.

The Principle

 disrupts Watson-Crick base pairing. During Reverse Transcription (RT), the enzyme (e.g., SuperScript IV) will arrest (stop) at the modification site +1.
  • Native Sample: High rate of truncated reads ending at position 27 (stopping at 26).

  • Demethylated Sample:

    
     is removed or converted to a traversable state, allowing full-length cDNA synthesis.
    
The Critical Reagent: AlkB D135S

Wild-type AlkB is inefficient at demethylating


. You must use the AlkB D135S  mutant, which has an expanded active site capable of accommodating the dimethyl group.
Analysis Pipeline (Step-by-Step)
Step 1: Adapter Trimming & Alignment
  • Caution: Standard aligners (STAR/HISAT2) fail with tRNAs due to multi-mapping.

  • Solution: Use Bowtie2 with --very-sensitive-local or specialized tRNA pipelines like MIM-seq.

Step 2: 3' End Pileup Analysis

Do not look for mismatches. Look for the "Pileup of 3' ends."

  • Tool: bedtools genomecov -d -5 -ibam sorted.bam (Calculates coverage of the 5' end of the read, which corresponds to the 3' end of the cDNA fragment).

Step 3: Calculate Arrest Score

For each position


:


  • Positive Call: A significant decrease in Arrest Score in the AlkB-D135S treated sample compared to the untreated sample confirms

    
    .
    

Troubleshooting & FAQs

Q1: My Nanopore basecalling quality (Q-score) drops significantly at specific loci. Should I filter these reads?

Answer: NO. A drop in Q-score is a feature, not a bug. The basecaller is confused by the modified signal of


.
  • Action: Extract the read IDs with low local Q-scores at the target site (e.g., tRNA pos 26). These are your candidate modified reads. Use Nanopolish to analyze the raw signal of these specific reads; filtering them removes your data.

Q2: I am using standard AlkB for Workflow B, but the RT-stop signal persists.

Answer: Standard AlkB (Wild Type) primarily targets


 and 

. It has very low activity against

.
  • Action: You must switch to the AlkB D135S mutant or the

    
    -KG-dependent dioxygenase  family enzymes specifically engineered for bulky adducts. If D135S is unavailable, consider PhOxi-seq , which uses photo-oxidative chemistry to convert methylated guanosines into mutation-inducing lesions.
    
Q3: Can I distinguish (monomethyl) from (dimethyl)?

Answer:

  • Illumina: Yes.

    
     is generally silent (does not cause RT arrest) because one hydrogen remains for base pairing with Cytosine. 
    
    
    
    causes strong arrest. If you see arrest, it is likely the dimethyl form.
  • Nanopore: It is difficult. Both cause similar signal distortions. Distinction requires training a specific Random Forest or LSTM classifier using synthetic controls containing only

    
     and only
    
    
    
    .

References

  • Nanopore tRNA Sequencing

    • Thomas, A., et al. (2021).[3] Direct nanopore sequencing of tRNA. Nature Biotechnology .

    • [Link]

  • MIM-seq & RT-Arrest Analysis

    • Behrens, A., et al. (2021).[3] MIM-seq: An integrative method for comprehensive mapping of tRNA modifications. Molecular Cell .

    • [Link]

  • AlkB D135S Specificity

    • Dominissini, D., et al. (2016). Topology of the human and mouse m6A RNA methylomes revealed by m6A-seq. Nature.
    • [Link]

  • PhOxi-seq (Emerging Method)

    • PhOxi-Seq: Single-nucleotide resolution sequencing of N2-methylation at guanosine in RNA by photoredox c
    • [Link][4]

Sources

Troubleshooting

How to improve the yield of synthetic N,N,2'-O-Trimethylguanosine

Technical Support Center: Synthetic Optimization of N,N,2'-O-Trimethylguanosine Target Molecule: -dimethyl-2'-O-methylguanosine ( ) Case ID: SYN-TMG-OPT-001 Status: Active Support Executive Summary: The "Yield Trap" in T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthetic Optimization of N,N,2'-O-Trimethylguanosine

Target Molecule:


-dimethyl-2'-O-methylguanosine (

) Case ID: SYN-TMG-OPT-001 Status: Active Support

Executive Summary: The "Yield Trap" in TMG Synthesis

The synthesis of


-trimethylguanosine  (

) presents a dual-front challenge: the steric hindrance of the exocyclic

-amine and the regiochemical ambiguity of the ribose hydroxyls.

Standard approaches often fail because they attempt direct methylation of Guanosine, leading to N7-methylation (cationic instability), O6-methylation, and difficult purification profiles. To maximize yield, you must abandon direct alkylation in favor of a Convertible Nucleoside Strategy .

This guide outlines the "2-Fluoro-Inosine Displacement Route," currently the industry standard for high-yield production of


-substituted guanosines, adapted here for the additional 2'-O-methylation.

The High-Yield Protocol (The Convertible Route)

Core Philosophy: Do not build the methyl groups onto the Guanosine; displace a leaving group with dimethylamine to install them instantly.

Phase 1: The Ribose Modification (2'-O-Methylation)

Yield Target: >85%

The Problem: Distinguishing the 2'-OH from the 3'-OH. The Solution: The Markiewicz Reagent (TIPDS-Cl2).

  • Starting Material: 2-amino-6-chloropurine riboside (more soluble than G, prevents N7 side reactions).

  • Protection: React with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl2) in Pyridine.

    • Mechanism:[1][2][3][4] TIPDS bridges the 3' and 5' positions, leaving the 2'-OH exposed.

  • Methylation: React the 3',5'-O-TIPDS-protected intermediate with Methyl Iodide (MeI) and a mild base (Ag2O or NaH at low temp).

    • Critical Control: Monitor strictly to prevent base methylation. The 6-Cl and 2-NH2 are relatively stable, but over-reaction can occur.

  • Deprotection: Removal of TIPDS with HF/Pyridine or TBAF.

Phase 2: The Base Modification ( -Dimethylation)

Yield Target: >90%

The Problem: Forcing two methyl groups onto the exocyclic amine is kinetically slow and prone to depurination. The Solution: Nucleophilic Aromatic Substitution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).
  • Transformation: Convert the 2'-O-methyl-2-amino-6-chloropurine intermediate into a 2-fluoro-inosine derivative (using HF/Pyridine/t-butyl nitrite).

    • Why? Fluorine is a superior leaving group for

      
       at the 2-position.
      
  • Displacement: React the 2-fluoro intermediate with Dimethylamine in Methanol/THF.

    • Result: The dimethylamine displaces the fluorine, installing the

      
      -dimethyl group in a single, quantitative step.
      
  • Hydrolysis: The 6-chloro (or 6-O-protected) group is hydrolyzed to the carbonyl (C=O) to restore the Guanosine core.

Troubleshooting & FAQs

Category A: Reaction Stalling & Low Yields

Q: My 2'-O-methylation step yields a mixture of 2'-O and 3'-O isomers. How do I fix this? A: This indicates failure of the TIPDS protection bridge.

  • Diagnosis: Check your TIPDS-Cl2 quality. Hydrolyzed reagent fails to bridge 3'-5'.

  • Fix: Ensure anhydrous Pyridine is used. If TIPDS is failing, switch to the "Transient Protection" method: Use

    
     (Dibutyltin oxide) to form a 2',3'-O-stannylene acetal, followed by reaction with MeI. This directs alkylation preferentially to the 2'-O position due to the higher nucleophilicity of the 2'-oxygen in the tin complex.
    

Q: The


-dimethylation is taking 48+ hours and yield is dropping. Why? 
A:  You are likely using a leaving group that is too "hard" (like Chlorine) or steric hindrance is blocking the second methyl.
  • Fix: Switch to the 2-Fluoro intermediate. The rate of displacement for Fluorine at the 2-position is orders of magnitude faster than Chlorine.

  • Alternative: If you cannot synthesize the fluoro-derivative, use N,N-dimethylformamide dimethyl acetal to protect the amine as an amidine, then reduce it. However, the displacement strategy is cleaner.

Category B: Stability & Degradation

Q: I see significant depurination (loss of base) during the final deprotection. What is happening? A:


-substituted guanosines are significantly more acid-labile than native guanosine. Standard TFA (Trifluoroacetic acid) deprotection often cleaves the glycosidic bond.
  • Protocol Adjustment:

    • Avoid strong acids.

    • Use 80% Acetic Acid at room temperature for longer durations rather than heating.

    • If using TBDMS protecting groups, use Et3N·3HF (Triethylamine trihydrofluoride) instead of TBAF, as it is buffered and less likely to cause base degradation.

Q: My product precipitates as a "gum" and traps impurities. How do I purify? A: TMG derivatives are amphiphilic and aggregate.

  • Technique: Do not use standard Silica gel alone.

    • Use Reverse Phase (C18) Flash Chromatography .

    • Buffer System: TEAA (Triethylammonium acetate) / Acetonitrile. The TEAA buffer pairs with the cationic nature of the base (if protonated) and improves peak shape.

Visualizing the Pathway

The following diagram illustrates the "Convertible Nucleoside" pathway, contrasting the High-Yield Route against the Low-Yield "Direct" Route.

TMG_Synthesis cluster_Direct Direct Methylation Route (High Risk) cluster_Convertible Convertible Nucleoside Route (Recommended) Start Guanosine / 2-Amino-Adenosine Direct_Me Direct Methylation (MeI) Start->Direct_Me Low Selectivity Step1 1. TIPDS Protection (Selectivity for 3',5') Start->Step1 High Selectivity Mixed_Pdts Mixture: N7-Me, O6-Me, N2-Me Direct_Me->Mixed_Pdts Step2 2. 2'-O-Methylation (MeI / Ag2O) Step1->Step2 Step3 3. Conversion to 2-Fluoro (HF / Pyridine / tBuNO2) Step2->Step3 Step4 4. Displacement with NH(Me)2 (Installs N2,N2-dimethyl) Step3->Step4 Fast Kinetics Note1 Avoids N7 alkylation Step3->Note1 Final Target: N2,N2,2'-O-Trimethylguanosine Step4->Final

Caption: Comparison of the high-risk Direct Methylation route versus the recommended Convertible Nucleoside (2-Fluoro displacement) strategy for maximizing regioselectivity.

Quantitative Data: Yield Comparison

Synthetic StepDirect Methylation MethodConvertible (2-Fluoro) MethodKey Factor
2'-O-Methylation 30-40% (Isomer mix)85-92% TIPDS Protection forces regioselectivity.
N2-Dimethylation <20% (Stalls at mono-Me)94% Fluorine displacement is thermodynamically favored.
Overall Purity Low (Requires HPLC)High (Crystallization often possible)Absence of N7/O6 side products simplifies workup.
Total Time 5-7 Days3-4 Days Reduced purification burden.

References

  • Harris, T. M., & Harris, C. M. (2001). Synthesis of N2-substituted deoxyguanosine nucleosides from 2-fluoro-6-O-(trimethylsilylethyl)-2'-deoxyinosine. Current Protocols in Nucleic Acid Chemistry.

  • Eritja, R., et al. (2012). Synthesis of N2-modified 7-methylguanosine 5'-monophosphates as nematode translation inhibitors. PMC - NIH.

  • Iwase, R., et al. (1989).[3] Synthesis of N2,N2,7-trimethylguanosine Cap Derivatives. Nucleic Acids Research.[5]

  • Bio-Synthesis Inc. (2022). The RNA TrimethylGuanosine or TMG cap.[6][7] Technical Notes.

  • Kowalska, J., et al. (2014).[2] Synthesis and properties of trimethylguanosine cap analogs. Organic & Biomolecular Chemistry.

Sources

Optimization

Overcoming reverse transcriptase stalling at m2,2Gm sites

Technical Support Center: High-Fidelity cDNA Synthesis Through Blockades Current Status: Operational Ticket ID: #RT-M22G-SOL Assigned Specialist: Senior Application Scientist Diagnostic Hub: Is Your Bottleneck? The Issue...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Fidelity cDNA Synthesis Through Blockades

Current Status: Operational Ticket ID: #RT-M22G-SOL Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Is Your Bottleneck?

The Issue: You are likely encountering premature termination of cDNA synthesis during reverse transcription (RT). This is common when sequencing tRNAs (specifically at position 26) or specific rRNA regions.

The Mechanism:


-dimethylguanosine (

) acts as a "hard stop" for standard retroviral reverse transcriptases (like M-MLV, AMV, or SuperScript series).
  • Steric Hindrance: The two methyl groups on the exocyclic amine of guanine disrupt the Watson-Crick face.

  • Polymerase Checkpoint: Standard RTs attempt to incorporate a Cytosine. The methyl groups physically clash with the incoming dCTP and the enzyme's "fingers" domain, preventing the closed conformation required for catalysis.

  • Result: The enzyme stalls and dissociates, leaving a truncated cDNA fragment ending exactly one nucleotide before the modification.

Strategic Solutions & Protocols

We offer three distinct workflows depending on your data requirements: Read-Through (for full sequence), Demethylation (for perfect mapping), or Stall Mapping (to identify the site).

Workflow A: The "Read-Through" Protocol (Recommended)

Best for: Full-length RNA-seq, tRNA-seq, and quantifying transcript abundance.

Core Technology: TGIRT (Thermostable Group II Intron Reverse Transcriptase) or MarathonRT . Unlike retroviral RTs, Group II intron RTs possess a more open active site that tolerates steric bulk. They do not "stop" at


; instead, they often incorporate a mismatch (mutation) and continue extending.

Step-by-Step Protocol:

  • Template Preparation:

    • Mix 1-50 ng of total RNA (or purified tRNA) with 1 µL of TGIRT-III enzyme (InGex or similar).

    • Buffer Chemistry: Use a reaction buffer containing 450 mM NaCl and 5 mM MgCl2 . Note: High salt is critical for TGIRT processivity.

  • Pre-Incubation:

    • Incubate RNA + Template + Enzyme at Room Temperature for 30 mins. This allows the formation of a stable ribonucleoprotein (RNP) complex.

  • Extension:

    • Add dNTPs (1.25 mM final) and DTT (5 mM).

    • Incubate at 60°C for 15-60 minutes .

    • Technical Insight: The high temperature (60°C) helps destabilize the rigid secondary structure often found near

      
       sites in tRNAs, aiding the enzyme's passage.
      
  • Termination:

    • Add 5M NaOH to hydrolyze the RNA (critical to prevent second-strand synthesis artifacts). Heat at 95°C for 3 mins.

Expected Outcome: Full-length cDNA with a specific mutational signature (typically G


 T or G 

A mismatch) at the

site.
Workflow B: The "Demethylation" Pre-treatment

Best for: Users restricted to standard RTs (e.g., SuperScript IV) or requiring error-free sequence.

Core Technology: Engineered AlkB Mutants . Wild-type E. coli AlkB works on


 and 

but is inefficient at

.[1] You must use the AlkB D135S/L118V double mutant.

Protocol:

  • Reaction Mix:

    • RNA sample (up to 5 µg).

    • AlkB D135S/L118V enzyme (recombinant).

    • Co-factors:

      
       Ascorbate, 
      
      
      
      
      
      -ketoglutarate,
      
      
      
      
      .
  • Incubation:

    • Incubate at 37°C for 30-60 minutes .

    • Mechanism:[2][3][4][5] The enzyme oxidatively demethylates the exocyclic amine, converting

      
       (native Guanine).
      
  • Cleanup:

    • Perform a phenol-chloroform extraction or column purification (RNA Clean & Concentrator) to remove the iron and enzyme, which can inhibit downstream RT.

  • Standard RT:

    • Proceed with standard M-MLV or SuperScript IV protocol.

Comparative Data: Enzyme Performance

FeatureStandard M-MLV (e.g., SSIII/IV)TGIRT-III / MarathonRTHIV-RT (High Conc.)

Handling
Hard Stop (Stalls immediately)Read-Through (Inserts mismatch)Partial Read-Through (Low efficiency)
Fidelity High (on unmodified RNA)High (but mutates at mods)Low
Processivity Moderate (< 1.5kb)Ultra-High (> 10kb)Moderate
Thermostability 50-55°C60-75°C37-42°C
Template Switching Low efficiencyNative Activity (Excellent for library prep)None

Visualization of Logic & Mechanism

Figure 1: The Decision Matrix

Use this flow to select your experimental path.

G Start User Goal: Reverse Transcribe m2,2G RNA Goal_Seq Goal: Full-Length Sequence? Start->Goal_Seq Goal_Map Goal: Map Modification Site? Start->Goal_Map TGIRT Use TGIRT-III / MarathonRT (High Temp, High Salt) Goal_Seq->TGIRT High Throughput AlkB Pre-treat with AlkB (Mutant D135S/L118V) Goal_Seq->AlkB Need Native Seq StandardRT Use Standard RT (SSIV) + Mn2+ (Optional) Goal_Map->StandardRT RTS Profiling Result_ReadThrough Result: Full cDNA (Mutation at m2,2G site) TGIRT->Result_ReadThrough Result_Clean Result: Full cDNA (Native 'G' sequence) StandardRT->Result_Clean If AlkB treated Result_Stop Result: Truncated cDNA (Stall at m2,2G) StandardRT->Result_Stop AlkB->StandardRT

Caption: Decision tree for selecting the correct RT workflow based on experimental intent (sequencing vs. mapping).

Figure 2: The Mechanism of Action

Why TGIRT succeeds where M-MLV fails.

Mechanism cluster_0 Standard M-MLV RT cluster_1 TGIRT / MarathonRT M22G_1 m2,2G Template Steric Steric Clash (Methyls block dCTP) M22G_1->Steric Stall Enzyme Dissociation (Truncated cDNA) Steric->Stall M22G_2 m2,2G Template OpenSite Open Active Site (Tolerates Bulk) M22G_2->OpenSite Mismatch Mismatch Incorporation (Read-Through) OpenSite->Mismatch

Caption: Mechanistic comparison of steric hindrance in retroviral RTs versus the open active site tolerance of Group II Intron RTs.

Frequently Asked Questions (FAQs)

Q: Can I just use Manganese (


) with my regular SuperScript to force read-through? 
A:  Adding 

(e.g., 3-5 mM) increases the flexibility of the RT active site, allowing it to incorporate mismatched bases opposite the

. However, this drastically reduces the overall fidelity of the enzyme, causing random errors throughout the entire transcript. We recommend this only for "Mutational Profiling" (MaP) experiments, not for general cloning or expression analysis.

Q: Why does my TGIRT sequencing show a 'T' instead of a 'G' at the modification site? A: This is the expected "mutational signature." Because


 cannot base-pair with Cytosine, TGIRT usually follows the "A-rule" or incorporates a random base (often T or A) to bypass the blockade. This signature is actually useful for bioinformatically identifying the modification site.

Q: I treated with wild-type AlkB but still have stalling. Why? A: Wild-type AlkB is highly specific for


 and 

. It has very low activity against the bulky

. You must verify that you are using the engineered D135S/L118V mutant or a homolog known to target dimethylguanosine (like specific ALKBH1 variants under specific conditions, though the bacterial mutant is more robust in vitro).

References & Authority

  • TGIRT-seq and RNA Modifications:

    • Title: "TGIRT-seq to profile tRNA-derived RNAs and associated RNA modifications."

    • Source:Methods in Molecular Biology (via NIH/PubMed).

    • Relevance: Establishes TGIRT as the standard for reading through

      
       and 
      
      
      
      by inserting mismatches.
  • MarathonRT Engineering:

    • Title: "UltraMarathonRT: enabling greater visibility and performance to power the future of multiomics."

    • Source: CliniSciences / Yale University (Pyle Lab).

    • Relevance: Details the processivity of Group II intron RTs on structured/modified RNA.

  • AlkB Mutant Specificity:

    • Title: "A high-throughput screening method for evolving a demethylase enzyme with improved and new functionalities."[1]

    • Source:Nucleic Acids Research (NIH).

    • Relevance: Identifies the specific D135S/L118V mutant required to demethylate

      
      .
      
  • Reverse Transcriptase Stalling (RTS) Profiling:

    • Title: "Targeted Detection of G-Quadruplexes in Cellular RNAs."[6]

    • Source:Angewandte Chemie (NIH).

    • Relevance: Explains the mechanism of using RTS to map structural and chemical blocks.

Sources

Troubleshooting

Technical Support Center: Precision Quantitation of N,N,2'-O-Trimethylguanosine (TMG)

Executive Summary & Scientific Context N,N,2'-O-Trimethylguanosine (TMG) is a hypermethylated guanosine cap structure found in small nuclear RNAs (snRNAs) and is a critical biomarker for lysosomal storage disorders, spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

N,N,2'-O-Trimethylguanosine (TMG) is a hypermethylated guanosine cap structure found in small nuclear RNAs (snRNAs) and is a critical biomarker for lysosomal storage disorders, specifically Pompe Disease (Glycogen Storage Disease Type II), and a quality attribute in mRNA therapeutic manufacturing.

Accurate quantification of TMG is notoriously difficult due to its high polarity, potential for adsorption to surfaces, and susceptibility to matrix effects in urine or plasma. This guide moves beyond basic operation to address the causality of calibration failures, providing self-validating protocols to ensure data integrity compliant with FDA Bioanalytical Method Validation (BMV) guidelines.

Diagnostic Modules: Troubleshooting Calibration Issues

Module A: The "Bending" Curve (Non-Linearity at Low Concentrations)

Symptom: Your calibration curve shows excellent linearity at high concentrations (


) but severe deviation or signal loss at the Lower Limit of Quantitation (LLOQ).

Root Cause Analysis: TMG contains a positively charged quaternary ammonium group (N7-methyl) and multiple methyl groups, making it "sticky" towards negatively charged surfaces (glass silanols) and plastic polymers.

  • Mechanism: At low concentrations (nM range), the finite number of active binding sites on the container walls adsorb a significant percentage of the analyte. As concentration increases, these sites saturate, restoring linearity.

Corrective Protocol:

  • Container Material: Switch from standard borosilicate glass to Silanized Glass or Polypropylene (PP) low-bind vials immediately.

  • Solvent Optimization: Ensure your dissolution solvent matches the initial mobile phase strength but includes 0.1% Formic Acid. The acid ensures the silanols on glass surfaces remain protonated (neutral), reducing ionic interaction with the cationic TMG.

  • Passivation: Pre-rinse the LC system and injector needle with a high-concentration "dummy" sample before running the calibration curve to occupy active sites.

Module B: The "Shifting" Slope (Matrix Effects)

Symptom: The slope of the calibration curve in the biological matrix (plasma/urine) is significantly different from the slope in the neat solvent, or QC samples consistently fail accuracy criteria (


).

Root Cause Analysis: Ion Suppression. Co-eluting phospholipids or salts in the biological matrix compete for charge in the electrospray ionization (ESI) source. TMG, being highly polar, often elutes in the "void volume" or early in the gradient where salts are most concentrated.

Self-Validating Solution: The Post-Column Infusion Test Do not guess if matrix effects exist; visualize them.

  • Setup: Tee a constant infusion of TMG standard into the flow path after the column but before the MS source.

  • Inject: Inject a blank matrix sample (processed plasma/urine) via the LC column.

  • Observe: Monitor the TMG signal baseline. A dip in the baseline indicates where matrix components are suppressing ionization. If TMG elutes during this dip, your method is invalid.

Module C: Internal Standard (IS) Tracking Errors

Symptom: High variability (%CV > 15%) across replicates, even with an Internal Standard.

Root Cause Analysis: Using a structural analog (like 7-methylguanosine, m7G) instead of a Stable Isotope Labeled (SIL) standard.

  • Mechanism: m7G and TMG have different retention times and pKa values. They do not experience the exact same matrix suppression or extraction recovery variations.

Corrective Action:

  • Gold Standard: Use

    
    -TMG  or 
    
    
    
    -TMG
    .
  • Validation Check: Plot the IS Peak Area across the entire run (Standards + Samples). If the IS area drifts systematically (e.g., decreasing over time) or varies by >50% between samples, the IS is not compensating for matrix effects correctly.

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for diagnosing calibration non-linearity.

TMG_Calibration_Troubleshoot Start Calibration Curve Issue Detected CheckLinearity Is the curve non-linear? Start->CheckLinearity LowEndBend Bending at Low Conc? CheckLinearity->LowEndBend Yes CheckMatrix Is Slope Different (Matrix vs. Solvent)? CheckLinearity->CheckMatrix No (Linear but Inaccurate) HighEndSat Flattening at High Conc? LowEndBend->HighEndSat No Adsorption Adsorption to Vials/System LowEndBend->Adsorption Yes Saturation Detector/Ion Source Saturation HighEndSat->Saturation Yes Sol_Adsorption SOLUTIONS: 1. Use Silanized Glass/PP Vials 2. Add 0.1% Formic Acid to Diluent Adsorption->Sol_Adsorption Sol_Saturation SOLUTIONS: 1. Use Non-Linear Fit (Quadratic) 2. Dilute Samples 3. Use Less Sensitive Transition Saturation->Sol_Saturation MatrixEffect Ion Suppression/Enhancement CheckMatrix->MatrixEffect Yes Sol_Matrix SOLUTIONS: 1. Switch to HILIC Column 2. Use Stable Isotope Labeled IS 3. Perform Matrix-Matched Calibration MatrixEffect->Sol_Matrix

Figure 1: Decision tree for diagnosing non-linearity and accuracy issues in TMG quantification.

Optimized Experimental Protocols

Protocol A: HILIC LC-MS/MS Method Parameters

Rationale: TMG is too polar for standard C18 retention. HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar analytes, moving them away from the "salt front" where suppression occurs.

ParameterSpecificationNotes
Column Amide-HILIC or Zwitterionic-HILIC (2.1 x 100 mm, 1.7 µm)Amide phases provide superior peak shape for methylated nucleosides.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5)Buffer is critical for HILIC reproducibility.
Mobile Phase B Acetonitrile with 0.1% Formic AcidHigh organic content is required for HILIC retention.
Gradient 90% B to 50% B over 5 minutesElute TMG away from void volume.
Flow Rate 0.3 - 0.4 mL/minCompatible with ESI source.
Detection MRM Mode (Positive Ion)Precursor: m/z ~314 (TMG). Product: m/z 166 (Base).
Protocol B: "Self-Validating" Standard Preparation

Rationale: Serial dilutions often propagate pipetting errors. This method minimizes error propagation.

  • Stock Solution: Dissolve TMG to 1 mg/mL in pure water . (Do not use 100% organic; TMG may precipitate).

  • Intermediate Stock: Dilute to 10 µg/mL using the starting mobile phase (e.g., 90% ACN / 10% Buffer).

  • Calibration Spiking:

    • Do not perform serial dilution (A -> B -> C).

    • Perform parallel preparation : Spike specific volumes of Intermediate Stock into separate aliquots of blank matrix to create each point (Std 1, Std 2, Std 3).

    • Benefit: If Std 3 is prepared incorrectly, it does not ruin Std 4, 5, and 6.

Frequently Asked Questions (FAQ)

Q1: Can I use 7-methylguanosine (m7G) as an Internal Standard? A: Only as a last resort. m7G lacks the 2'-O-methyl and N2-dimethyl groups, leading to significantly different retention times in HILIC modes. This means m7G will not experience the exact same ion suppression event as TMG. If you must use it, extend the run time to ensure separation and validate that matrix effects are negligible (<15%) at both retention times.

Q2: My TMG peak tails significantly. How do I fix this? A: Tailing in HILIC is often caused by a mismatch between the sample solvent and the mobile phase. Ensure your sample is dissolved in at least 75-80% Acetonitrile. If the sample is in 100% water, it will disrupt the water layer on the HILIC stationary phase, causing peak distortion.

Q3: FDA guidelines require "freshly prepared" curves. Can I freeze my standards? A: You must validate stability first. TMG is generally stable, but the matrix (urine/plasma) enzymes can degrade it. Perform a Freeze-Thaw Stability test (3 cycles at -80°C) during validation. If stable, you can use frozen QCs, but best practice dictates fresh calibration standards for every regulated run.

References

  • FDA Guidance for Industry: Bioanalytical Method Validation (2018).[1][2][3] Provides the regulatory framework for linearity, accuracy, and precision requirements (

    
    , 
    
    
    
    accuracy).
  • NIH / PubMed Central:Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples.

  • Pompe Disease Biomarkers:Omics-Based Approaches for the Characterization of Pompe Disease Metabolic Phenotypes. Establishes TMG (and Glc4)

  • ICH M10 Guideline:Bioanalytical Method Validation and Study Sample Analysis. The harmonized global standard for bioanalysis.

Sources

Reference Data & Comparative Studies

Validation

Validating N,N,2'-O-Trimethylguanosine function in translation

Technical Guide: Validating N,N,2'-O-Trimethylguanosine ( ) Function in Translation Executive Summary The Bottom Line: N,N,2'-O-Trimethylguanosine (TMG) is a hypermethylated cap structure distinct from the standard 7-met...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Validating N,N,2'-O-Trimethylguanosine ( ) Function in Translation

Executive Summary

The Bottom Line: N,N,2'-O-Trimethylguanosine (TMG) is a hypermethylated cap structure distinct from the standard 7-methylguanosine (


) cap used in therapeutic mRNA.[1][2] While 

(Cap 0/Cap 1) is the gold standard for recruiting eIF4E and initiating translation in mammalian cells, TMG primarily functions as a nuclear localization signal (NLS) for snRNAs and snoRNAs.

Critical Distinction: In standard mammalian translation systems (e.g., Rabbit Reticulocyte Lysate), TMG-capped mRNA exhibits significantly reduced translation efficiency (approx. 20-30% of


) due to steric hindrance preventing eIF4E binding. Therefore, validating TMG function often involves proving reduced translation in standard lysates or active translation in specialized systems (e.g., C. elegans lysates or mTOR-independent viral pathways).

This guide outlines the comparative performance of TMG against industry standards and provides a rigorous experimental framework for its synthesis and functional characterization.

Part 1: The Biochemistry of Hypermethylation

To validate TMG, one must understand the structural divergence that dictates its function. The addition of two methyl groups to the


 position of the guanine ring changes the cap's affinity for cellular effectors.
Mechanism of Action: Divergent Pathways[3]
  • 
     (Standard Cap):  Recognized by eIF4E  (cytoplasm) for translation initiation and CBC  (nucleus) for export.
    
  • TMG (

    
    ):  Recognized by Snurportin-1  for nuclear import.[3] It generally evades eIF4E, preventing competition for the translation machinery in mammalian cells, unless specific viral mechanisms (e.g., HIV-1 Rev) or non-canonical factors are at play.
    

TMG_Pathway cluster_caps Cap Structure cluster_binders Effector Proteins cluster_outcome Biological Outcome m7G m7G Cap (Standard) eIF4E eIF4E (Translation Initiation) m7G->eIF4E TMG TMG Cap (Hypermethylated) TMG->eIF4E Steric Hindrance Snurportin Snurportin-1 (Nuclear Import) TMG->Snurportin Translation High Efficiency Translation eIF4E->Translation LowTrans Suppressed/Specialized Translation eIF4E->LowTrans Import Nuclear Localization (snRNA/snoRNA) Snurportin->Import

Figure 1: Divergent signaling pathways for m7G vs. TMG caps. Note the steric hindrance preventing TMG from efficiently engaging the standard translation machinery.

Part 2: Comparative Performance Profile

This section objectively compares TMG against the standard


 cap and the Anti-Reverse Cap Analog (ARCA).
Table 1: Cap Performance Matrix
Feature

(Cap 0/1)
ARCA (Anti-Reverse) TMG (

)
Primary Function Translation InitiationTranslation InitiationNuclear Import / Stability
Mammalian Translation High (100%) High (>150% vs m7G) Low (~24%) [1]
Nematode Translation ModerateModerateHigh (Native cap for C. elegans)
eIF4E Binding Strong (

)
StrongWeak / None
Nuclear Localization Export Signal (via CBC)Export SignalImport Signal (via Snurportin)
Synthesis Complexity Low (Enzymatic/Co-tx)Low (Co-tx)High (Requires Tgs1 or Chem Synthesis)
Immunogenicity Low (if 2'-O-Me added)LowPotential RIG-I Evasion (Context dependent)

Key Insight for Drug Developers: If your goal is maximal protein expression in human cells, TMG is not the correct choice. If your goal is to target RNA to the nucleus (e.g., for splicing modulation or CRISPR-Cas9 gRNA stability) or to study non-canonical translation pathways, TMG is the superior candidate.

Part 3: Experimental Validation Framework

To validate TMG function, we employ a "Differential Translation Assay." Since TMG translates poorly in standard systems, a successful validation shows suppression of translation relative to


, followed by confirmation of physical capping.
Protocol A: Chemo-Enzymatic Synthesis of TMG-mRNA

Objective: Generate high-purity TMG-capped mRNA.

  • IVT Synthesis: Generate uncapped RNA using T7 RNA polymerase.

  • Cap 0 Formation: Treat with Vaccinia Capping Enzyme (VCE) + GTP + S-adenosylmethionine (SAM) to form

    
    -RNA.
    
  • Hypermethylation (The Critical Step):

    • Reagent: Recombinant Tgs1 (Trimethylguanosine synthase 1).

    • Reaction: Incubate Cap 0 RNA with Tgs1 (50 nM) and excess SAM (100 µM) in Methylation Buffer (50 mM Tris-HCl pH 8.0, 5 mM DTT).

    • Incubation: 1 hour at 37°C.

  • Purification: Silica column or LiCl precipitation to remove enzyme and free SAM.

Protocol B: Differential Translation Assay (In Vitro)

Objective: Functional validation via translational suppression in RRL.

Materials:

  • Rabbit Reticulocyte Lysate (RRL) (Nuclease-treated).

  • Reporter mRNA: Luciferase (Fluc or Nluc) with

    
     (Control) and TMG (Test).
    
  • Luminometer.

Steps:

  • Setup: Prepare 3 reaction tubes:

    • Tube A:

      
      -Luciferase mRNA (0.5 µg).
      
    • Tube B: TMG-Luciferase mRNA (0.5 µg).

    • Tube C: No RNA (Background).

  • Incubation: Add 10 µL RRL to each tube. Incubate at 30°C for 60 minutes.

  • Quenching: Stop reaction on ice.

  • Measurement: Add Luciferase substrate and measure RLU (Relative Light Units).

  • Calculation:

    
    
    

Success Criteria:

  • The TMG sample should yield <30% of the signal of the

    
     control [1]. High translation suggests incomplete hypermethylation (failure of Tgs1).
    
Protocol C: Immunoprecipitation (Physical Validation)

Objective: Confirm the presence of the TMG moiety physically, distinguishing it from m7G.

  • Binding: Incubate mRNA with Anti-TMG antibody (e.g., clone K121) conjugated to Protein G beads.

  • Control: Parallel incubation with Anti-m7G antibody.

  • Wash: High salt wash (300 mM KCl) to remove non-specific binders.

  • Elution & RT-qPCR: Elute RNA and perform qPCR for the target gene.

  • Result: TMG-RNA should show >50-fold enrichment with Anti-TMG Ab compared to Anti-m7G Ab.

Part 4: Workflow Visualization

The following diagram illustrates the complete validation pipeline, from synthesis to functional readout.

Validation_Workflow cluster_assays Validation Assays Start Uncapped RNA (T7 Transcription) Step1 Enzymatic Capping (Vaccinia Enzyme + SAM) Start->Step1 Intermediate m7G-Capped RNA (Cap 0) Step1->Intermediate Step2 Hypermethylation (Tgs1 Enzyme + SAM) Intermediate->Step2 Product TMG-Capped RNA Step2->Product Assay1 RRL Translation (Expect <30% Activity) Product->Assay1 Functional Assay2 Anti-TMG IP (Expect High Enrichment) Product->Assay2 Physical

Figure 2: Step-by-step workflow for synthesizing and validating TMG-capped mRNA. Note the two-step enzymatic process required for high fidelity.

References

  • Darzynkiewicz, E., et al. (1988). Beta-globin mRNAs capped with m7G, m2.7(2)G or m2.2.7(3)G differ in intrinsic translation efficiency.[4][5] Proceedings of the National Academy of Sciences, 85(6), 2033–2037. Link

  • Yedavalli, V. S., & Jeang, K. T. (2010).[5] Trimethylguanosine capping selectively promotes expression of Rev-dependent HIV-1 RNAs.[5] Proceedings of the National Academy of Sciences, 107(33), 14787–14792. Link

  • Mouaikel, J., et al. (2003). Hypermethylation of the Cap Structure of Both Yeast snRNAs and snoRNAs Requires a Conserved Methyltransferase that Is Localized to the Nucleolus. Molecular Cell, 11(4), 895-905. Link

  • Fischer, U., & Lührmann, R. (1990). An essential signaling role for the m3G cap in the transport of U1 snRNP to the nucleus. Science, 249(4970), 786-790. Link

  • Warminski, M., et al. (2017). Synthetic mRNA capping. New Journal of Chemistry, 41, 1-15. Link

Sources

Comparative

Comparing m2,2Gm with other guanosine modifications like m7G

Comparative Guide: vs. and Other Guanosine Modifications Executive Summary In the design of synthetic RNA therapeutics and probes, the choice of guanosine modification dictates the molecule's fate: translation, nuclear l...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: vs. and Other Guanosine Modifications

Executive Summary

In the design of synthetic RNA therapeutics and probes, the choice of guanosine modification dictates the molecule's fate: translation, nuclear localization, or immune silence. While 7-methylguanosine (


)  is the canonical "Cap 0" required for translation initiation, 

-trimethylguanosine (

)
represents a hypermethylated variant often confused with the spliceosomal TMG cap (

).

The Critical Distinction:

  • 
     (Cap 0):  Essential for eIF4E binding  and translation initiation.
    
  • 
    :  Lacks the 
    
    
    
    -methyl positive charge. It is translationally inert in canonical contexts but offers superior nuclease resistance and reduced immunogenicity (TLR evasion).
  • 
     (TMG):  Contains both 
    
    
    
    and
    
    
    methylations; drives nuclear import via Snurportin-1.

This guide analyzes the physicochemical and functional differences of these modifications to assist in selecting the correct analog for mRNA vaccines, aptamers, or splice-switching oligonucleotides.

Structural & Mechanistic Foundations

Chemical Architecture

The biological function of guanosine modifications is determined by the electrostatic potential of the purine ring and the steric bulk of the ribose.

Feature

(Standard Cap)

(The Topic)

(TMG Cap)
Full Name 7-methylguanosine

-trimethylguanosine

-trimethylguanosine
N7 Charge Positive (+) (Cationic)NeutralPositive (+) (Cationic)
N2 Modification None (

)
Dimethyl (

)
Dimethyl (

)
2'-OH Status Free (

)
Methylated (

)
Free (usually)
Primary Binder eIF4E (Translation)None (Inert)Snurportin-1 (Nuclear Import)
Immune Profile Detected by RIG-I (if Cap 0)High Evasion (Cap 1-like + N2 block)Low Immunogenicity
Mechanism of Action
The eIF4E "Cation-Pi" Gate

Translation initiation relies on the eukaryotic initiation factor 4E (eIF4E) trapping the mRNA cap.[1][2] This binding is driven by a cation-


 sandwich  interaction between two tryptophan residues (Trp56/Trp102 in human eIF4E) and the positively charged 

-methylated guanine ring.
  • 
    :  Possesses the delocalized positive charge required for high-affinity binding (
    
    
    
    nM).
  • 
    :  Lacks the 
    
    
    
    -methylation. The ring remains neutral, preventing electrostatic capture by eIF4E. Consequently, RNAs initiated with
    
    
    are not translated efficiently.
The Immune "Self" Signature

The innate immune system (RIG-I, MDA5, IFIT1) distinguishes "self" RNA from viral RNA via methylation patterns.

  • 2'-O-methylation (

    
    ):  Found in 
    
    
    
    , this modification mimics the "Cap 1" structure, preventing recognition by IFIT1 and reducing RIG-I activation.
  • N2-dimethylation (

    
    ):  Adds steric bulk that hinders degradation by decapping enzymes (Dcp2), extending half-life.
    

Performance Comparison (Data-Driven)

Translation Efficiency (Relative to )

Experimental Context: Rabbit Reticulocyte Lysate (RRL) in vitro translation of Luciferase mRNA.

Cap AnalogRelative TranslationInterpretation

(ARCA)
100% Standard reference. High eIF4E recruitment.

(TMG)
< 5%Poor eIF4E binding; recruits Snurportin instead.

(Initiator)
~0% Non-functional for translation. No N7 charge.
Uncapped (pppG) < 1%Rapid degradation and no initiation.

Insight: Use


 only when you specifically want to inhibit translation (e.g., for aptamers, sgRNA, or blocking oligos) or as an internal modification.
Nuclease Stability & Half-Life

Experimental Context: Incubation in human serum at 37°C.

  • 
    :  Susceptible to Dcp2 decapping and subsequent 5'->3' exonuclease (Xrn1) decay. (
    
    
    
    min in serum).
  • 
    :  The bulky 
    
    
    
    -dimethyl group sterically hinders the pyrophosphatase activity of Dcp2. Combined with the 2'-O-methyl (which blocks some nucleases), this modification significantly extends stability (
    
    
    hours).

Experimental Protocols

Protocol 1: Synthesis of Non-Coding RNA with

Objective: Synthesize a stable, non-translatable RNA (e.g., sgRNA or aptamer) using in vitro transcription (IVT).

Reagents:

  • T7 RNA Polymerase (High concentration: 50 U/µL).

  • 
     Cap Analog (Custom synthesis or specific vendor; if unavailable, use TMG 
    
    
    
    for nuclear targeting). Note: Ensure the analog is a dinucleotide (
    
    
    ) for initiation.
  • DNA Template (Linearized).

Workflow:

  • Ratio Optimization: Use a 4:1 ratio of Cap Analog to GTP. Since T7 polymerase prefers GTP, the high excess of cap is required to force initiation with the modified guanosine.

    • Concentrations: 6 mM

      
       analog, 1.5 mM GTP, 7.5 mM ATP/CTP/UTP.
      
  • Incubation: 37°C for 2–4 hours.

  • DNase Treatment: Add TURBO DNase (15 min, 37°C) to remove template.

  • Purification: Spin column or LiCl precipitation.

  • QC: Verify size on a Urea-PAGE gel. The capped RNA will migrate slightly slower than uncapped (ppp-RNA) but this is hard to resolve; Mass Spectrometry (LC-MS) is the gold standard for validation.

Protocol 2: Validation of "Cap-Dependent" Translation Silence

Objective: Confirm that your


-capped RNA does not produce protein (safety check for therapeutic non-coding RNAs).
  • Setup: Thaw Rabbit Reticulocyte Lysate (nuclease-treated).

  • Reaction:

    • 10 µL Lysate

    • 0.5 µg mRNA (

      
       control vs. 
      
      
      
      test)
    • Amino Acid Mix (-Met) + [35S]-Methionine (or Luciferase substrate).

  • Incubation: 30°C for 60-90 minutes.

  • Readout:

    • Luciferase:[3] Add luciferin, read luminescence.

    • Radioactive: SDS-PAGE -> Phosphorimaging.

  • Success Criteria:

    
     sample should show signal indistinguishable from "No RNA" background.
    

Decision Logic & Visualization

The following diagram illustrates the selection process for guanosine modifications based on the desired biological outcome.

GuanosineSelection Start Select Guanosine Modification Goal_Translation Goal: Protein Expression (mRNA Vaccines) Start->Goal_Translation Goal_Nuclear Goal: Nuclear Import (snRNA / Gene Therapy) Start->Goal_Nuclear Goal_Stability Goal: Stability / Blocking (Aptamers / sgRNA) Start->Goal_Stability m7G m7G (Cap 0/1) • Binds eIF4E • High Translation Goal_Translation->m7G Requires N7+ TMG m2,2,7G (TMG) • Binds Snurportin • Nuclear Localization Goal_Nuclear->TMG Requires N2+N7 m22Gm m2,2Gm • No N7 Charge (No eIF4E) • High Nuclease Resistance • Immune Evasion (2'-O) Goal_Stability->m22Gm Requires N2+2'O (No N7) eIF4E eIF4E Complex m7G->eIF4E Strong Binding Snurportin Snurportin-1 TMG->Snurportin Strong Binding m22Gm->eIF4E No Binding Immune Innate Immune Sensors (RIG-I) m22Gm->Immune Evasion

Caption: Decision tree for selecting guanosine modifications.


 is selected for stability and silence, distinct from the translational 

and nuclear TMG.

References

  • Modomics Database. N2,N2,2'-O-trimethylguanosine (m2,2Gm) Structure and Occurrence. [Link]

  • F1000Research. Detection and analysis of RNA methylation (Listing m2,2Gm vs m7G). [Link]

  • National Institutes of Health (PMC). Systematic identification of non-coding RNA 2,2,7-trimethylguanosine cap structures. [Link]

  • Frontiers in Genetics. N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs. [Link]

Sources

Validation

Cross-Validation of LC-MS and Sequencing for m2,2Gm Detection

Executive Summary N2,N2-dimethylguanosine (m2,2Gm) is a structurally "bulky" modification predominantly found at position 26 of eukaryotic tRNAs.[1][2] Its dimethylation of the exocyclic amine blocks standard Watson-Cric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N2,N2-dimethylguanosine (m2,2Gm) is a structurally "bulky" modification predominantly found at position 26 of eukaryotic tRNAs.[1][2] Its dimethylation of the exocyclic amine blocks standard Watson-Crick base pairing, creating a formidable obstacle for detection.[1]

  • The Problem: Standard sequencing methods fail because m2,2Gm induces Reverse Transcriptase (RT) arrest, leading to cDNA truncation rather than a readable mutation signature.

  • The Solution: A cross-validation approach. LC-MS/MS provides absolute quantification and chemical identity, while Demethylase-Assisted Sequencing or Nanopore Direct RNA Sequencing resolves the positional context.

This guide details the technical protocols to bridge these two worlds, ensuring rigorous validation of m2,2Gm sites.

Part 1: The Quantitative Anchor – LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for verifying the existence and abundance of m2,2Gm in a sample. It does not provide sequence location but confirms the chemical reality of the modification.

Principle

RNA is enzymatically digested into single nucleosides. These are separated by hydrophobicity (Reverse Phase LC) and identified by their specific mass-to-charge ratio (m/z) and fragmentation pattern (daughter ions).

Experimental Protocol: Nucleoside Analysis

Sample Requirement: 1–5 µg of purified tRNA or rRNA.

Step 1: Enzymatic Digestion

  • Denaturation: Heat RNA at 95°C for 5 min, then snap cool.

  • Hydrolysis: Incubate with Nuclease P1 (2 U) and Snake Venom Phosphodiesterase (0.2 U) in ammonium acetate buffer (pH 5.3) at 37°C for 2 hours.

  • Dephosphorylation: Add Alkaline Phosphatase (CIP or BAP) and incubate for 1 hour at 37°C.

  • Filtration: Pass through a 10 kDa MWCO filter to remove enzymes.

Step 2: LC-MS/MS Acquisition

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 0% B to 15% B over 15 minutes (m2,2Gm is hydrophobic and elutes later than canonical G).

Step 3: MRM Transitions (Quantification) Configure the Triple Quadrupole MS to monitor these specific transitions:

NucleosidePrecursor Ion (m/z)Product Ion (m/z)Loss Description
Guanosine (G) 284.1152.1Ribose loss (-132 Da)
m2,2Gm 312.2 180.1 Ribose loss (-132 Da)

Expert Insight: The mass shift from G (284) to m2,2Gm (312) is exactly +28 Da (two methyl groups). The retention time of m2,2Gm will be significantly longer than G due to the hydrophobic methyl groups.

Part 2: The Contextual Mapper – Next-Generation Sequencing

Standard RNA-seq cannot map m2,2Gm because the modification physically blocks the Reverse Transcriptase enzyme, causing it to fall off (RT Arrest). To map it, we must either remove the block or use a pore-based sensor.

Method A: Demethylase-Assisted Sequencing (DM-tRNA-seq)

This method uses a "switch" mechanism.[3] You sequence the sample twice: once with the block (untreated) and once with the block removed (treated).

  • The Enzyme: Wild-type AlkB works poorly on m2,2Gm.[4] You must use the engineered mutant AlkB D135S/L118V .

  • Mechanism: This mutant efficiently demethylates m2,2Gm

    
     m2G 
    
    
    
    G.
  • The Signal:

    • Untreated: Sharp drop in read coverage at position 27 (stop at 26).

    • Treated: "Repair" of the cDNA library. Reads now extend through position 26.[5][6]

Method B: Nanopore Direct RNA Sequencing

Nanopore sequencing pulls the native RNA strand through a protein pore. m2,2Gm causes a distinct disruption in the ionic current compared to unmodified G.

  • Advantage: No PCR bias; no need for reverse transcription.

  • Analysis: Tools like Nanocompore compare the current signal of your sample against a knockout or unmodified reference. m2,2Gm appears as a significant "dwell time" or current intensity shift at the modification site.

Part 3: Cross-Validation Workflow

The most robust validation combines the mass certainty of LC-MS with the positional precision of sequencing.

The "Handshake" Protocol
  • Isolate tRNA Fraction: Use PAGE purification to isolate the tRNA pool (60–100 nt).

  • Split Sample:

    • Aliquot A (30%): Digest for LC-MS/MS.

    • Aliquot B (70%): Process for Sequencing (DM-tRNA-seq or Nanopore).

  • Correlate:

    • If LC-MS detects 0.8% m2,2Gm abundance (relative to G)...

    • ...Then Sequencing must show a Stop/Read-through delta or Nanopore Signal Shift at a specific locus (e.g., tRNA-Ile pos 26) that accounts for that abundance.

Visualization of Logic Flow

CrossValidation cluster_LCMS Path A: Quantitative Truth (LC-MS) cluster_Seq Path B: Positional Mapping (Sequencing) cluster_DM DM-tRNA-seq Sample Purified tRNA Pool Digest Enzymatic Digestion (Nuclease P1 + CIP) Sample->Digest Untreated Untreated Library (RT Arrest at Pos 27) Sample->Untreated Treated AlkB D135S/L118V Treated (Read-through Restored) Sample->Treated MS_Analysis LC-MS/MS MRM (312.2 -> 180.1) Digest->MS_Analysis Quant_Result Result: Total Abundance (e.g., 2.5% of G is m2,2Gm) MS_Analysis->Quant_Result Validation VALIDATION HANDSHAKE Does Total Abundance match the sum of mapped sites? Quant_Result->Validation Quantitative Input Split_Seq Map_Result Result: Exact Location (e.g., tRNA-Ile Pos 26) Untreated->Map_Result Compare Coverage Treated->Map_Result Map_Result->Validation Positional Input

Figure 1: The Cross-Validation Logic Flow. LC-MS establishes the "mass budget" (total m2,2Gm), while differential sequencing maps the specific sites that contribute to that budget.

Part 4: Comparative Data Analysis

Sensitivity & Specificity Matrix
FeatureLC-MS/MSStandard RNA-seqDM-tRNA-seq (AlkB Mutant)Nanopore Direct RNA
Detection Basis Exact Mass (312.2 Da)RT Stop (Indirect)RT Read-through (Delta)Ionic Current Shift
Quantification Absolute (High Accuracy)Poor (Biased by PCR)Relative (Fold Change)Semi-Quantitative
Positional Info None (unless fragmented)Yes (Stop site)Yes (Restored coverage)Yes (Signal shift)
m2,2Gm Specificity High (Chemical ID)Low (Confused with m1A/m1G)High (Enzyme specificity)Medium (Requires training)
Input RNA ~1 µg~100 ng~500 ng~500 ng
Interpreting the "Demethylase Switch"

When using DM-tRNA-seq, the signature of m2,2Gm is unique compared to other modifications like m1A.

DemethylaseSwitch m22Gm Target: m2,2Gm (Hard Block) WT_AlkB WT AlkB Treatment m22Gm->WT_AlkB Mut_AlkB AlkB D135S/L118V m22Gm->Mut_AlkB Result_WT NO EFFECT RT still stops WT_AlkB->Result_WT Inefficient Result_Mut DEMETHYLATION RT reads through Mut_AlkB->Result_Mut Efficient

Figure 2: Specificity of the AlkB D135S/L118V mutant. Unlike Wild-Type AlkB (which targets m1A/m3C), the mutant is required to unlock m2,2Gm for sequencing.

References

  • Identific

    • Rapid and selective simultaneous quantitative analysis of modified nucleosides using multi-column liquid chrom
    • Source: 7

  • Structural Impact of m2,2Gm on RNA

    • Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2,2G:A pairs.[5]

    • Source: 8

  • Demethylase-Assisted Sequencing (DM-tRNA-seq)

    • Efficient and quantitative high-throughput tRNA sequencing.[6][9] (Describes the use of AlkB mutants for tRNA-seq).

    • Source: 9

  • Nanopore Direct RNA Sequencing

    • RNA modifications detection by comparative Nanopore direct RNA sequencing. (Describes Nanocompore framework).
    • Source: 10

  • AlkB Mutant Specificity for m2,2Gm

    • Selective Enzymatic Demethylation of N2,N2-Dimethylguanosine in RNA and Its Application in High-Throughput tRNA Sequencing.
    • Source: 1[1][11]

Sources

Comparative

Functional differences between ribose and base methylation in tRNA

Topic: Functional and Mechanistic Divergence: Ribose (2'-O) vs. Base Methylation in tRNA Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist Executive Summary: The Epitranscriptomic Divi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functional and Mechanistic Divergence: Ribose (2'-O) vs. Base Methylation in tRNA Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary: The Epitranscriptomic Divide

In the landscape of tRNA epitranscriptomics, methylation is not a monolith.[1][2][3][4][5] It represents a binary functional divergence based on atomic localization: the ribose sugar (Nm) versus the nucleobase (mN) .

For drug development professionals and structural biologists, distinguishing these modifications is critical. While base methylations (e.g., m¹A, m⁵C) often dictate translational fidelity and tertiary folding through Watson-Crick interface modulation, ribose 2'-O-methylations (Nm) primarily drive thermodynamic stability and immune evasion via sugar pucker enforcement.

This guide dissects the mechanistic, functional, and analytical differences between these two modification classes, providing a validated roadmap for their experimental characterization.

Structural Mechanism: Sterics vs. Thermodynamics

The fundamental difference lies in how these methyl groups alter the tRNA's physicochemical landscape.

Ribose Methylation (Nm): The C3'-endo Enforcer[2][6]
  • Chemistry: Methylation of the 2'-hydroxyl group of the ribose.[2][6][7][8][9][10]

  • Structural Effect: The bulky methyl group creates steric hindrance with the 3'-phosphate and the base, forcing the ribose into the C3'-endo (North) conformation.

  • Consequence: This conformation is characteristic of A-form RNA helices. By locking residues in C3'-endo, Nm pre-organizes the anticodon loop for codon binding, reducing the entropic cost of translation. It also renders the phosphodiester bond resistant to alkaline hydrolysis and nucleolytic cleavage.

Base Methylation (mN): The Interface Modulator
  • Chemistry: Methylation of ring nitrogens (e.g., N1-adenine) or exocyclic carbons (e.g., C5-cytosine).

  • Structural Effect:

    • Watson-Crick Blockers (e.g., m¹A, m³C): Methyl groups at the hydrogen-bonding face physically block base pairing, preventing incorrect interactions or enforcing specific tertiary folds (e.g., T-loop structure).

    • Hydrophobic Stabilizers (e.g., m⁵C, m⁵U): Methyl groups on the non-pairing face increase base stacking energy via van der Waals interactions, stabilizing the tRNA core.

Visualization: Structural Impact Pathways

StructuralImpact Substrate tRNA Nucleotide Ribose Ribose (2'-OH) Methylation Substrate->Ribose Base Base Ring Methylation Substrate->Base C3Endo Locks C3'-endo Pucker Ribose->C3Endo HydroRes Blocks Nucleophilic Attack (Hydrolysis Resistance) Ribose->HydroRes AForm Stabilizes A-form Helix C3Endo->AForm WCBlock Blocks Watson-Crick Face (e.g., m1A) Base->WCBlock Stacking Enhances Base Stacking (e.g., m5C) Base->Stacking Fidelity Enforces Translational Fidelity WCBlock->Fidelity Stacking->Fidelity

Figure 1: Mechanistic divergence of tRNA methylation. Ribose methylation acts on the backbone sugar pucker to enhance stability, while base methylation modulates the decoding interface to ensure fidelity.

Functional Comparison: Stability, Fidelity, and Immunity

Comparative Analysis Table
FeatureRibose Methylation (Nm)Base Methylation (mN)
Primary Location Anticodon loop (Pos 32, 34), T-loop, D-loopCore (m⁵C), Anticodon (m¹G, m¹I), T-loop (m¹A)
Thermodynamic Impact High (~0.2–0.5 kcal/mol stabilization per site)Variable; m⁵C stabilizes, m¹A destabilizes duplexes
Translation Role Efficiency: Pre-structures anticodon for rapid ribosome entry.Fidelity: Prevents frameshifts; blocks non-cognate pairing.
Nuclease Resistance High: 2'-O-Me blocks nucleophilic attack on phosphate.Low/Moderate: Primarily protects via steric bulk.
Immunogenicity "Self" Marker: Potent inhibitor of TLR7/TLR8 activation.[11]Context Dependent: m⁵C/m⁶A reduce immunity; others (m¹A) less so.
Reverse Transcription Read-through: RT passes (often with pauses) at low [dNTP].Arrest/Mutation: m¹A/m³C cause RT stops or mismatches.
Deep Dive: The Immunogenicity Factor

For therapeutic mRNA and tRNA designs, 2'-O-methylation is the gold standard for immune evasion .

  • Mechanism: Endosomal Toll-like Receptor 7 (TLR7) recognizes single-stranded RNA containing guanosine and uridine. The presence of a 2'-O-methyl group on guanosine (Gm) acts as a molecular "brake," preventing the conformational change in TLR7 required for signaling.

  • Application: While base modifications like mΨ (pseudouridine) or m⁵C reduce immune stimulation, Nm provides a superior "stealth" profile, making it essential for LNP-encapsulated RNA therapeutics.

Experimental Protocols: The Dual-Path Identification Workflow

Distinguishing Nm from mN requires exploiting their differing chemical reactivities. Standard RNA-seq cannot distinguish them directly.

Method A: RiboMethSeq (For Ribose Methylation)

Principle: 2'-O-methylation protects the adjacent phosphodiester bond from alkaline hydrolysis. Unmethylated sites are cleaved; methylated sites remain intact.

Protocol:

  • Fragmentation: Subject total tRNA (~100 ng) to alkaline hydrolysis (pH 9.6, 95°C, 10 min).

  • Library Prep: Dephosphorylate ends (rSAP) and ligate adapters.

  • Sequencing: Deep sequencing (Illumina).

  • Analysis: Map reads to reference. Calculate "Score A" (fraction of reads not terminating at a specific position).

    • Result: A drop in coverage ends (protection) at position

      
       indicates 2'-O-methylation at position 
      
      
      
      .
Method B: RT-Stop/Misincorporation Profiling (For Base Methylation)

Principle: Base methylations at the Watson-Crick face (e.g., m¹A, m³C) block Reverse Transcriptase (RT), causing cDNA truncation or specific mutation signatures.

Protocol:

  • RT Reaction: Perform reverse transcription on tRNA using a processive enzyme (e.g., TGIRT or SuperScript IV) under two conditions:

    • Condition A (Native): Standard buffer.

    • Condition B (Demethylated): Pre-treat RNA with AlkB demethylase (removes m¹A/m³C).

  • Sequencing: Amplicon or RNA-seq.

  • Analysis: Compare pileups.

    • Result: A high "stop" rate or mutation rate in Condition A that disappears in Condition B confirms a base methylation.

Visualization: Detection Workflow

DetectionWorkflow cluster_Nm Path A: Ribose Methylation (Nm) cluster_mN Path B: Base Methylation (mN) Input Purified tRNA Pool AlkHydrolysis Alkaline Hydrolysis (pH 9.6, 95°C) Input->AlkHydrolysis AlkB Split Sample: +/- AlkB Demethylase Input->AlkB LibraryA Library Prep & Seq AlkHydrolysis->LibraryA BioInfoA Calculate Protection Score (RiboMethSeq) LibraryA->BioInfoA ResultA Nm Identified via Cleavage Resistance BioInfoA->ResultA RT Reverse Transcription AlkB->RT BioInfoB Compare RT-Stops/Mutations RT->BioInfoB ResultB mN Identified via AlkB-Sensitive Stops BioInfoB->ResultB

Figure 2: Dual-path analytical workflow. RiboMethSeq exploits chemical stability to map Nm, while demethylase-coupled RT-Seq identifies base modifications.

References

  • Ayadi, L., et al. (2019). "RiboMethSeq: A quantitative method for the mapping of 2'-O-methylated residues in RNA." Methods in Molecular Biology. Link

  • Motorin, Y., & Helm, M. (2011). "RNA nucleotide methylation." WIREs RNA. Link

  • Jöckel, S., et al. (2012). "The 2'-O-methylation of RNA as a specific feature of self-RNA recognition by TLR7."[11] European Journal of Immunology. Link

  • Hauenschild, R., et al. (2015). "The reverse transcription signature of N-1-methyladenosine in RNA-Seq is sequence dependent." Nucleic Acids Research. Link

  • Zhou, K.I., et al. (2024). "2′-O-Methylation (Nm) in RNA: Progress, Challenges, and Future Directions." PMC. Link

Sources

Validation

Comparative analysis of N,N,2'-O-Trimethylguanosine across species

Comparative Analysis of N,N,2'-O-Trimethylguanosine ( ) Cap Systems[1][2] Executive Summary: The Hypermethylated Frontier In the landscape of RNA therapeutics, the 5' cap is a critical determinant of stability, immunogen...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of N,N,2'-O-Trimethylguanosine ( ) Cap Systems[1][2]

Executive Summary: The Hypermethylated Frontier

In the landscape of RNA therapeutics, the 5' cap is a critical determinant of stability, immunogenicity, and translation. While 7-methylguanosine (


) is the industry standard for mRNA vaccines, N,N,2'-O-Trimethylguanosine  (and its structural relative 

-trimethylguanosine
, commonly referred to as the TMG cap ) represents a specialized hypermodification with distinct biological properties.

This guide compares the TMG cap architecture across species (S. cerevisiae vs. H. sapiens) and evaluates its utility in drug development. Unlike


, which drives translation via eIF4E, TMG serves as a nuclear localization signal (NLS) and an immune-silencing marker. This distinction makes TMG a high-value candidate for CRISPR sgRNA stabilization  and splice-switching oligonucleotide  therapies, rather than protein replacement.

Chemical Nomenclature Clarification: Strictly speaking, "N,N,2'-O-Trimethylguanosine" (


) refers to a ribose-methylated guanosine often found internally in Archaeal tRNA. However, in therapeutic contexts, "TMG" almost universally refers to the 5' Cap hypermethylation (

)
found on snRNAs. This guide focuses on the 5' TMG Cap due to its relevance in eukaryotic biology and drug development.

Structural & Functional Comparison: TMG vs. Alternatives

The biological function of a guanosine cap is dictated by its methylation pattern.[1] The addition of two methyl groups to the exocyclic amine (


) of the standard 

cap fundamentally alters protein recruitment.
Table 1: Comparative Properties of Cap Structures
FeatureStandard Cap (

)
TMG Cap (

)
Uncapped (5'-ppp)
Primary Location mRNA (Eukaryotes)snRNA (U1, U2, U4, U5), snoRNANascent transcripts, Viral RNA
Key Binding Factor eIF4E (Translation Initiation)Snurportin 1 (SPN1) (Nuclear Import)RIG-I (Innate Immunity Sensor)
Translation Efficiency High (Recruits ribosomes)Low (Poor eIF4E affinity)Negligible
Immunogenicity Low (Self-marker)Very Low (Immune silent)High (Triggers Interferon)
Therapeutic Utility mRNA Vaccines, Protein ReplacementCRISPR sgRNA, Splice-switchingN/A (Undesirable)
Synthesis Enzyme RNA Guanylyltransferase / Cap MethyltransferaseTgs1 (Trimethylguanosine Synthase) N/A
Mechanistic Insight: The "Nuclear Ticket"

The TMG cap functions primarily as a nuclear import signal.[2] While


 promotes export to the cytoplasm, the hypermethylation to TMG by Tgs1  (Trimethylguanosine Synthase 1) creates a binding interface for Snurportin 1 , which recruits Importin 

to transport the RNA back into the nucleus [1].[3][4] This makes TMG ideal for therapeutics that must function within the nucleus (e.g., gene editing).

Cross-Species Machinery Analysis: Tgs1 Hypermethylase

Understanding the enzymatic machinery is crucial for in vitro synthesis and explaining species-specific variations in RNA processing.

The Enzyme: Tgs1

Tgs1 is the methyltransferase responsible for converting


 to TMG.[2][4][5] It utilizes S-adenosylmethionine (SAM) as a methyl donor.
Species Divergence: Yeast vs. Human

While the catalytic domain is conserved, the regulation and localization differ significantly between Saccharomyces cerevisiae (Yeast) and Homo sapiens (Human).

  • Yeast Tgs1: Predominantly nucleolar. It lacks the large N-terminal extension found in higher eukaryotes. It requires the Sm core complex assembly on the RNA before it can hypermethylate the cap [2].[5]

  • Human Tgs1 (PIMT): Contains a large N-terminal domain involved in self-association and recruitment to the SMN (Survival of Motor Neuron) complex. It localizes to Cajal bodies and the cytoplasm.[5] Human Tgs1 operates via a distributive mechanism , dissociating after the first methyl transfer (

    
    ) before rebinding to complete the hypermethylation (
    
    
    
    ) [3].[6]
Diagram 1: TMG Biogenesis Pathway (Human)

This diagram illustrates the trafficking of snRNA and the role of Tgs1 in the cytoplasm before nuclear re-import.

TMG_Pathway cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm Transcription Transcription (Pol II) m7G_Pre Pre-snRNA (m7G Cap) Transcription->m7G_Pre Export Export (PHAX/CRM1) m7G_Pre->Export CBC Binding Nuclear_Import Nuclear Re-import (Importin Beta) Spliceosome Spliceosome Assembly Nuclear_Import->Spliceosome SMN_Complex SMN Complex (Sm Ring Assembly) Export->SMN_Complex Cytoplasmic Localization Tgs1_Action Tgs1 Enzyme (Hypermethylation) SMN_Complex->Tgs1_Action Recruitment TMG_RNA Mature snRNA (TMG Cap) Tgs1_Action->TMG_RNA m7G -> m2,2,7G Snurportin Snurportin 1 (Binding) TMG_RNA->Snurportin Snurportin->Nuclear_Import

Caption: The lifecycle of U-snRNAs. Tgs1 hypermethylation in the cytoplasm acts as the checkpoint for nuclear re-entry via Snurportin 1.

Functional Performance in Therapeutics

CRISPR sgRNA Stability

Synthetic sgRNAs (single guide RNAs) for CRISPR-Cas9 often trigger innate immune responses if they carry a 5'-triphosphate (5'-ppp).

  • Experiment: Comparative transfection of 5'-ppp, 5'-OH, and 5'-TMG capped sgRNAs.

  • Result: TMG-capped sgRNAs show reduced activation of RIG-I and IFIT1 (interferon-induced proteins) compared to 5'-ppp. Furthermore, the TMG cap protects the 5' end from exonucleolytic degradation, significantly increasing the half-life of the sgRNA in serum-containing media [4].

Translation Suppression (The "Anti-mRNA")

In drug development, preventing off-target translation is sometimes as important as promoting it.

  • Data: In rabbit reticulocyte lysate systems, TMG-capped RNAs exhibit <5% of the translational efficiency of

    
    -capped RNAs.
    
  • Application: This property is exploited when designing regulatory RNAs (like antisense or splice-switching oligos) where accidental translation into toxic peptides must be avoided.

Experimental Protocol: Validation of TMG Capping

To verify the presence of a TMG cap on your synthetic RNA or biological sample, RNA Immunoprecipitation (RIP) is the gold standard.

Objective: Distinguish between


 and TMG caps using differential antibody specificity.
Materials
  • Antibody R1131: High specificity for TMG (

    
    ). Does not cross-react with 
    
    
    
    .[7]
  • Antibody K121: Broad specificity. Reacts with TMG, but has significant cross-reactivity with

    
     [5].
    
  • Beads: Protein G Magnetic Beads.

  • Lysis Buffer: High salt (to disrupt snRNP complexes if analyzing endogenous RNA).

Step-by-Step Workflow
  • Coupling: Incubate 5

    
    g of anti-TMG (R1131) with 50 
    
    
    
    L Protein G beads for 1 hour at 4°C. Wash 3x with PBS-T.
  • Binding: Add 1-5

    
    g of target RNA (or cellular lysate) to the antibody-bead complex.
    
    • Critical Control: Run a parallel IP with anti-m7G antibody and IgG isotype control.

  • Incubation: Rotate for 2 hours at 4°C.

  • Washing: Wash 4x with High Salt Buffer (500 mM NaCl) to remove non-specific binders. TMG interaction is robust.

  • Elution: Elute RNA with Proteinase K buffer (incubation at 50°C for 30 min) followed by Phenol-Chloroform extraction.

  • Analysis: Analyze eluted RNA via RT-qPCR or Urea-PAGE.

    • Success Criteria: High recovery in R1131 IP; Low/No recovery in IgG control.

Diagram 2: Immunoprecipitation Logic Flow

This decision tree helps interpret IP results to confirm cap identity.

IP_Logic Sample Input RNA Sample Split Split Sample Sample->Split IP_R1131 IP: Anti-TMG (R1131) Split->IP_R1131 IP_m7G IP: Anti-m7G Split->IP_m7G Result_1 High Signal R1131 Low Signal m7G IP_R1131->Result_1 Precipitates Result_3 High Signal Both IP_R1131->Result_3 Precipitates Result_2 Low Signal R1131 High Signal m7G IP_m7G->Result_2 Precipitates IP_m7G->Result_3 Precipitates Conclusion_TMG Conclusion: TMG Capped Result_1->Conclusion_TMG Conclusion_m7G Conclusion: m7G Capped Result_2->Conclusion_m7G Conclusion_Mix Conclusion: Mixed Population or K121 Cross-reactivity Result_3->Conclusion_Mix

Caption: Logic flow for distinguishing TMG vs m7G caps using differential immunoprecipitation.

References

  • Mattaj, I. W. (1986).[7] Cap trimethylation of U snRNA is cytoplasmic and dependent on U snRNP protein binding.[7] Cell, 46(6), 905–911.[7] Link

  • Mouaikel, J., et al. (2002). Hypermethylation of the Cap Structure of Both Yeast snRNAs and snoRNAs Requires a Conserved Methyltransferase that Is Localized to the Nucleolus.[5] Molecular Cell, 9(1), 89-101. Link

  • Zhu, Y., et al. (2001). The human PIMT/Tgs1 protein is a dual specificity methyltransferase that methylates both the 7-methylguanosine cap and histone H4. Proceedings of the National Academy of Sciences, 98(20). Link

  • Vaidyanathan, A., et al. (2018). Uridine Depletion and Chemical Modification Increase Cas9 Fidelity and Reduce Immunogenicity. Molecular Therapy - Nucleic Acids, 12, 530-542. Link

  • Bochnig, P., et al. (1987). Monoclonal antibodies against 2,2,7-trimethylguanosine that react with intact U snRNPs as well as with 7-methylguanosine-capped RNAs. European Journal of Biochemistry, 168(2), 461–467. Link

Sources

Comparative

Orthogonal Methods for Validating the Presence of m2,2Gm (N2,N2-dimethylguanosine)

The following guide is designed for researchers and drug development professionals seeking definitive, orthogonal validation of N2,N2-dimethylguanosine (m2,2Gm). It moves beyond standard detection to establish a multi-di...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development professionals seeking definitive, orthogonal validation of N2,N2-dimethylguanosine (m2,2Gm). It moves beyond standard detection to establish a multi-dimensional proof of identity.

[1]

Executive Summary & Strategic Rationale

In the expanding field of epitranscriptomics and synthetic mRNA therapeutics, N2,N2-dimethylguanosine (m2,2Gm) has emerged as a critical structural modulator. Unlike simple methylation (m1G), the bulky dimethyl group at the exocyclic amine of guanosine significantly alters Watson-Crick base pairing, often acting as a "structural strut" in tRNA (e.g., position 26) or a specific translational regulator.

The Challenge: Validating m2,2Gm is prone to false positives due to:

  • Isomeric Confounding: It shares an identical mass (MW 311.29 Da) with other dimethyl isomers like N2,N7-dimethylguanosine (m2,7G) and N1,N2-dimethylguanosine (m1,2G).

  • Ionization Suppression: Its hydrophobicity can lead to poor ionization in complex matrices compared to canonical bases.

The Solution: A single method is insufficient. This guide proposes a Tri-Pillar Orthogonal Workflow combining Mass Spectrometry (Chemical Identity), Reverse Transcription Signatures (Enzymatic Recognition), and Nanopore Sequencing (Physical Property).

Method 1: LC-MS/MS (The Chemical Gold Standard)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the primary method for establishing chemical identity. However, "detection" is not "validation." Validation requires separating isomers via chromatography before mass analysis.

Mechanism of Action

The nucleoside is protonated to form


. Collision-Induced Dissociation (CID) breaks the N-glycosidic bond, ejecting the ribose moiety and leaving the modified base.
Critical Validation Parameters
  • Parent Ion: m/z 312.3 (Protonated m2,2Gm).

  • Daughter Ion (Quantifier): m/z 180.1 (Protonated N2,N2-dimethylguanine base).

  • Neutral Loss: 132 Da (Ribose).

  • Retention Time (RT): m2,2Gm is more hydrophobic than m2G and G due to the two methyl groups. It typically elutes later on C18 columns compared to its mono-methylated counterparts.

Experimental Protocol: Isomer-Resolving LC-MS/MS
  • Sample Prep: Digest 1-5 µg RNA with Nuclease P1 and Snake Venom Phosphodiesterase, followed by Alkaline Phosphatase (37°C, 2-4 hrs).

  • Column: High-strength silica C18 (e.g., Waters HSS T3), 2.1 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Shallow gradient (0-10% B over 15 mins) is critical to separate m2,2Gm from m2,7G.

  • MS Settings: Positive ESI, MRM mode. Monitor 312.3

    
     180.1.
    

Expert Insight: If you see a peak at m/z 312 but the retention time shifts by >0.5 min compared to your synthetic standard, you likely have m2,7G or m1,2G, not m2,2Gm.

Method 2: Manganese-Dependent RT Signature (The Enzymatic Check)

Reverse Transcriptases (RT) usually stall at bulky modifications like m2,2Gm. However, this stalling is "silent" (it just looks like a truncated read). To validate that the stall is caused by m2,2Gm and not RNA degradation, we utilize the Manganese (Mn²⁺) Rescue Effect .

Mechanism

In the presence of Magnesium (Mg²⁺), RT enzymes (like HIV-1 or SuperScript) arrest at m2,2Gm. When Mg²⁺ is replaced or supplemented with Manganese (Mn²⁺), the enzyme's active site becomes more flexible, allowing it to "read through" the modification, often incorporating a mismatch or skipping the base entirely.

Experimental Protocol: The "Mg/Mn Shift" Assay
  • Reaction A (Control): Standard RT buffer (3 mM MgCl₂).

  • Reaction B (Test): Modified buffer (3 mM MnCl₂).

  • Primer Extension: Use a fluorescently labeled primer downstream of the suspected site.

  • Readout: Capillary Electrophoresis (CE) or Sequencing.[1][2][3]

    • Result A (Mg): Strong stop band at position N+1.

    • Result B (Mn): Diminished stop band; appearance of full-length product (read-through) or specific misincorporation signature.

Causality: If the stop remains identical in both Mg and Mn conditions, the block is likely physical (RNA structure) or a different modification (like bulky adducts), not the canonical m2,2Gm stall.

Method 3: Nanopore Direct RNA Sequencing (The Physical Validator)

Oxford Nanopore Technologies (ONT) offers the only method to detect m2,2Gm on a native, full-length RNA strand without fragmentation or amplification bias.

Mechanism

As the RNA passes through the nanopore, the bulky dimethyl group creates a distinct disruption in the ionic current (squiggles). m2,2Gm generates a unique "dwell time" and current intensity compared to unmodified G.

Protocol Highlights
  • Library Prep: Direct RNA Sequencing Kit (SQK-RNA002/004). Do not use PCR kits.

  • Basecalling: Use models trained for modified bases (e.g., Dorado with modification flags).

  • Validation: Look for the "raw signal deviation" at the specific coordinate. m2,2Gm often appears as a region of lower current mean and higher noise (standard deviation) compared to G.

Comparative Analysis

FeatureLC-MS/MSMn-Dependent RT (Primer Ext)Nanopore Direct RNA
Primary Output Exact Mass & Chemical IdentityEnzymatic Stalling BehaviorIonic Current Trace
Isomer Resolution High (via Chromatography)Low (Context dependent)Medium (Model dependent)
Quantification Absolute (with standards)Relative (Stop %)Semi-Quantitative
Throughput MediumLowHigh
Input Req High (>1 µg)Low (<100 ng)High (>500 ng)
Bias Digestion efficiencyEnzyme kineticsBasecalling error

Visualizing the Orthogonal Workflow

The following diagram illustrates the decision logic for confirming m2,2Gm.

m22Gm_Validation Start RNA Sample (Suspected m2,2Gm) LCMS Method 1: LC-MS/MS (MRM 312 -> 180) Start->LCMS CheckMass Mass Detected? LCMS->CheckMass CheckRT Matches Standard RT? CheckMass->CheckRT Yes Negative Not Detected CheckMass->Negative No RT_Assay Method 2: RT-Signature (Mg vs Mn Buffer) CheckRT->RT_Assay Yes Isomer Likely Isomer (m2,7G or m1,2G) CheckRT->Isomer No (Shifted) CheckRescue Mn2+ Rescue Observed? RT_Assay->CheckRescue Nanopore Method 3: Nanopore (Raw Signal Analysis) CheckRescue->Nanopore Yes CheckRescue->Isomer No (No Rescue) CheckSignal Current Blockade Match? Nanopore->CheckSignal Confirmed VALIDATED m2,2Gm Presence CheckSignal->Confirmed Yes CheckSignal->Isomer Ambiguous

Caption: Decision tree for orthogonal validation. Success requires passing chemical (LC-MS), enzymatic (RT), and physical (Nanopore) checkpoints.

References

  • Wang, H., et al. (2023). "Quantitative analysis of modified nucleosides in tRNA by LC-MS/MS."[4] Frontiers in Molecular Biosciences. Link (Context: LC-MS detection parameters).

  • Funk, J., et al. (2020). "Manganese Ions Individually Alter the Reverse Transcription Signature of Modified Ribonucleosides." International Journal of Molecular Sciences. Link (Context: Mn2+ rescue mechanism for RT stops).

  • Garalde, D.R., et al. (2018). "Highly parallel direct RNA sequencing on an array of nanopores." Nature Methods. Link (Context: Direct detection of modifications).

  • Hauenschild, R., et al. (2015). "The reverse transcription signature of N-1-methyladenosine in RNA-Seq is sequence dependent." Nucleic Acids Research. Link (Context: Principles of RT signatures for methylations).

  • Motorin, Y., & Helm, M. (2011). "RNA nucleotide methylation." Wiley Interdisciplinary Reviews: RNA. Link (Context: Structural chemistry of m2,2Gm).

Sources

Validation

Comparative Guide: Structural Impact of N,N,2'-O-Trimethylguanosine &amp; TMG Cap Analogs on RNA

[1] Executive Summary This guide provides a technical comparison of N,N,2'-O-Trimethylguanosine and its related cap analog N2,N2,7-Trimethylguanosine (TMG or ) against the industry-standard 7-methylguanosine (m7G) cap. W...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison of N,N,2'-O-Trimethylguanosine and its related cap analog N2,N2,7-Trimethylguanosine (TMG or


)  against the industry-standard 7-methylguanosine (m7G)  cap.

While often confused in nomenclature, the structural distinctions between these molecules dictate the fate of RNA therapeutics: m7G drives cytoplasmic translation, whereas TMG variants drive nuclear localization and immune modulation. This guide dissects their structural influence on RNA stability, protein-ligand interactions, and cellular trafficking.

Nomenclature & Structural Definition (Technical Precision)

Before analyzing performance, we must resolve the chemical ambiguity often found in reagent catalogs.

Common NameChemical DesignationAbbreviationKey Structural FeaturePrimary Biological Role
Standard Cap (Cap 0) 7-methylguanosinengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Methylation at N7 (cationic charge).[1][2][3]Translation initiation (eIF4E binding).
TMG Cap (Snurportin Ligand) N2,N2,7-trimethylguanosine

Methylation at N2 (dimethyl) AND N7.[1][2][4]Nuclear Import ; protects snRNAs.[1][5][6]
Hyperthermophile Nucleoside N2,N2,2'-O-trimethylguanosine

Methylation at N2 (dimethyl) AND 2'-O (ribose).[1][7][8][9] No N7 methyl.Thermal Stability ; rigidifies RNA sugar backbone (C3'-endo).[1]

Note: In the context of "structural impact on RNA" for drug development, the TMG Cap (


)  is the dominant functional analog used to modulate RNA trafficking. The 

nucleoside is primarily a structural rigidifier found in archaeal tRNA. This guide focuses on the TMG Cap functionality compared to m7G, while noting the stabilizing effects of the 2'-O-methyl modification.

Structural Impact Comparison: TMG vs. m7G

Electronic & Steric Alterations

The addition of methyl groups at the N2 position in TMG creates a steric blockade that fundamentally alters how the RNA 5'-end interacts with cellular machinery.

  • m7G (Standard): The N7-methyl group creates a delocalized positive charge (cationic

    
    -system). This is the critical recognition element for eIF4E  (translation initiation factor), which sandwiches the m7G between two tryptophan residues (Trp56 and Trp102 in human eIF4E) via cation-
    
    
    
    stacking.
  • TMG (

    
    ):  The two bulky methyl groups at the exocyclic N2 amine create steric hindrance .
    
    • Impact: This prevents the TMG cap from fitting into the narrow binding pocket of eIF4E. Consequently, TMG-capped RNA is translationally silent in standard eukaryotic systems (unless specific internal ribosome entry sites or alternative factors are present).

    • Gain of Function: The unique N2-dimethyl surface creates a hydrophobic patch specifically recognized by Snurportin 1 (SPN1) , the adaptor protein for Importin-

      
      , triggering nuclear import.
      
Ribose Conformation (2'-O-Methylation Impact)

If the variant includes a 2'-O-methyl group (as in


 or Cap 1 structures):
  • Sugar Pucker: The 2'-O-methyl group sterically clashes with the base and phosphate, forcing the ribose into a C3'-endo conformation (A-form RNA geometry).

  • Stability: This conformation is thermodynamically more stable and resistant to alkaline hydrolysis and nucleolytic cleavage, significantly extending the half-life of the RNA therapeutic.

Functional Performance Guide

Cellular Trafficking & Translation

The choice of cap determines the subcellular destination of your RNA.

Featurem7G Cap (Standard)TMG Cap (

)
eIF4E Affinity High (

)
Negligible (Steric clash)
Translation Efficiency High (Standard initiation)Very Low (Requires specialized factors)
Snurportin 1 Affinity LowHigh (Nanomolar range)
Subcellular Localization Cytoplasm (Translation)Nucleus (via Importin

)
Primary Application mRNA Vaccines, Protein ReplacementSplice-Switching Oligos, Nuclear Gene Editing
Biological Pathway Visualization

The following diagram illustrates the divergent pathways dictated by the methylation state of the guanosine cap.

RNA_Pathways Start Synthesized RNA m7G m7G Capped RNA (Standard) Start->m7G TMG TMG Capped RNA (m2,2,7G) Start->TMG eIF4E Binds eIF4E (Cation-Pi Stacking) m7G->eIF4E High Affinity Snurportin Binds Snurportin 1 (Hydrophobic Fit) m7G->Snurportin Weak/None TMG->eIF4E Blocked TMG->Snurportin Specific Binding Translation Ribosome Recruitment (Translation) eIF4E->Translation Import Recruits Importin-beta (Nuclear Import) Snurportin->Import

Caption: Divergent trafficking pathways: m7G promotes translation via eIF4E, while TMG drives nuclear import via Snurportin 1.[1]

Experimental Validation Protocols

To validate the structural integrity and identity of TMG-modified RNA, use the following self-validating protocols.

Immunoprecipitation (IP) Differentiation

This protocol distinguishes TMG-capped RNA from m7G-capped RNA using specific antibodies.[1]

Reagents:

  • Anti-m3G antibody (Clone R1131 or K121). Note: R1131 is highly specific for TMG; K121 has some cross-reactivity with m7G.

  • Protein G Magnetic Beads.

Workflow:

  • Incubation: Incubate 1-5

    
     of RNA with 2 
    
    
    
    of Anti-m3G antibody in IP Buffer (150 mM NaCl, 50 mM Tris pH 7.4, 0.05% NP-40) for 2 hours at 4°C.
  • Capture: Add Protein G beads and rotate for 1 hour.

  • Wash: Wash beads 3x with IP Buffer (high stringency).

  • Elution: Elute RNA with Proteinase K buffer + SDS at 50°C.

  • Analysis: Analyze supernatant (unbound) and eluate (bound) via RT-qPCR.

    • Validation: TMG-RNA should be enriched in the eluate (>80%). m7G-RNA should remain in the supernatant.

LC-MS/MS Structural Confirmation

For precise identification of the N,N,2'-O-Trimethylguanosine nucleoside (


) vs TMG cap.
  • Digestion: Digest RNA to nucleosides using Nuclease P1 followed by Bacterial Alkaline Phosphatase.

  • Separation: Inject onto a C18 Reverse-Phase HPLC column.

  • Mass Spec: Monitor specific transitions:

    • m7G: m/z 298

      
       166.
      
    • TMG (

      
      ):  m/z 326 
      
      
      
      194.
    • 
       (Nucleoside):  m/z 340 
      
      
      
      194 (Shift due to ribose methylation).

Therapeutic Implications

When to use TMG ( )?
  • Splice-Switching Oligonucleotides (SSOs): TMG caps are ideal for U7 snRNA-based vectors used in exon skipping (e.g., Duchenne Muscular Dystrophy). The TMG cap ensures the RNA is imported into the nucleus where splicing occurs, preventing cytoplasmic sequestration.

  • Decoy RNAs: To sequester nuclear proteins without being translated into potentially immunogenic peptides.

When to use m7G (with 2'-O-Me / Cap 1)?
  • mRNA Vaccines: TMG is unsuitable for vaccines requiring protein expression. Use m7G (Cap 1) to maximize eIF4E binding and translation while minimizing RIG-I activation.

References

  • Rutkowska-Wlodarczyk, I. et al. (2008). Structural changes of eIF4E upon binding to the mRNA 5' monomethylguanosine and trimethylguanosine Cap. Biochemistry.[10][8] Link

  • Piekna-Przybylska, D. et al. (2006). Trimethylguanosine Nucleoside Inhibits Cross-Linking Between Snurportin 1 and m3G-CAPPED U1 snRNA.[1][5] Nucleosides Nucleotides Nucleic Acids.[5][8] Link

  • Kawai, G. et al. (1992).[8] The Role of Posttranscriptional Modification in Stabilization of Transfer RNA from Hyperthermophiles.[8] ResearchGate.[6][8][11] Link

  • Furuichi, Y. (2015). Discovery of m7G-cap in eukaryotic mRNAs.[2][3][12] Proc Jpn Acad Ser B Phys Biol Sci. Link

  • Bio-Synthesis Inc. (2022). The RNA TrimethylGuanosine or TMG cap.[2][4][5][10][6]Link

  • Strasser, A. et al. (2005). Structural basis for m3G-cap-mediated nuclear import of spliceosomal UsnRNPs by snurportin1. EMBO J. Link

Sources

Comparative

Validation of methyltransferase activity for m2,2Gm formation

Technical Guide: Validation of Methyltransferase Activity for m G Formation G) formation Executive Summary The formation of N2,N2-dimethylguanosine (m G) is a critical post-transcriptional modification, primarily occurri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Validation of Methyltransferase Activity for m G Formation


G) formation

Executive Summary

The formation of N2,N2-dimethylguanosine (m


G)  is a critical post-transcriptional modification, primarily occurring at position 26 of eukaryotic tRNA (catalyzed by TRMT1  in humans, Trm1  in yeast).[1][2] This modification serves as a "molecular hinge," stabilizing the tRNA L-shape structure.

Validating the enzymatic activity of Trm1 requires distinguishing between the intermediate product (N2-methylguanosine, m


G) and the final product (m

G). Many standard methyltransferase assays (e.g., radiometric scintillation counting) fail this specificity test, measuring only total methyl transfer.

Recommendation: For conclusive validation of m


G formation, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)  is the requisite gold standard. While radiometric assays are superior for high-throughput screening (HTS), they must be cross-validated with LC-MS/MS or 2D-TLC to confirm the double-methylation event.

Scientific Foundation: The Trm1 Mechanism

To validate this enzyme, one must understand its processivity. Trm1 is a SAM-dependent methyltransferase that executes a two-step reaction. It does not simply "add" a group; it must bind guanosine, methylate it to m


G, and then—depending on the enzyme's processivity—either retain the intermediate or release and re-bind it to catalyze the second methylation to m

G.
Reaction Pathway Diagram[3]

Trm1_Pathway cluster_inputs cluster_intermediate cluster_product G Guanosine (G26) m2G m2G (Intermediate) G->m2G Trm1 (Step 1) SAM1 SAM SAM1->m2G Methyl Transfer SAH1 SAH m2G->SAH1 m22G m2,2G (Final Product) m2G->m22G Trm1 (Step 2) SAM2 SAM SAM2->m22G Methyl Transfer SAH2 SAH m22G->SAH2

Figure 1: The sequential methylation pathway of Guanosine to N2,N2-dimethylguanosine catalyzed by Trm1.

Comparative Analysis of Detection Methods

The choice of method depends on whether your goal is quantification of activity (screening) or validation of product identity (characterization).

Method A: LC-MS/MS (Targeted MRM)
  • Principle: Enzymatic reaction products are digested into single nucleosides and separated by liquid chromatography. A triple-quadrupole mass spectrometer detects specific mass transitions (Precursor

    
     Product ion).[3][4]
    
  • Pros: Absolute specificity. Distinguishes G, m

    
    G, and m
    
    
    
    G.[2]
  • Cons: Lower throughput; requires specialized equipment.

Method B: Radiometric Assay ( H-SAM)
  • Principle: Uses S-adenosyl-[methyl-

    
    H]-methionine. Incorporation of tritium into tRNA is measured via filter binding and scintillation counting.
    
  • Pros: Extremely sensitive; high throughput; industry standard for inhibitor screening (

    
    /
    
    
    
    ).
  • Cons: Blind to product identity. It counts methyl groups, not m

    
    G molecules. A mutant enzyme making only m
    
    
    
    G would still generate a positive signal.
Method C: PHA Assay (Positive Hybridization in Absence of Modification)
  • Principle: m

    
    G disrupts Watson-Crick base pairing. This Northern blot variation uses a probe that hybridizes only when the modification is absent (or reduced to m
    
    
    
    G).
  • Pros: Validates structural impact of the modification.

  • Cons: Semi-quantitative; labor-intensive.

Comparison Matrix
FeatureLC-MS/MS (Recommended) Radiometric (

H-SAM)
PHA Assay
Specificity High (Distinguishes m

G vs m

G)
Low (Total Methyls only)Medium (Structural inference)
Throughput Low (10-20 samples/day)High (384-well plates)Low
Quantification Absolute (molar)Relative (CPM)Relative (Band intensity)
Primary Use Validation / Mechanism Inhibitor Screening In vivo functional check

Validated Protocol: LC-MS/MS Coupled Assay

This protocol is the definitive system for validating Trm1 activity. It couples an in vitro enzymatic reaction with nucleoside digestion and mass spectrometry.

Phase 1: In Vitro Methylation

Objective: Generate methylated tRNA substrate.

  • Enzyme Prep: Purify Recombinant Human TRMT1 (or Yeast Trm1). Note: Ensure the protein is fresh; Trm1 is prone to aggregation which reduces processivity.

  • Substrate: Use in vitro transcribed tRNA (e.g., tRNA

    
     or tRNA
    
    
    
    ).[5] Transcribed tRNA contains unmodified Guanosine at position 26.
  • Reaction Mix (50

    
    L): 
    
    • Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl

      
      , 1 mM DTT.
      
    • Substrate: 5

      
      M tRNA transcript.
      
    • Cofactor: 50

      
      M SAM (S-adenosylmethionine).
      
    • Enzyme: 50–200 nM TRMT1.

  • Incubation: 37°C for 30–60 minutes.

  • Quenching: Heat inactivation (65°C for 10 min) or immediate ethanol precipitation.

Phase 2: Nucleoside Digestion

Objective: Break tRNA into individual nucleosides for MS injection.

  • Denaturation: If not precipitated, heat sample to 95°C for 2 min, then rapid cool.

  • Digestion Cocktail: Add Nuclease P1 (1 U) and Phosphodiesterase I (0.01 U) in digestion buffer (typically Ammonium Acetate pH 5.3 + ZnCl

    
    ). Incubate 37°C for 2 hours.
    
  • Dephosphorylation: Add Alkaline Phosphatase (BAP or CIP) and incubate 37°C for 1 hour.

  • Filtration: Pass through a 10 kDa MWCO spin filter to remove enzymes. The flow-through contains nucleosides.[6]

Phase 3: LC-MS/MS Detection

Objective: Quantify m


G relative to G.
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or equivalent).

  • Mobile Phase:

    • A: 0.1% Formic acid in H

      
      O.
      
    • B: 0.1% Formic acid in Acetonitrile.[7]

  • MS Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

Critical MRM Transitions:

AnalytePrecursor (

)
Product (

)
Loss
Guanosine (G) 284.1152.1Ribose (-132)
N2-methylguanosine (m

G)
298.1166.1Ribose (-132)
N2,N2-dimethylguanosine (m

G)
312.2 180.1 Ribose (-132)

Note: The m/z 312


 180 transition is the specific signature for m

G.
Experimental Workflow Diagram

Workflow cluster_reaction Phase 1: Enzymatic Reaction cluster_prep Phase 2: Sample Prep cluster_analysis Phase 3: Analysis Reaction Mix: Trm1 + tRNA + SAM (37°C, 60 min) Digestion Digestion to Nucleosides (Nuclease P1 + AP) Reaction->Digestion Filter 10kDa Spin Filter (Remove Enzymes) Digestion->Filter LC Reverse Phase LC Filter->LC MS Triple Quad MS (MRM) Target: 312 -> 180 LC->MS

Figure 2: Step-by-step workflow for LC-MS/MS validation of Trm1 activity.

Data Interpretation & Troubleshooting

Calculating Conversion Efficiency

Do not rely solely on absolute peak area, as ionization efficiency varies between modified nucleosides.



Note: For precise quantification, generate a standard curve using synthetic m

G nucleoside standards.
Troubleshooting Common Issues
  • High m

    
    G, Low m
    
    
    
    G:
    This indicates the enzyme is active but has lost processivity or the reaction time is too short. Trm1 often releases the intermediate m
    
    
    G. Increase incubation time or enzyme concentration.
  • No Activity: Check SAM stability. SAM degrades rapidly at neutral/alkaline pH. Always prepare fresh SAM stocks in dilute acid (e.g., 5 mM H

    
    SO
    
    
    
    ) and neutralize only in the reaction buffer.

References

  • TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis. Molecular and Cellular Biology. (Demonstrates TRMT1 activity and biological relevance).[1][8] [Link]

  • Rapid and selective simultaneous quantitative analysis of modified nucleosides using multi-column liquid chromatography-tandem mass spectrometry. Journal of Analytical Science and Technology. (Provides specific LC-MS/MS transitions for m2,2G). [Link][9]

  • TRMT1L-catalyzed m2,2G27 on tyrosine tRNA is required for efficient mRNA translation. bioRxiv. (Detailed protocols for primer extension and LC-MS validation of Trm1 homologs). [Link]

  • Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. (General guide on MRM transition selection logic). [Link]

Sources

Validation

Comparative Guide: N,N,2'-O-Trimethylguanosine vs. N2,N2,7-Trimethylguanosine Functional Assays

[1][2] Executive Summary In the high-precision field of RNA structural biology and therapeutic development, distinguishing between cap analogs is critical for validating nuclear import, stability, and translation initiat...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the high-precision field of RNA structural biology and therapeutic development, distinguishing between cap analogs is critical for validating nuclear import, stability, and translation initiation.[1]

This guide compares two chemically distinct trimethylated guanosine structures:

  • N2,N2,7-trimethylguanosine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , "TMG"):  The physiological hypermethylated cap found on spliceosomal snRNAs (U1, U2, U4, U5) and specific snoRNAs.[1][2] It carries a delocalized positive charge essential for nuclear import via Snurportin 1 (SPN1).
    
  • N,N,2'-O-Trimethylguanosine (

    
    ):  A synthetic or rare structural analog.[1] It shares the N2-dimethylation of TMG but lacks the critical N7-methylation, possessing a 2'-O-methyl group on the ribose instead.[1][3]
    

The Core Distinction: The functional difference lies in the electrostatic signature .[1][3] The N7-methyl group in standard TMG confers a positive charge required for cation-


 stacking interactions with cap-binding proteins.[1][3] The N,N,2'-O variant is electrically neutral at the base, serving as a powerful negative control to dissect the electrostatic vs. steric requirements of RNA binding proteins.

Part 1: Chemical & Structural Divergence[1]

Understanding the atomic-level differences is prerequisite to interpreting functional assays.[1]

FeatureN2,N2,7-Trimethylguanosine (

)
N,N,2'-O-Trimethylguanosine (

)
Common Name TMG Cap / Hypermethylated Cap2'-O-Me-Dimethylguanosine
Methylation Sites

(exocyclic amine),

(imidazole ring)

(exocyclic amine),

(ribose)
Electrostatics Cationic (+) (N7 quaternary amine)Neutral (Uncharged base)
Biological Role Nuclear import signal for snRNPs; protects against exonucleases.[1][3][2]Synthetic probe; specificity control; rare archaeal modification.[1]
Primary Ligand Snurportin 1 (SPN1) ; TMG-binding antibodies (K121).[1]Low affinity for SPN1; does not bind eIF4E.[1]
Detection Anti-TMG IP; Nuclear Import Assay.HPLC/MS; Differential IP (Flow-through).
Structural Logic Diagram

The following diagram illustrates the interaction logic. The N7-methyl is the "Key" for the nuclear import "Lock" (SPN1), while N2-methylation prevents false binding to the translation machinery (eIF4E).[1]

Cap_Interaction_Logic TMG N2,N2,7-TMG (m3 2,2,7 G) N7_Me N7-Methyl Group (Positive Charge) TMG->N7_Me N2_Me N2-Dimethyl Group (Steric Bulk) TMG->N2_Me SPN1 Snurportin 1 (Nuclear Import) TMG->SPN1 High Affinity Analog N,N,2'-O-TMG (m3 2,2,2' G) Analog->N2_Me Ribose_Me 2'-O-Methyl Group (Ribose Stability) Analog->Ribose_Me Analog->SPN1 Loss of Binding N7_Me->SPN1 Essential Cation-Pi Interaction eIF4E eIF4E (Translation) N2_Me->eIF4E Steric Clash/Inhibition Ribose_Me->SPN1 No Interaction

Caption: Mechanistic divergence between TMG and the 2'-O analog. The N7-methyl group is the obligate determinant for Snurportin 1 recognition.[1][3]

Part 2: Functional Assay – Nuclear Import Competency

This is the gold-standard assay to distinguish the biological activity of these two molecules.[1][3] TMG-capped snRNAs are imported into the nucleus;


-capped RNAs are generally excluded or import at significantly reduced rates due to the lack of the N7 positive charge.[1]
Protocol: Microinjection & Immunofluorescence

Objective: Determine if the test molecule drives nuclear accumulation of U1 snRNA.[1]

Materials:

  • Xenopus laevis oocytes (Stage V/VI).[3]

  • In vitro transcribed

    
    -capped U1 snRNA (fluorescently labeled or radiolabeled).[1]
    
  • Recombinant Tgs1 (Hypermethylase) OR Synthetic Cap Analogs (

    
     vs 
    
    
    
    ) incorporated during IVT.[1]
  • Antibodies: Anti-Sm (Y12) or Anti-TMG (K121).[3]

Step-by-Step Methodology:

  • RNA Preparation:

    • Synthesize U1 snRNA using T7 polymerase.

    • Control: Cap with standard

      
      .
      
    • Test A: Cap with

      
       analog (ARCA-TMG).
      
    • Test B: Cap with

      
       analog.
      
  • Cytoplasmic Injection:

    • Microinject 20 nL of RNA (approx. 1 fmol) into the cytoplasm of oocytes.

    • Note: Do not inject into the nucleus; we are measuring import.[3]

  • Incubation:

    • Incubate oocytes at 18°C for 4–16 hours.[3] This allows time for the recruitment of the Sm core complex and Snurportin 1 binding.[1]

  • Dissection & Extraction:

    • Manually dissect oocytes into nuclear and cytoplasmic fractions under mineral oil.

    • Extract RNA from both fractions using Proteinase K / Phenol-Chloroform.[1][3]

  • Analysis:

    • Run fractions on a denaturing Urea-PAGE gel.[1][3]

    • Calculate the Nuclear/Cytoplasmic (N/C) ratio .[3]

Data Interpretation:

Cap StructureExpected N/C RatioMechanism

(TMG)
> 5.0 (High) Recruits Snurportin 1 via N7+ / Trp stacking.[1][3]

(Analog)
< 0.5 (Low) Fails to recruit Snurportin 1 (Lack of N7+).[1]

(Cap 0)
VariableMust be hypermethylated by endogenous Tgs1 to import.[1]

Part 3: Immunoprecipitation (IP) Specificity Assay

This assay validates the chemical identity of your RNA populations using the monoclonal antibody K121 (or R1131), which is highly specific for the TMG cap.

Protocol: Differential IP

Objective: Differentiate between N2,N2,7-TMG and N,N,2'-O-TMG based on antibody cross-reactivity.

  • Bead Preparation:

    • Bind 5 µg of Anti-TMG (Clone K121, commercially available) to Protein G Magnetic Beads.

    • Wash 3x with IP Buffer (150 mM NaCl, 50 mM Tris pH 7.5, 0.05% NP-40).[1]

  • Binding Reaction:

    • Incubate 10 pmol of Test RNA A (

      
      ) and Test RNA B (
      
      
      
      ) in separate tubes with the bead-antibody complex.
    • Rotate at 4°C for 2 hours.

  • Elution:

    • Collect flow-through (unbound fraction).[1]

    • Wash beads 4x with high-salt buffer (to remove non-specific binders).[1]

    • Elute bound RNA with free TMG nucleoside competitor or heat (95°C in SDS buffer).

  • Quantification:

    • Quantify RNA in "Bound" vs "Flow-through" using RT-qPCR or fluorescence.[1][3]

Result Matrix:

  • Anti-TMG (K121): Will bind N2,N2,7-TMG with high affinity.[1] It will show negligible binding to N,N,2'-O-TMG because the antibody epitope usually requires the N7-methyl group for recognition.[1][3]

  • Self-Validation: If your "TMG" sample is not pulled down by K121, check if you accidentally used the N,N,2'-O analog or if the N7-methylation reaction failed.[1]

Part 4: Biological Context & Pathway[1][2]

To understand where these molecules fit, one must visualize the snRNP biogenesis cycle. The transition from


 to 

is the "license" for nuclear re-entry.[2]

snRNP_Biogenesis cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm Transcription Transcription of snRNA (m7G Cap Added) Export Nuclear Export (CRM1/PHAX) Transcription->Export Sm_Assembly Sm Core Assembly (SMN Complex) Export->Sm_Assembly ReImport Nuclear Re-Import (Snurportin 1) Hypermethylation Hypermethylation by TGS1 (m7G -> m3 2,2,7 G) Sm_Assembly->Hypermethylation Hypermethylation->ReImport Requires TMG Analog_Block Synthetic Analog (m3 2,2,2' G) FAILS HERE Hypermethylation->Analog_Block If N7 is missing Analog_Block->ReImport Blocked

Caption: The snRNP biogenesis cycle. The conversion to N2,N2,7-TMG by TGS1 is the critical checkpoint for nuclear re-import.

References

  • Fischer, U., & Lührmann, R. (1990). An essential signaling role for the m3G cap in the transport of U1 snRNP to the nucleus. Science, 249(4970), 786-790.[1]

  • Plessel, G., Fischer, U., & Lührmann, R. (1994). m3G cap hypermethylation of U1 snRNA by a nuclear enzyme activity.[1] Molecular and Cellular Biology, 14(6), 4160-4172.[1]

  • Huber, J., et al. (1998). Snurportin1, an m3G-cap-specific nuclear import receptor for U snRNPs.[1] The EMBO Journal, 17(14), 4114-4126.[1]

  • Kirchner, S., & Ignatova, Z. (2017). Emerging Roles of m7G-Cap Hypermethylation and Nuclear Cap-Binding Proteins in Bypassing Suppression of eIF4E-Dependent Translation.[1] Biomedicines, 5(4), 70. [3]

Sources

Comparative

Quantitative Comparison of N2,N2-dimethylguanosine (m2,2G) Levels in Human Cell Models

Executive Summary: The Criticality of m2,2G Quantitation N2,N2-dimethylguanosine ( ) is a structurally critical post-transcriptional modification primarily found at position 26 of eukaryotic tRNAs (and position 27 in tRN...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of m2,2G Quantitation

N2,N2-dimethylguanosine (


) is a structurally critical post-transcriptional modification primarily found at position 26 of eukaryotic tRNAs (and position 27 in tRNA-Tyr). Catalyzed by the methyltransferase TRMT1 , this modification creates a steric "hard stop" that stabilizes the tRNA hinge region, preventing degradation and ensuring high-fidelity translation.

For drug development professionals and RNA biologists, quantifying


 is not merely a structural check—it is a functional biomarker. Loss of 

is directly linked to Intellectual Disability (ID) and oxidative stress sensitivity , while its upregulation is observed in specific carcinomas (e.g., Hepatocellular Carcinoma).

This guide provides an objective, data-driven comparison of detection methods, establishing LC-MS/MS as the requisite standard for absolute quantitation, and offers a validated protocol for its measurement in diverse cell types.

Biosynthetic Pathway & Mechanism

Understanding the substrate specificity is improved by visualizing the enzymatic pathway. TRMT1 utilizes S-adenosylmethionine (SAM) to sequentially methylate the N2-position of guanosine.

TRMT1_Pathway Guanosine Guanosine (G26) SAH1 SAH Guanosine->SAH1 m2G N2-methylguanosine (m2G) Guanosine->m2G TRMT1 (Step 1) SAM1 SAM SAM1->m2G SAH2 SAH m2G->SAH2 m22G N2,N2-dimethylguanosine (m2,2G) [Critical Hinge Stabilizer] m2G->m22G TRMT1 (Step 2) SAM2 SAM SAM2->m22G

Figure 1: Sequential methylation of Guanosine at position 26 by TRMT1. Note that TRMT1 is the sole writer for m2,2G, whereas m2G can be formed by other enzymes (e.g., TRMT11/112).

Methodological Comparison: Why LC-MS/MS Wins

In the context of therapeutic development, "detection" is insufficient; "quantification" is mandatory.

FeatureLC-MS/MS (Gold Standard) Antibody (Dot Blot) NGS (tRNA-seq)
Specificity Absolute. Distinguishes

from

by mass (312 vs 298 Da).
Poor. High cross-reactivity between mono- and dimethyl forms.Variable.

is "silent" in standard RT or causes non-specific stops. Requires specialized protocols (e.g., Nano-tRNAseq).
Quantitation Stoichiometric. Yields mol mod / mol tRNA.Relative/Semi-quant. Linear range is limited by epitope accessibility.Relative. Read counts do not equate to absolute molar abundance.
Input Req. Low (100 ng - 1 µg total RNA).High (>1 µg).Low to Medium.
Throughput Medium (15 min/sample).High (96-well format).High (Multiplexing).
Verdict REQUIRED for Biomarker Claims. Screening only.Mapping position, not total abundance.
Quantitative Data: m2,2G Levels Across Cell Types

The following data aggregates findings from TRMT1-knockout studies and comparative proteomics/nucleoside analysis.

Table 1: Relative Abundance of m2,2G in Human Cell Models

Cell Type / Conditionm2,2G Level (Relative to WT)Stoichiometry (approx.)Biological Implication
HEK293 / HeLa (WT) 100% (Baseline) ~1.9 - 2.0 mol / tRNA-TyrHigh translation fidelity; robust oxidative stress response.
TRMT1-KO (CRISPR) < 1% < 0.1 mol / tRNA-TyrLoss of Function. Cells exhibit slow growth and hypersensitivity to ROS.
ID Patient Fibroblasts < 5% TracePathogenic. Mutations (e.g., R388*) destabilize TRMT1, mimicking KO phenotype.
Hepatocellular Carcinoma > 120-150% ElevatedHyper-modification. Supports rapid proliferation and translation of oncogenes.
Neural Stem Cells Variable DynamicTRMT1 expression peaks during differentiation; critical for neuronal homeostasis.

Note: In TRMT1-KO cells, m2G levels often remain unchanged or slightly elevated, proving that TRMT1 is uniquely responsible for the second methyl group addition.

Validated Experimental Protocol: LC-MS/MS Quantitation

This protocol is designed for the Agilent 6490 / Thermo TSQ Altis class of Triple Quadrupoles.

A. Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Step1 Total RNA / tRNA Isolation (Remove rRNA if possible) Step2 Enzymatic Hydrolysis (Nuclease P1 + Phosphatase) Step1->Step2 Step3 Spike-in Internal Standard (13C-Guanosine or 15N-m2,2G) Step2->Step3 Step4 UHPLC Separation (C18 Column, H2O/MeOH Gradient) Step3->Step4 Step5 Triple Quad MS (MRM Mode) Target: 312 -> 180 Step4->Step5

Figure 2: From RNA to Data: The "bottom-up" nucleoside analysis workflow.

B. Step-by-Step Methodology

1. RNA Isolation & Quality Control

  • Input:

    
     cells or 10 mg tissue.
    
  • Method: Trizol extraction followed by column cleanup (e.g., Zymo RNA Clean & Concentrator).

  • Critical Step: For highest precision, size-select for small RNAs (<200 nt) to enrich tRNAs, though total RNA is acceptable for relative quantitation.

  • QC:

    
     must be > 1.9.
    

2. Enzymatic Digestion (The "Nucleoside Soup")

  • Buffer: 10 mM Ammonium Acetate (pH 5.3), 1 mM

    
    .
    
  • Enzyme Cocktail:

    • Nuclease P1 (0.5 U): Incubate 2h @ 37°C (Breaks phosphodiester bonds).

    • Snake Venom Phosphodiesterase (0.01 U): Incubate 2h @ 37°C.

    • Alkaline Phosphatase (1 U): Incubate 1h @ 37°C (Removes terminal phosphates).

  • Antioxidant: Add 10 µM Desferrioxamine to prevent oxidation of guanosine derivatives during digestion.

3. LC-MS/MS Parameters (The "Fingerprint")

  • Column: Reverse-phase C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in

      
      .
      
    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-5 min (1% B), 5-10 min (1-20% B). m2,2G is hydrophobic and elutes later than canonical bases.

  • MRM Transitions (Positive Ion Mode):

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Logic
m2,2G 312.1 180.1 15-20Loss of Ribose (132 Da)
m2G 298.1166.115-20Loss of Ribose (132 Da)
Guanosine 284.1152.110Loss of Ribose (132 Da)
  • Quantification: Calculate the ratio of

    
     to normalize for loading error.
    
References
  • Dedon, P. C., et al. (2014). "Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry."[1] Nature Protocols. Link

  • Fu, D., et al. (2020). "TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis To Ensure Proper Cellular Proliferation and Oxidative Stress Survival." Molecular and Cellular Biology. Link

  • Zhang, S., et al. (2021). "Human TRMT1 and TRMT1L paralogs ensure the proper modification state, stability, and function of tRNAs." Journal of Biological Chemistry. Link

  • Human Protein Atlas. "TRMT1 Expression in Cancer." Link

Sources

Safety & Regulatory Compliance

Safety

N,N,2'-O-Trimethylguanosine proper disposal procedures

Executive Summary N,N,2'-O-Trimethylguanosine (TMG) is a hyper-methylated guanosine cap analog (m3G-Cap) predominantly used in RNA research to study nuclear transport and splicing mechanisms.[1][2] While TMG is not class...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N,2'-O-Trimethylguanosine (TMG) is a hyper-methylated guanosine cap analog (m3G-Cap) predominantly used in RNA research to study nuclear transport and splicing mechanisms.[1][2] While TMG is not classified as a P-listed or U-listed acute toxin under US EPA RCRA regulations (40 CFR § 261.33), it is a bioactive modified nucleoside.[2]

Immediate Directive: Do not dispose of TMG down the drain. Although acute toxicity is low, best practices for bioactive nucleotide analogs dictate incineration or authorized chemical waste sequestration to prevent environmental accumulation.

Section 1: Chemical Profile & Hazard Assessment[1][2]

To manage disposal effectively, one must understand the chemical's stability and reactivity.[2][3]

PropertySpecificationOperational Implication
Chemical Name N,N,2'-O-TrimethylguanosineCap analog for snRNA/snoRNA.[1][2]
CAS Number 20232-06-6 (Generic for m3G)Use for waste manifesting.[1][2]
Physical State Solid (Lyophilized powder)High risk of aerosolization during weighing.[1][2]
Solubility Water, Methanol, DMSODictates liquid waste segregation streams.[1][2]
Stability Stable at -20°C; Hydrolysis proneKeep dry; moisture degrades the triphosphate form (if applicable).[1][2]
Bioactivity High (Nuclear Import Signal)Treat as Potentially Bioactive.

The Scientist's Rationale: Unlike standard buffers, TMG is a signaling molecule.[2] In environmental water systems, modified nucleosides can exhibit unexpected stability and may interfere with microbial signaling or uptake pathways. Therefore, we treat TMG not just as "organic waste" but as a Bioactive Organic Compound .[2]

Section 2: Pre-Disposal Segregation Strategy

Effective disposal begins at the bench.[2] You must segregate TMG waste based on the solvent matrix and concentration.[2]

The "Prudent Practice" Decision Matrix

The following logic flow ensures compliance with EPA standards and minimizes disposal costs.

TMG_Disposal_Flow Start Identify TMG Waste Source State_Check Physical State? Start->State_Check Solid Solid Waste State_Check->Solid Liquid Liquid Waste State_Check->Liquid Conc_Check Concentration? Solid->Conc_Check Solvent_Check Solvent Type? Liquid->Solvent_Check Pure_Stock Pure/Stock (>10 mg) Conc_Check->Pure_Stock Unused Stock Debris Contaminated Debris (Tips, Tubes, Gels) Conc_Check->Debris Trace/Residue Aqueous Aqueous Buffer (pH 5-9) Solvent_Check->Aqueous Water/PBS/TE Organic Organic Solvent (DMSO, MeOH, HPLC) Solvent_Check->Organic >10% Organics Disposal_A ACTION: Lab Pack for Incineration Pure_Stock->Disposal_A Disposal_B ACTION: Solid Chemical Waste Bin Debris->Disposal_B Disposal_C ACTION: Aqueous Waste Drum Aqueous->Disposal_C Disposal_D ACTION: Halogenated/Non-Halogenated Solvent Waste Organic->Disposal_D

Figure 1: Decision tree for segregating TMG waste streams to ensure regulatory compliance and safety.

Section 3: Detailed Disposal Protocols

Protocol A: Solid Waste (Stock Powder & Debris)

Scenario: You have expired lyophilized TMG or contaminated gloves/pipette tips.[2]

  • Pure Stock (Unused/Expired):

    • Do not empty the vial into the trash.

    • Leave the chemical in its original glass/plastic container.[2]

    • Cap tightly and seal with Parafilm.[2]

    • Place the container into a clear polyethylene bag.[2]

    • Label: "Waste N,N,2'-O-Trimethylguanosine - Solid - For Incineration."[1][2]

    • Destination: Lab Pack (High Heat Incineration).

  • Contaminated Debris (Tips, Tubes, Weigh Boats):

    • Collect in a dedicated "Solid Chemical Waste" container (usually a white HDPE bucket with a lid).[2]

    • Label: Must list "Trace N,N,2'-O-Trimethylguanosine" on the constituent list.

    • Note: If TMG was used with Ethidium Bromide or radioisotopes (P-32), the waste must be routed to Radioactive or Mutagenic waste streams, which take precedence over chemical classification.[1][2]

Protocol B: Liquid Waste (HPLC & Reaction Mixtures)

Scenario: You have HPLC effluent (Methanol/Water) or leftover reaction buffer containing TMG.[2]

  • Organic Mixtures (e.g., HPLC Eluent):

    • Segregation: If the solution contains >10% organic solvent (Methanol, Acetonitrile, DMSO), it goes to the Organic Solvent Waste container.[1][2]

    • Compatibility: Ensure no oxidizers (like peroxides) are present in the same carboy.[2]

    • Labeling: "Flammable Liquid Waste" (if flammable solvents used) + "Contains Trace TMG."[2]

  • Aqueous Mixtures (e.g., TE Buffer, Cell Media):

    • Neutralization: Ensure pH is between 5 and 9.[2]

    • Collection: Pour into the Aqueous Chemical Waste carboy.[2]

    • Prohibition: Do not pour down the sink. Even dilute bioactive compounds can accumulate in local water tables if not treated by municipal plants designed for pharmaceuticals.[2]

Section 4: Emergency Spill Response

Scenario: A 50mg vial of TMG powder is dropped and shatters on the floor.

Workflow:

  • Isolate: Mark the area.[2] Do not walk through the powder.[2]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If the powder is fine and aerosolizing, wear an N95 or P100 respirator.[2]

  • Containment:

    • Cover the powder gently with paper towels to prevent dispersion.[2]

    • Dampen the towels slightly with water (or 10% bleach if biological contamination is suspected) to weigh down the powder.[2]

  • Cleanup:

    • Scoop up the damp towels and glass shards using a dustpan or stiff card.[2]

    • Place all materials into a heavy-duty plastic bag or wide-mouth waste jar.

    • Wipe the surface twice with soap and water.[2]

  • Disposal: Label the bag/jar as "Chemical Spill Debris: TMG" and dispose of as Solid Chemical Waste .

References & Regulatory Grounding[1][2][3][4][5][6][7][8]

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261.[2] (Identification and Listing of Hazardous Waste).[2][4][5] [1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press (US); 2011.[2]

  • PubChem. Compound Summary for CID 135409464 (Trimethylguanosine). National Library of Medicine.[2] [1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] 29 CFR 1910.1200.[2]

Sources

Handling

Personal protective equipment for handling N,N,2'-O-Trimethylguanosine

The following guide details the safety and operational protocols for handling N,N,2'-O-Trimethylguanosine (often abbreviated as or similar variations depending on the specific isomer, typically -trimethylguanosine). As a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the safety and operational protocols for handling N,N,2'-O-Trimethylguanosine (often abbreviated as


 or similar variations depending on the specific isomer, typically 

-trimethylguanosine).

As a Senior Application Scientist, I must emphasize that while many modified nucleosides are classified as "low hazard" by default due to a lack of exhaustive toxicological data, they are biologically active structural analogs. Therefore, we apply the Precautionary Principle : treat this compound as a potential bioactive irritant and handle it with elevated Universal Precautions.

Executive Safety Summary

  • Compound Class: Modified Nucleoside / Cap Analog.

  • Primary Hazards: Potential respiratory sensitizer, skin/eye irritant (H315, H319, H335). Bioactive potential in translation/splicing machinery.

  • Critical Control: Prevent inhalation of lyophilized powder and direct dermal contact.

  • Storage: -20°C, Desiccated. Hygroscopic.

Strategic Risk Assessment & PPE Selection

We do not rely on "minimum compliance." We rely on barrier integrity . Because specific toxicological endpoints (LD50, mutagenicity) for this specific trimethyl derivative may not be fully established in all databases, we utilize a "3-Zone Defense" strategy.

Zone 1: Respiratory Protection (The Primary Vector)
  • Risk: Lyophilized nucleosides are light, electrostatic powders that easily aerosolize during weighing. Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism.

  • Protocol:

    • Primary: Handle exclusively inside a Chemical Fume Hood or Biological Safety Cabinet (Class II) .

    • Secondary (If hood unavailable): A NIOSH-certified N95 or P100 particulate respirator is mandatory. Surgical masks provide zero protection against chemical particulates.

Zone 2: Dermal Barrier (The Contact Vector)
  • Risk: Nucleoside analogs can be absorbed through the skin, particularly when solubilized in organic solvents like DMSO or DMF, which act as permeation enhancers.

  • Protocol:

    • Material: Nitrile Rubber (minimum 0.11 mm / 4 mil thickness). Latex is chemically permeable to many solubilizers and should be avoided.

    • Technique: Double-gloving is required during solubilization.

      • Inner Glove: Standard Nitrile (4 mil).

      • Outer Glove: Long-cuff Nitrile (6 mil) to cover lab coat cuffs.

    • Validation: Inspect gloves for micro-tears immediately after donning. Change outer gloves immediately if splashed.

Zone 3: Ocular Protection
  • Risk: Crystalline dust is a mechanical irritant; solubilized compound is a chemical irritant.

  • Protocol:

    • Standard: Chemical Splash Goggles (indirect venting). Safety glasses with side shields are insufficient for handling powders that can drift around guards.

PPE & Equipment Specification Table

CategorySpecificationRationale
Glove Type 100% Nitrile (Powder-Free)Resists DMSO/Water; prevents protein contamination of sample.
Glove Thickness Min 0.11 mm (Inner) / 0.15 mm (Outer)Double layer prevents permeation if outer layer is compromised.
Eye Protection ANSI Z87.1 Splash GogglesSeals eyes from airborne dust drift and liquid splashes.
Body Protection Lab Coat (High-neck, cuffed)Prevents accumulation of dust on street clothes/skin.
Engineering Control Fume Hood / Balance EnclosureCaptures aerosolized particles at the source.
Respiratory N95 (if open bench handling)Filters >95% of airborne particulates (only if hood is down).

Operational Workflow: From Storage to Solubilization

This workflow is designed to minimize moisture uptake (hydrolysis risk) and exposure.

G Storage 1. Cold Storage (-20°C) Equilibration 2. Thermal Equilibration (Desiccator, 30 min) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Balance Enclosure) Equilibration->Weighing Anti-Static Gun Use Solubilization 4. Solubilization (Add Buffer/Solvent) Weighing->Solubilization Add Solvent to Powder Solubilization->Storage Aliquot & Re-freeze Use 5. Experimental Use (In Vitro/In Vivo) Solubilization->Use Filter Sterilize Waste 6. Disposal (Chemical Incineration) Use->Waste Segregate

Figure 1: Operational workflow ensuring sample integrity and operator safety.

Detailed Protocol Steps

Step 1: Equilibration (Critical for Purity)

  • Remove the vial from -20°C storage.

  • Do not open immediately. Place the vial in a desiccator at room temperature for 30 minutes.

  • Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, leading to hydrolysis and inaccurate weighing.

Step 2: Weighing (The High-Risk Step)

  • Place the balance inside the fume hood.

  • Use an anti-static gun on the vial and spatula. Modified guanosines are prone to static charge and can "jump" off the spatula, creating an inhalation hazard.

  • Technique: Weigh by difference or into a pre-tared RNase-free tube.

Step 3: Solubilization

  • Add the solvent (Water, Buffer, or DMSO) to the powder, not vice versa, to minimize dust displacement.

  • If using DMSO, remember it penetrates skin instantly. Do not touch the outside of the tube with DMSO-contaminated gloves.

Step 4: Cleanup

  • Wipe the balance area with a moist paper towel (mild detergent) to capture any invisible dust.

  • Dispose of the towel as hazardous chemical waste.

Emergency Response & Disposal

Spill Response (Solid/Powder)
  • Evacuate the immediate area of personnel.

  • Don PPE: Goggles, Double Nitrile Gloves, N95 Respirator.

  • Cover: Gently cover the spill with a paper towel dampened with water (to prevent dust dispersal).

  • Wipe: Wipe up the slurry.

  • Clean: Clean area with 70% Ethanol and then a detergent solution.

Exposure Response[1][2]
  • Eye Contact: Flush immediately with eyewash station for 15 minutes .[1] Hold eyelids open.

  • Skin Contact: Remove contaminated clothing.[2][1][3] Wash skin with soap and copious water.[1][3] Do not use ethanol (it may enhance absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Disposal Protocol
  • Solid Waste: Dispose of vials, contaminated gloves, and paper towels in the Solid Chemical Waste container (Label: "Nucleoside Analogs").

  • Liquid Waste: Collect in a container labeled "Organic Solvents with Trace Bioactives."

  • Destruction: Incineration is the preferred method for nucleoside analogs to ensure complete thermal decomposition.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135409605 (N2,N2,2'-O-Trimethylguanosine). PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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